beta-Crocetin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-16-methoxy-2,6,11,15-tetramethyl-16-oxohexadeca-2,4,6,8,10,12,14-heptaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-16(12-8-14-18(3)20(22)23)10-6-7-11-17(2)13-9-15-19(4)21(24)25-5/h6-15H,1-5H3,(H,22,23)/b7-6+,12-8+,13-9+,16-10+,17-11+,18-14+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGQUKOLHQXDLV-QTNXRKSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)OC)/C=C/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Biosynthesis of β-Crocetin
This technical guide provides a comprehensive overview of beta-crocetin, a bioactive apocarotenoid, covering its primary natural sources, detailed biosynthetic pathways, and relevant experimental methodologies. The information is intended to support research and development efforts in the fields of natural products, pharmacology, and biotechnology.
Natural Sources of β-Crocetin
β-Crocetin and its glycosylated derivatives, known as crocins, are predominantly found in a select number of plant species. The most commercially significant sources are the dried stigmas of Crocus sativus L. (saffron) and the fruits of Gardenia jasminoides Ellis.[1][2] While saffron is renowned for its high concentration of these compounds, which contribute to its distinct color, flavor, and aroma, its high cost makes gardenia fruit a more cost-effective source for commercial extraction.[1][3][4]
Other plant species have been identified to produce crocetin and crocins, albeit at lower concentrations, including Buddleja davidii and Verbascum sp. The presence of these compounds is primarily localized in specific tissues, such as the stigmas of saffron and the fruits of gardenia, indicating a tissue-specific regulation of their biosynthesis.
Quantitative Data on Crocin and Crocetin Content
The concentration of crocins and crocetin can vary significantly depending on the plant species, cultivar, geographical origin, and post-harvest processing methods. The following table summarizes representative quantitative data from various studies.
| Plant Source | Tissue | Compound | Concentration | Reference |
| Crocus sativus (Saffron) | Dried Stigmas | Total Crocins | 138.6 - 167.7 mg/g | |
| Crocus sativus (Saffron) | Dried Stigmas | α-Crocin | >10% of dry mass | |
| Gardenia jasminoides | Dried Whole Fruit | Total Crocetin | 3.4 µmole/g | |
| Gardenia jasminoides | Red Fruits | Crocin | ~1.1% | |
| Nicotiana benthamiana (Engineered) | Leaves | Crocins | 2.32 mg/g DW |
Biosynthesis of β-Crocetin
The biosynthesis of β-crocetin is a multi-step process that begins with the general isoprenoid pathway and proceeds through the carotenoid biosynthetic pathway, culminating in the specific cleavage of zeaxanthin and subsequent modifications. The pathway involves enzymes localized in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol, with the final crocin products accumulating in the vacuole.
The upstream pathway, which produces the precursor isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), can occur via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.
Key Enzymatic Steps:
-
Carotenoid Backbone Synthesis: A series of enzymes including Phytoene synthase (PSY), Phytoene desaturase (PDS), ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), and Carotenoid isomerase (CRTISO) are involved in the synthesis of lycopene.
-
Cyclization and Hydroxylation: Lycopene β-cyclase (LCYB) converts lycopene to β-carotene, which is then hydroxylated by β-carotene hydroxylase (BCH) to form zeaxanthin.
-
Oxidative Cleavage: This is the committed step in crocetin biosynthesis. A specific Carotenoid Cleavage Dioxygenase (CCD) cleaves zeaxanthin at the 7,8 and 7',8' double bonds.
-
In Crocus sativus, this reaction is catalyzed by CsCCD2 , yielding crocetin dialdehyde and two molecules of 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC).
-
In Gardenia jasminoides, a member of the CCD4 subfamily is responsible for this cleavage.
-
-
Oxidation: The resulting crocetin dialdehyde is oxidized to crocetin by Aldehyde Dehydrogenase (ALDH) enzymes. In Crocus sativus, CsALDH3I1 has been identified as the enzyme responsible for this conversion.
-
Glycosylation: Crocetin is then glycosylated by UDP-glucosyltransferases (UGTs) to form various crocins. This process can involve the addition of multiple glucose or gentiobiose units. In Gardenia jasminoides, UGT75L6 and UGT94E5 are involved in the primary and secondary glycosylation of crocetin, respectively.
Biosynthesis Pathway Diagram
Caption: The biosynthetic pathway of β-crocetin and crocins.
Regulation of β-Crocetin Biosynthesis
The biosynthesis of β-crocetin is tightly regulated, with evidence suggesting control at the transcriptional level. The expression of key biosynthetic genes, such as those encoding CCD and UGT enzymes, is often tissue-specific and developmentally regulated. For instance, in Gardenia jasminoides, the expression of several genes involved in crocin biosynthesis is significantly higher in red (mature) fruits compared to green (immature) fruits and leaves, consistent with the accumulation of crocins in the mature fruit.
Signaling Pathways
While the specific signaling pathways that regulate β-crocetin biosynthesis are still being elucidated, some studies have pointed to the involvement of broader signaling cascades in the pharmacological effects of crocetin. For example, crocetin has been shown to inhibit angiogenesis by targeting the VEGFR2 signaling pathway. Specifically, it can down-regulate the phosphorylation of VEGFR2 and its downstream effectors, including SRC, FAK, MEK, and ERK. This suggests that feedback mechanisms or crosstalk between these pathways and the biosynthetic pathway may exist.
Caption: Inhibition of the VEGFR2 signaling pathway by β-crocetin.
Experimental Protocols
Extraction and Quantification of Crocetin and Crocins
This protocol provides a general method for the extraction and quantification of crocetin and crocins from plant material, adaptable for both saffron and gardenia.
Materials:
-
Dried plant material (saffron stigmas or gardenia fruits)
-
Methanol or Ethanol (80%)
-
Deionized water
-
Acetonitrile
-
Formic acid
-
Potassium hydroxide (KOH)
-
Ethyl acetate
-
Dimethyl sulfoxide (DMSO)
-
HPLC or UPLC system with a DAD or UV/Vis detector and a C18 reversed-phase column
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Extract a known weight of the powder with a suitable solvent (e.g., 80% methanol or ethanol) at room temperature with shaking for a specified period (e.g., 1-24 hours). The solid-to-liquid ratio should be optimized for the specific material.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to ensure complete extraction.
-
Pool the supernatants and filter through a 0.45 µm filter.
-
-
Saponification for Crocetin Analysis (Optional):
-
To quantify total crocetin (from crocins), the extract can be saponified.
-
Evaporate the solvent from the extract.
-
Resuspend the residue in a solution of 6% KOH in water.
-
Heat the mixture at 100°C for 5 minutes.
-
Cool the sample and neutralize with an aqueous solution of formic acid.
-
Extract the crocetin into ethyl acetate. Pool the organic layers and evaporate to dryness.
-
-
Quantification by HPLC/UPLC:
-
Reconstitute the dried extract (or saponified sample) in a suitable solvent (e.g., methanol/water mixture or DMSO for pure crocetin).
-
Inject the sample into an HPLC or UPLC system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water with a small percentage of formic or acetic acid.
-
Monitor the elution at a wavelength of approximately 440 nm for crocins and crocetin.
-
Quantify the compounds by comparing the peak areas to a standard curve prepared with authentic standards. The lower limit of quantification for crocetin can be as low as 0.05 µg/ml.
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for crocetin/crocin analysis.
Conclusion
β-Crocetin and its derivatives are valuable natural products with significant therapeutic potential. A thorough understanding of their natural sources, biosynthetic pathways, and regulatory mechanisms is crucial for their sustainable production and application. The methodologies outlined in this guide provide a foundation for researchers to explore these compounds further, from basic research to the development of novel therapeutic agents. The elucidation of the complete biosynthetic pathway has also opened avenues for metabolic engineering and heterologous production in microbial and plant systems, which may offer a more sustainable and cost-effective supply of these high-value compounds in the future.
References
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Beta-Crocetin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and key physicochemical properties of beta-crocetin, a bioactive carotenoid dicarboxylic acid found predominantly in saffron (Crocus sativus L.). This document delves into the nuanced structural details of its isomers, presents quantitative data in a structured format, and outlines relevant experimental protocols.
Chemical Structure of this compound
This compound, systematically named (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid, is a C20 apocarotenoid dicarboxylic acid. Its molecular formula is C₂₀H₂₄O₄, with a molecular weight of approximately 328.40 g/mol . The core structure of this compound is a long, conjugated polyene chain of seven double bonds, which is responsible for its characteristic red color. This polyene backbone is flanked on both ends by carboxylic acid groups, rendering the molecule a dicarboxylic acid. The structure also features four methyl group substitutions along the chain.
The all-trans configuration of the polyene chain is the most thermodynamically stable and naturally abundant form of this compound. This isomer is often referred to simply as trans-crocetin.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | [1] |
| Molecular Formula | C₂₀H₂₄O₄ | [2] |
| Molecular Weight | 328.40 g/mol | [2] |
| Appearance | Brick red crystals | [2] |
| Melting Point | 285 °C | [2] |
| Solubility | Slightly soluble in water; soluble in organic bases (e.g., pyridine) and alkaline aqueous solutions. |
Stereoisomers of this compound
The presence of multiple carbon-carbon double bonds in the polyene chain of this compound gives rise to a number of geometric isomers (cis/trans or E/Z). While the all-trans isomer is the most prevalent, various cis isomers can exist, each with distinct physicochemical properties and potentially different biological activities. The isomerization from the trans to cis form can be induced by factors such as light, heat, and chemical catalysts.
The most commonly discussed isomers in the literature are the all-trans and several mono-cis configurations. Recent research has led to the identification and characterization of specific cis isomers, such as 6-cis-crocetin and 13-cis-crocetin. The cis configuration introduces a bend in the otherwise linear polyene chain, which can affect its molecular packing, solubility, and interaction with biological targets.
Below is a diagram illustrating the relationship between the all-trans isomer and some of the possible cis isomers.
Physicochemical and Spectroscopic Data of Stereoisomers
The different spatial arrangements of the atoms in this compound's stereoisomers lead to variations in their physical and spectroscopic properties. These differences are instrumental in their identification and quantification.
Table 2: Spectroscopic Data for this compound Isomers
| Isomer | UV-Vis λmax (nm) (Solvent) | ¹H-NMR Chemical Shifts (δ, ppm) | ¹³C-NMR Chemical Shifts (δ, ppm) | Reference(s) |
| all-trans-Crocetin | 464, 436, 411 (Pyridine) | 6.61 (dd, H4/4'), 6.73 (d, H5/5'), 6.49 (dd, H7/7'), 6.84 (dd, H8/8'), 7.21 (d, H3/3'), 1.91 (s, H9/9'), 1.97 (s, H10/10') | 168.1 (C8/8'), additional signals not fully assigned | |
| 6-cis-Crocetin | 440, 320, 255 (in serum) | 6.33 (d, H7), 6.43 (d, H7'), 6.58 (dd, H4), 6.60 (n.o., H5'), 7.10 (dd, H8), 7.19 (n.o., H5), 7.31 (d, H3'), 7.39 (d, H3), 1.92 (s, H9'), 1.97 (s, H10/10') | Not fully assigned | |
| 13-cis-Crocetin | 452, 426, 320 (Methanol) | Not fully assigned | Not fully assigned |
Note: NMR data can vary slightly depending on the solvent and experimental conditions. "n.o." indicates not observable.
Experimental Protocols
Isolation of trans-Crocetin from Saffron
This protocol describes the extraction and purification of high-purity trans-crocetin from saffron (derived from gardenia yellow pigments) via alkaline hydrolysis.
Materials:
-
Gardenia yellow pigment
-
3 mol/L Sodium Hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) for pH adjustment
-
Distilled water
-
Filtration apparatus (vacuum)
Procedure:
-
Hydrolysis: Weigh a specific amount of gardenia yellow pigment and mix it with a 3 mol/L NaOH solution at a material-to-liquid ratio of 1:6.
-
Maintain the reaction at a constant temperature of 55°C for 60 minutes.
-
After the reaction, cool the mixture to room temperature.
-
Filtration: Filter the mixture under vacuum and dissolve the resulting filter cake in water.
-
Perform a second filtration to remove any remaining impurities and collect the filtrate.
-
Precipitation: Adjust the pH of the collected filtrate to 2 using HCl. This will cause the crocetin to precipitate out of the solution.
-
Collection and Washing: Collect the precipitate by filtration and wash it to remove any residual impurities.
-
Drying: Dry the purified trans-crocetin precipitate.
Synthesis of cis-Crocetin via Iodine-Induced Isomerization
This protocol outlines a method for the synthesis of cis-crocetin from trans-crocetin using iodine as a catalyst under illumination.
Materials:
-
High-purity trans-crocetin
-
N,N-Dimethylformamide (DMF)
-
Elemental iodine
-
Drug stability test chamber with light source (e.g., 30 W light tubes)
-
High-Performance Liquid Chromatography (HPLC) system for monitoring
-
Silica gel for column chromatography
Procedure:
-
Solution Preparation:
-
Prepare a 10.00 mg/mL solution of trans-crocetin in DMF by ultrasonic dissolution.
-
Prepare a 10.00 mg/mL solution of elemental iodine in DMF.
-
-
Isomerization Reaction:
-
Mix the trans-crocetin solution and the iodine solution in a 1:1 (V/V) ratio.
-
Place the mixed solution in a drug stability test chamber.
-
Illuminate the solution with a light source (e.g., two 30 W light tubes positioned 30 cm away).
-
Monitor the progress of the reaction by periodically analyzing aliquots using HPLC.
-
Stop the illumination when the reaction reaches equilibrium (i.e., the ratio of cis to trans isomers is stable).
-
-
Purification:
-
Separate and purify the synthesized cis-crocetin from the reaction mixture using silica gel column chromatography.
-
-
Structural Identification:
-
Confirm the structure of the purified cis-crocetin using spectroscopic techniques such as Infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biosynthetic Pathway of Crocetin
The biosynthesis of crocetin in plants like saffron begins with the carotenoid zeaxanthin. This pathway involves a series of enzymatic reactions that cleave the larger carotenoid and subsequently modify the resulting fragments to form crocetin.
This simplified pathway illustrates the key enzymatic steps in the natural production of crocetin. The initial cleavage of zeaxanthin by the enzyme Carotenoid Cleavage Dioxygenase 2 (CCD2) yields crocetin dialdehyde. Subsequently, an Aldehyde Dehydrogenase (ALDH) oxidizes the terminal aldehyde groups to carboxylic acids, resulting in the final crocetin molecule.
This technical guide provides a foundational understanding of the chemical structure and stereoisomerism of this compound. The provided data and protocols are intended to support further research and development efforts involving this promising natural compound.
References
The Discovery and Scientific Context of β-Crocetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Crocetin, a central bioactive constituent of saffron (Crocus sativus L.), has a rich history intertwined with traditional medicine and modern scientific discovery. This technical guide provides an in-depth exploration of the discovery of β-crocetin, its historical and scientific context, and its multifaceted pharmacological activities. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action through signaling pathways.
Historical Context and Discovery
The use of saffron dates back more than 3,000 years, with historical texts from ancient Greek, Roman, and Persian cultures documenting its use as a culinary spice, dye, and medicinal agent.[1] Crocetin itself holds the distinction of being the first plant carotenoid to be recognized by the scientific community, with its initial identification dating back to 1818.[2] It is the core aglycone of crocins, the water-soluble carotenoids responsible for the vibrant color of saffron.[2][3]
The structural elucidation of carotenoids, including β-crocetin, was a significant area of research in the early 20th century. The pioneering work of Nobel laureate Paul Karrer and his colleagues in the 1920s and 1930s was instrumental in determining the chemical structures of many of these pigments.[4] Their research laid the foundation for understanding the unique C20 dicarboxylic acid structure of crocetin, which distinguishes it from other carotenoids.
Physicochemical and Pharmacokinetic Properties
β-Crocetin's biological activity is intrinsically linked to its chemical and physical properties, as well as its behavior within a biological system. The following tables summarize key quantitative data regarding its physicochemical characteristics and pharmacokinetic parameters.
Table 1: Physicochemical Properties of β-Crocetin
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₄ | |
| Molecular Weight | 328.4 g/mol | |
| Melting Point | 285 °C | |
| Solubility | Slightly soluble in aqueous solution (20 μM at pH 8.0); Soluble in organic bases like pyridine. | |
| pKa | 5.35 |
Table 2: Pharmacokinetic Parameters of β-Crocetin in Humans (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC₀₋₂₄ (ng·h/mL) | Reference |
| 7.5 mg | 100.9 ± 38.3 | 4.8 ± 1.5 | 6.1 ± 1.5 | 556.5 ± 170.1 | |
| 15 mg | 205.1 ± 62.9 | 4.0 ± 0.0 | 6.4 ± 1.3 | 1195.4 ± 359.8 | |
| 22.5 mg | 279.7 ± 86.8 | 4.4 ± 1.2 | 7.5 ± 2.6 | 1720.8 ± 611.7 | |
| 16 mg | 350 ± 0.0 | 1.5 - 2.5 | - | - | |
| Values are presented as mean ± SD where available. |
Anti-Cancer Activity
β-Crocetin has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The following table summarizes its in vitro efficacy, as indicated by IC₅₀ values.
Table 3: IC₅₀ Values of β-Crocetin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |
| A549 | Lung Carcinoma | 0.41 | 48 | |
| HepG2 | Hepatocellular Carcinoma | 0.61 | 48 | |
| HCT-116 | Colorectal Carcinoma | 0.16 | 48 | |
| HeLa | Cervical Cancer | 0.22 | 48 | |
| SK-OV-3 | Ovarian Cancer | 0.19 | 48 | |
| A172 | Glioblastoma | ~1.72 mg/mL | 72 | |
| TE671 | Rhabdomyosarcoma | ~0.9 mg/mL | 72 | |
| HUVEC | Endothelial Cells | 372.6 | 24 | |
| *Note: Values for A172 and TE671 cells were reported in mg/mL for a crocins extract and dimethylcrocetin respectively, and are included for comparative context. |
Key Signaling Pathways Modulated by β-Crocetin
β-Crocetin exerts its biological effects by modulating several key signaling pathways involved in angiogenesis, apoptosis, and the cellular antioxidant response.
Inhibition of VEGFR2 Signaling in Angiogenesis
β-Crocetin has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This inhibition disrupts downstream signaling cascades crucial for endothelial cell migration and proliferation.
Induction of Apoptosis in Cancer Cells
β-Crocetin can induce apoptosis in cancer cells through both p53-dependent and -independent pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.
Activation of the Nrf2 Antioxidant Pathway
β-Crocetin enhances the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This leads to the upregulation of antioxidant enzymes that protect cells from oxidative stress.
References
A Technical Guide to the Physical and Chemical Properties of β-Crocetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Crocetin is a natural apocarotenoid dicarboxylic acid found in the stigmas of the crocus flower (Crocus sativus L.) and the fruits of Gardenia jasminoides.[1][2] It is the central core and primary active metabolite of crocins, the compounds responsible for the vibrant color of saffron.[2] As a polyunsaturated diterpenoid, β-crocetin possesses a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, making it a molecule of significant interest in the field of drug development.[3] However, its therapeutic application is often hindered by poor aqueous solubility and stability. This technical guide provides an in-depth overview of the core physical and chemical properties of β-crocetin, detailed experimental protocols, and its influence on key cellular signaling pathways.
Chemical Properties
β-Crocetin is a symmetrical 20-carbon chain dicarboxylic acid characterized by seven conjugated double bonds and four methyl groups.[3] The trans-isomer is the more stable and common form.
| Identifier | Value | Reference |
| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |
| Molecular Formula | C₂₀H₂₄O₄ | |
| Molecular Weight | 328.40 g/mol | |
| CAS Number | 27876-94-4 |
Physical Properties
The physical characteristics of β-crocetin, particularly its low solubility, are critical considerations for formulation and delivery.
| Property | Value | Reference |
| Appearance | Brick-red crystalline powder/rhombs | |
| Melting Point | 285 °C | |
| Solubility (Water, 25°C) | ~1.23 µg/mL | |
| Solubility (Organic Solvents) | Very sparingly soluble, except in pyridine and dimethyl sulfoxide (DMSO). | |
| UV-Vis Absorption Maxima (λmax) | In pyridine: 464, 436, 411 nm |
Solubility and Stability
β-Crocetin's long, hydrophobic carbon chain makes it poorly soluble in water, a significant challenge for bioavailability. Its polyunsaturated structure also renders it sensitive to degradation by light, heat, and acidic or basic pH conditions.
Enhancement Strategies: To overcome these limitations, research has focused on formulation strategies such as the creation of inclusion complexes with cyclodextrins. This approach has been shown to dramatically improve aqueous solubility by 6,500 to 10,000 times and enhance stability against heat, light, and moisture.
Experimental Protocols
Reproducible experimental data relies on standardized methodologies. This section details common protocols for the analysis of β-crocetin.
Isolation and Purification of β-Crocetin
β-Crocetin is typically isolated from saffron or gardenia extracts, often via hydrolysis of its glycoside precursors, the crocins.
Detailed Protocol: Column Chromatography Purification
-
Preparation of Column: A glass column is packed with silica gel (60–120 mesh) as a slurry in a non-polar solvent like petroleum ether.
-
Sample Loading: The crude crocetin extract, dried and adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of petroleum ether to ethyl acetate).
-
Fraction Collection: Eluted fractions are collected sequentially.
-
Analysis: Each fraction is analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure β-crocetin.
-
Solvent Evaporation: Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure to yield purified β-crocetin crystals.
Quantification via High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the quantification of β-crocetin.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like 0.1% formic acid or acetic acid (e.g., methanol:water:acetic acid 85:14.5:0.5 v/v/v).
-
Flow Rate: Typically 0.8–1.0 mL/min.
-
Detection: UV-Vis detector set to the maximum absorbance wavelength of crocetin, around 423-440 nm.
-
Quantification: A calibration curve is generated using certified β-crocetin standards of known concentrations. The internal standard method (e.g., using 13-cis retinoic acid) can improve accuracy.
In Vitro Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the hydrogen-donating ability of an antioxidant.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in a suitable solvent like methanol or ethanol. This solution has a deep purple color and should be freshly prepared and protected from light.
-
Sample Preparation: β-Crocetin is dissolved in a suitable solvent (e.g., DMSO, ethanol) to create a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate or cuvette, a small volume of the β-crocetin solution (or standard antioxidant like Trolox) is mixed with a larger volume of the DPPH working solution. A blank containing only the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at the characteristic wavelength of DPPH, typically around 517 nm.
-
Calculation: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The results can be expressed as an IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Biological Activities & Associated Signaling Pathways
β-Crocetin exerts its pharmacological effects by modulating multiple key cellular signaling pathways.
Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
β-Crocetin demonstrates potent anti-inflammatory activity by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades. It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Regulation of Apoptosis
β-Crocetin has a dual role in regulating apoptosis. In cancer cells, it promotes apoptosis through both p53-dependent and -independent mechanisms. In the p53-dependent pathway, crocetin induces p53, which upregulates the pro-apoptotic protein Bax. This leads to mitochondrial disruption, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in programmed cell death.
Induction of Autophagy via the AMPK/mTOR Pathway
β-Crocetin is an effective inducer of autophagy, a cellular process for degrading and recycling damaged components. It activates the AMP-activated protein kinase (AMPK) pathway, often through the upstream kinase STK11/LKB1. Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a master negative regulator of autophagy. This de-repression of autophagy can promote the clearance of pathological protein aggregates, such as amyloid-β in Alzheimer's disease models.
Conclusion
β-Crocetin is a pharmacologically versatile natural product with well-defined physical and chemical properties. Its potent biological activities are mediated through the modulation of fundamental cellular pathways, including those governing inflammation, apoptosis, and autophagy. While its poor solubility and stability present significant hurdles for clinical development, formulation technologies such as cyclodextrin complexation offer promising solutions. This guide provides foundational technical information to support further research and development of β-crocetin as a potential therapeutic agent.
References
A Technical Guide to the Anti-inflammatory Signaling Pathways of Beta-Crocetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-crocetin, a carotenoid dicarboxylic acid, is the aglycone of crocin, a major active component of saffron (Crocus sativus L.). It has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by this compound in the context of inflammation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of this natural compound.
This guide details the intricate mechanisms by which this compound exerts its anti-inflammatory effects, focusing on key signaling cascades such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2). Additionally, its interactions with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are discussed. For ease of comparison, quantitative data from various studies are summarized in structured tables. Detailed experimental protocols for key assays and visualizations of the signaling pathways are also provided to facilitate further research and development.
Core Anti-inflammatory Signaling Pathways of this compound
This compound's anti-inflammatory effects are multifaceted, involving the modulation of several key signaling pathways that regulate the expression of inflammatory mediators.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key mechanism of this compound's anti-inflammatory action. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.
This compound has been shown to dose-dependently inhibit the LPS-induced degradation of IκBα and the subsequent nuclear translocation of the p65 subunit in RAW264.7 macrophage cells[1]. By preventing the activation of NF-κB, this compound effectively downregulates the expression of various pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)[2][3]. Some studies suggest that this compound may also interfere with the DNA-binding and transcriptional activity of NF-κB[4].
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to modulate MAPK signaling to exert its anti-inflammatory effects.
Specifically, in LPS-stimulated RAW264.7 cells, this compound inhibits the phosphorylation of JNK without significantly affecting ERK and p38 phosphorylation[1]. The inhibition of JNK phosphorylation contributes to the suppression of the downstream NF-κB pathway and subsequent iNOS expression. Interestingly, some studies suggest a direct binding of this compound to MEK1 and JNK1/2. In other models, such as those related to atherosclerosis, this compound has been found to downregulate the p38 MAPK pathway.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
This compound has been shown to activate the Nrf2/HO-1 signaling pathway. This activation plays a crucial role in its anti-inflammatory effects. The induction of HO-1 can suppress inflammation through various mechanisms, including the inhibition of NF-κB activation. There is evidence of crosstalk between the Nrf2/HO-1 and NF-κB/iNOS pathways, with HO-1 acting as a key link. Knockdown or knockout of the HO-1 gene has been shown to block the anti-inflammatory effects of this compound.
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)
PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPAR-γ can lead to the suppression of pro-inflammatory gene expression. While the direct interaction of this compound with PPAR-γ in the context of inflammation is still under investigation, some studies suggest that saffron and its constituents can act as agonists of PPAR-γ. The activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors like NF-κB.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, and its dysregulation is implicated in various inflammatory diseases. Upon cytokine binding to its receptor, associated JAKs are activated, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. While there is more evidence for the inhibitory effect of crocin on the JAK/STAT pathway, the direct role of this compound in modulating this pathway in inflammatory cells warrants further investigation.
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on various inflammatory markers and pathways from in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| RAW264.7 | LPS (40 ng/mL) | 10-20 µg/mL | Dose-dependent inhibition of nitric oxide (NO) production and iNOS expression. | |
| RAW264.7 | LPS (1 µg/mL) | 12.5-400 µg/mL | Inhibition of COX-2 and iNOS production. | |
| HUVECs | - | 0.2-1 mM | Inhibition of cell viability with an IC50 of 372.6 µM. | |
| HeLa | - | 31 and 1000 µmol/L | Activation of Nrf2 and upregulation of HO-1, NQO1, and NQO2. | |
| SW480 | - | 0.8 mmol/L | Reduction in the levels of COX-2, PGD-2, and NO. |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Observed Effect | Reference |
| Mice | TNBS-induced colitis | 25-100 mg/kg/day | Reduction in neutrophil infiltration, lipid peroxidation, and NO levels. | |
| Rats | Hemorrhagic shock | 2 mg/kg | Suppression of mRNA expression for TNF-α, IL-1β, and iNOS in the liver. | |
| Rats | Complete Freund's adjuvant-induced arthritis | Dose-dependent | Modulation of paw edema and body weight; alteration of pro-inflammatory cytokines. | |
| Mice | Methylcholanthrene-induced cervical cancer | 10, 20, 40 mg/kg | Attenuation of plasma MDA, PMN, IL-1β, TNF-α, and nitrates levels. |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
Objective: To assess the effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.
Workflow:
Detailed Methodologies:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-JNK, JNK, p-p65, p65, IκBα).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Workflow:
Detailed Methodologies:
-
Animals: Male Swiss albino mice are typically used.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan in saline is administered into the right hind paw.
-
Drug Administration: this compound is administered orally at various doses (e.g., 10, 20, 40 mg/kg) one hour before carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a digital plethysmometer at different time points after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Conclusion
This compound exhibits potent anti-inflammatory properties through the modulation of multiple key signaling pathways. Its ability to inhibit the NF-κB and MAPK pathways, while activating the protective Nrf2 pathway, underscores its potential as a multi-target therapeutic agent for inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the precise molecular mechanisms and for the development of this compound-based anti-inflammatory drugs. Future studies should focus on elucidating the direct interactions of this compound with its molecular targets and further exploring its effects on the PPAR-γ and JAK/STAT pathways to fully unravel its therapeutic potential.
References
- 1. Evaluation of anti-inflammatory activity Carrageenan-induced paw edema model [bio-protocol.org]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
In Silico Modeling of Beta-Crocetin Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in silico modeling of beta-crocetin's interactions with various protein receptors. This compound, a primary active carotenoid derived from saffron, has garnered significant interest for its therapeutic potential across a spectrum of diseases. Computational methods, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the molecular mechanisms underlying its pharmacological activities by predicting and analyzing its binding to specific protein targets.
This guide summarizes key quantitative data from various in silico studies, offers detailed experimental protocols for replicating and expanding upon this research, and visualizes the critical signaling pathways modulated by this compound.
Quantitative Binding Data of this compound and Its Derivatives
The following tables summarize the binding affinities and docking scores of this compound and its derivatives with various protein targets as reported in several computational studies. These values provide a quantitative measure of the binding strength and potential for interaction.
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Binding Free Energy (BFE) (Kcal/mol) | Reference |
| Crocetin beta-d-glucosyl ester | Estrogen Receptor Alpha | 3ERT | -6.9 | - | -80.3 | [1] |
| Crocetin beta-d-glucosyl ester | Histone Deacetylase 2 (HDAC2) | 4LY1 | -6.61 | - | -61.7441 | [1] |
| This compound | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 5EW3 | - | -8.6 | - | [2] |
| Crocin | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 5EW3 | - | -8.4 | - | [2] |
| This compound | Cyclooxygenase-2 (COX-2) | 5IKT | - | - | - | [3] |
| Picrocrocin | Cyclooxygenase-2 (COX-2) | 5IKT | -8.1 | - | - | |
| This compound | Vitamin D receptor | 1DB1 | - | -7.9 | - | |
| This compound | Receptor for advanced glycation end products (RAGE) | 2L7U | - | -7.5 | - | |
| This compound | NOD-like receptor pyrin domain-containing-3 (NLRP3) | 6NPY | - | -7.4 | - | |
| This compound | Ryanodine receptor | 5C30 | - | -7.0 | - | |
| This compound | Nicotinic Acetylcholine Receptor (nAChR) | 2BG9 | - | -6.3 | - | |
| This compound | Estrogen Receptor | 1A52 | - | -5.4 | - |
Experimental Protocols
This section provides detailed methodologies for conducting in silico analyses of this compound-receptor binding, focusing on molecular docking and molecular dynamics simulations. These protocols are synthesized from established practices in the field.
Protocol 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
1. Preparation of the Receptor Protein:
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (e.g., VEGFR2, PDB ID: 5EW3).
-
Protein Preparation:
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Repair any missing atoms or residues in the protein structure.
-
Software such as AutoDockTools, Schrödinger's Protein Preparation Wizard, or UCSF Chimera can be used for these steps.
-
2. Preparation of the Ligand (this compound):
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID: 5281232).
-
Ligand Preparation:
-
Generate a 3D conformation of the ligand.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Software like ChemDraw, Avogadro, or the ligand preparation tools within docking software suites can be used.
-
3. Grid Box Generation:
-
Define the binding site on the receptor. This is typically done by creating a 3D grid box that encompasses the active site of the protein.
-
The coordinates of the grid box can be determined based on the location of a co-crystallized ligand in the experimental structure or by using binding site prediction tools.
4. Molecular Docking Simulation:
-
Select Docking Software: Choose a docking program such as AutoDock Vina, Schrödinger's Glide, or GOLD.
-
Set Docking Parameters:
-
Specify the prepared receptor and ligand files.
-
Define the coordinates and dimensions of the grid box.
-
Set the number of binding modes to generate and the exhaustiveness of the search.
-
-
Run the Simulation: Execute the docking calculation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site and score them based on a scoring function.
5. Analysis of Results:
-
Binding Affinity: Analyze the predicted binding affinities or docking scores. More negative values typically indicate stronger binding.
-
Binding Pose: Visualize the predicted binding poses of the ligand in the receptor's active site using software like PyMOL or UCSF Chimera.
-
Intermolecular Interactions: Identify the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).
Protocol 2: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.
1. System Preparation:
-
Prepare the Complex: Use the best-ranked docked pose of the this compound-receptor complex from the molecular docking study as the starting structure.
-
Solvation: Place the complex in a periodic box of solvent (typically water) to mimic the aqueous cellular environment.
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration.
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the atomic interactions of both the protein and the ligand.
2. Simulation Setup:
-
Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent molecules to equilibrate around the complex.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Run a simulation at constant pressure and temperature to allow the system to reach the correct density.
-
3. Production Run:
-
Run the main MD simulation for a desired length of time (typically nanoseconds to microseconds). During this production run, the trajectory of all atoms in the system is saved at regular intervals.
4. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation.
-
Binding Free Energy Calculation: Use methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for in silico drug discovery.
References
- 1. Isolation, purification and characterization of naturally derived Crocetin beta-d-glucosyl ester from Crocus sativus L. against breast cancer and its binding chemistry with ER-alpha/HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Pharmacological Profile of β-Crocetin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Crocetin, a natural carotenoid dicarboxylic acid, is the primary active metabolite of crocin, a major constituent of saffron (Crocus sativus L.). Possessing a unique polyene structure, β-crocetin and its derivatives have garnered significant attention within the scientific community for their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of β-crocetin and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Pharmacological Activities: Quantitative Data Summary
The diverse therapeutic potential of β-crocetin and its derivatives has been demonstrated across a range of preclinical studies. The following tables summarize the key quantitative data, providing a comparative overview of their efficacy in various models.
Table 1: Cytotoxic Activity of β-Crocetin and Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| β-Crocetin | HeLa | Cervical Cancer | 0.22 mM | [1] |
| β-Crocetin | A549 | Lung Cancer | 0.41 mM | [1] |
| β-Crocetin | HepG2 | Liver Cancer | 0.61 mM | [1] |
| β-Crocetin | HCT-116 | Colon Cancer | 0.16 mM | [1] |
| β-Crocetin | SK-OV-3 | Ovarian Cancer | 0.19 mM | [1] |
| β-Crocetin | HUVEC | Endothelial Cells | 372.6 µM | |
| Crocin | HeLa | Cervical Cancer | 3.58 mM | |
| Crocin | A549 | Lung Cancer | 5.48 mM | |
| Crocin | HepG2 | Liver Cancer | 2.87 mM | |
| Crocin | HCT-116 | Colon Cancer | 1.99 mM | |
| Crocin | SK-OV-3 | Ovarian Cancer | 3.35 mM | |
| Dimethylcrocetin | A172 | Glioblastoma | 4.73 mg/mL (24h), 2.80 mg/mL (48h), 1.95 mg/mL (72h) | |
| Crocin Extracts | A172 | Glioblastoma | 3.10 mg/mL (24h), 2.19 mg/mL (48h), 1.72 mg/mL (72h) |
Table 2: Pharmacokinetic Parameters of β-Crocetin
| Species | Dose | Route | Cmax | Tmax | T1/2 | AUC(0-24h) | Citation |
| Human | 7.5 mg | Oral | 100.9 ng/mL | 4.0 - 4.8 h | 6.1 - 7.5 h | 556.5 ng·h/mL | |
| Human | 15 mg | Oral | - | - | - | - | |
| Human | 22.5 mg | Oral | 279.7 ng/mL | 4.0 - 4.8 h | 6.1 - 7.5 h | 1720.8 ng·h/mL | |
| Rat | 300 mg/kg (crocin) | Oral | 4662.5 ± 586.1 µg/L | - | - | 33,451.9 ± 3323.6 µg·h/L | |
| Rat (antibiotic-treated) | 300 mg/kg (crocin) | Oral | 9732 ± 2371 ng/mL | - | - | 35,104 ± 4144 ng·h/L |
Table 3: Anti-inflammatory and Neuroprotective Effects
| Compound | Model | Effect | Quantitative Data | Citation |
| β-Crocetin | LPS-induced RAW264.7 cells | Inhibition of NO production | Effective at 10 and 20 µg/mL | |
| β-Crocetin | Complete Freund's adjuvant-induced arthritis (rats) | Reduction in arthritis score | Significant reduction at 2.5, 5, and 10 mg/kg | |
| β-Crocetin | Stroke-prone spontaneously hypertensive rats | Reduction of ROS in brain | Brain concentration of 2.43 nmol/g after 100 mg/kg oral dose | |
| Crocin | Animal model of retinal-induced degeneration | Neuroprotection | Dependent on specific concentrations of trans-crocetin bis(β-d-gentiobiosyl) ester and trans-crocetin (β-d-gentiobiosyl) (β-d-glucosyl) ester |
Table 4: Cardioprotective and Hepatoprotective Effects
| Compound | Model | Effect | Quantitative Data | Citation |
| β-Crocetin | Isoproterenol-induced myocardial infarction (rats) | Cardioprotection | Effective at 50, 100, and 200 mg/kg/day | |
| Trans sodium crocetinate + Crocetin | STEMI patients post-PPCI | Improved myocardial reperfusion | ≥ 70% ST-segment resolution significantly higher than placebo (p=0.018) | |
| Crocetin | CCl4-induced liver injury (mice) | Hepatoprotection | Effective at 140 mg/kg | |
| Crocins | CCl4-induced liver injury (mice) | Hepatoprotection | Effective at 400 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of β-crocetin and its derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of β-crocetin or its derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include vehicle-treated and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction:
-
Culture and treat cells with β-crocetin or its derivatives as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-VEGFR2, p-Akt, Nrf2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
HPLC is used to separate, identify, and quantify components in a mixture.
-
Sample Preparation (Human Serum):
-
To 200 µL of serum, add an internal standard (e.g., 13-cis retinoic acid).
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 85:14.5:0.5, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector set at 423 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve using standard solutions of β-crocetin of known concentrations.
-
Quantify the concentration of β-crocetin in the samples by comparing their peak areas to the calibration curve.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, T1/2, and AUC using appropriate software.
-
Signaling Pathways and Mechanisms of Action
β-Crocetin and its derivatives exert their pharmacological effects by modulating multiple key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
VEGF/VEGFR2 Signaling Pathway in Angiogenesis
β-Crocetin has been shown to inhibit angiogenesis by targeting the VEGF/VEGFR2 signaling pathway. It can directly bind to VEGFR2, inhibiting its phosphorylation and downstream signaling cascades.
Caption: β-Crocetin inhibits angiogenesis by blocking VEGFR2 activation.
PI3K/Akt Signaling Pathway in Cell Survival and Proliferation
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in cancer. β-Crocetin can modulate this pathway to induce apoptosis in cancer cells.
Caption: β-Crocetin can inhibit the PI3K/Akt pathway, promoting apoptosis.
Nrf2 Antioxidant Response Pathway
β-Crocetin can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, thereby protecting cells from oxidative stress.
Caption: β-Crocetin promotes antioxidant defense by activating the Nrf2 pathway.
Conclusion
β-Crocetin and its derivatives represent a promising class of natural compounds with a wide array of pharmacological activities. Their ability to modulate key signaling pathways involved in cancer, inflammation, angiogenesis, and oxidative stress underscores their therapeutic potential. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and mechanistic insights to facilitate further research and development in this exciting field. The continued investigation into the synthesis of novel derivatives with improved pharmacokinetic profiles and the elucidation of their precise molecular targets will be crucial for translating the therapeutic promise of β-crocetin into clinical applications.
References
Beta-Crocetin and Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-crocetin, a primary active carotenoid metabolite derived from saffron, has garnered significant scientific interest for its potential therapeutic applications, largely attributable to its profound effects on mitochondrial function. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates mitochondrial activities, thereby influencing cellular health and disease. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved. The evidence presented herein underscores this compound's role in mitigating oxidative stress, preserving mitochondrial integrity, and promoting mitochondrial biogenesis, highlighting its promise as a therapeutic agent in conditions associated with mitochondrial dysfunction.
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular metabolism, energy production, and signaling. Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. This compound and its glycosylated precursor, crocin, have emerged as potent natural compounds capable of protecting and enhancing mitochondrial function. This document synthesizes the current understanding of this compound's mitochondrial effects, offering a technical resource for the scientific community.
Quantitative Effects of this compound on Mitochondrial Parameters
The following tables summarize the quantitative impact of this compound and its precursor, crocin, on key mitochondrial functions as reported in various experimental models.
Table 1: Effects on Mitochondrial Membrane Potential (MMP) and Apoptosis
| Parameter | Model System | Treatment | Result | Reference |
| Mitochondrial Membrane Potential (MMP) | Aβ1-42-injected rat hippocampus | Crocin (30 mg/kg) | Significantly inhibited the Aβ1-42-induced decrease in MMP. | [1] |
| HUVECs under oxidative stress (AAPH or H2O2) | Crocin (500 µM) | Mitigated the decrease in MMP induced by oxidative stress. | [2] | |
| Benzo[a]pyrene-induced lung cancer in mice | Crocetin | Significantly prevented the decrease in MMP. | [3] | |
| Bax/Bcl-XL Ratio | HUVECs under oxidative stress (AAPH or H2O2) | Crocin (500 µM) | Reduced the elevated Bax/Bcl-XL ratio induced by stressors. | [2] |
| Cytochrome c Release | Aβ1-42-injected rat hippocampus | Crocin (30 mg/kg) | Significantly inhibited Aβ1-42-induced cytochrome c release. | [1] |
| Apoptosis Rate | l-Glutamate-damaged HT22 cells | Crocin | Reduced apoptosis rate from 32.5% to 10.8%. |
Table 2: Modulation of Oxidative Stress Markers and Mitochondrial Enzymes
| Parameter | Model System | Treatment | Result | Reference |
| Reactive Oxygen Species (ROS) | Aβ1-42-injected rat hippocampus | Crocin | Reduced the increased levels of ROS. | |
| Stroke-prone spontaneously hypertensive rats (SHRSPs) brain | Crocetin | Significantly reduced oxidative stress by scavenging ROS. | ||
| TGF-β-induced LO2 cells | Crocetin (10 µM) | Reduced ROS levels. | ||
| Malondialdehyde (MDA) | Aβ1-42-injected rat hippocampus | Crocin | Prevented mitochondrial membrane lipid peroxidation. | |
| TGF-β-induced LO2 cells | Crocetin (10 µM) | Reduced MDA levels. | ||
| Superoxide Dismutase (SOD) | TGF-β-induced LO2 cells | Crocetin (10 µM) | Enhanced SOD levels. | |
| Glutathione (GSH) | TGF-β-induced LO2 cells | Crocetin (10 µM) | Enhanced GSH levels. | |
| Mitochondrial Enzyme Activities (α-KGDH, ICDH, SDH, MDH) | Benzo[a]pyrene-induced lung cancer in mice | Crocetin | Significantly increased the activities of these enzymes compared to the cancer-bearing group. | |
| Mitochondrial Complex Activity (I, II, IV) | Valproic acid (VPA)-exposed models | Crocin | Showed a dose-dependent improvement in the activity of mitochondrial complexes. |
Table 3: Impact on Cellular Energy and Metabolism
| Parameter | Model System | Treatment | Result | Reference |
| ATP Levels | ARPE19 cells under oxidative stress | Crocetin | Prevented TBHP-induced ATP depletion. | |
| Shock and reperfusion models | Crocetin | Enhanced oxygen diffusivity, leading to increased ATP production. | ||
| Na+/K+, Ca2+, Mg2+ ATPases | Benzo[a]pyrene-induced lung cancer in mice | Crocetin | Restored the levels of these ATPases to near normal. |
Key Signaling Pathways Modulated by this compound
This compound exerts its influence on mitochondrial function through the modulation of several critical signaling pathways. These pathways are integral to cellular stress responses, energy homeostasis, and mitochondrial biogenesis.
PGC-1α Pathway and Mitochondrial Biogenesis
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. This compound has been shown to activate this pathway, leading to the synthesis of new mitochondria and enhanced respiratory capacity.
Caption: PGC-1α signaling pathway activated by this compound.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, promotes catabolic processes to generate ATP. This compound can activate AMPK, leading to enhanced autophagy and clearance of damaged mitochondria (mitophagy).
Caption: AMPK signaling pathway initiated by this compound.
Nrf2 Antioxidant Response Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. This compound can upregulate the Nrf2 pathway, thereby protecting mitochondria from oxidative damage.
Caption: Nrf2-mediated antioxidant response induced by this compound.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to assess the effects of this compound on mitochondrial function.
Measurement of Mitochondrial Membrane Potential (MMP)
Principle: The MMP is a key indicator of mitochondrial health. Fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner are commonly used.
Protocol using JC-1:
-
Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate) and treat with this compound for the desired duration. Induce mitochondrial stress if required by the experimental design.
-
Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) or a suitable assay buffer to remove excess dye.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates), while depolarized mitochondria will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the MMP.
Protocol using Rhodamine 123 (Rh-123):
-
Cell Culture and Treatment: As described for JC-1.
-
Staining: Incubate cells with Rh-123 (typically 5 µg/mL) for 15 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Analysis: Measure the fluorescence intensity. A decrease in fluorescence indicates mitochondrial depolarization.
Assessment of Mitochondrial ROS Production
Principle: Specific fluorescent probes are used to detect the presence of reactive oxygen species within the mitochondria.
Protocol using MitoSOX Red:
-
Cell Culture and Treatment: Grow cells on coverslips or in multi-well plates and treat with this compound.
-
Staining: Load the cells with MitoSOX Red indicator (typically 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells with warm buffer.
-
Analysis: Visualize and quantify the red fluorescence using a fluorescence microscope or flow cytometer. An increase in fluorescence intensity corresponds to higher levels of mitochondrial superoxide.
Mitochondrial Isolation from Tissue
Principle: Differential centrifugation is employed to separate mitochondria from other cellular components.
Protocol for Rat Liver Mitochondria:
-
Homogenization: Euthanize the animal and perfuse the liver with cold isolation buffer. Mince the tissue and homogenize it in isolation buffer using a Dounce homogenizer.
-
Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-14,000 x g for 10 minutes at 4°C) to pellet the mitochondria.
-
-
Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA or Bradford assay).
Western Blotting for Signaling Proteins
Principle: This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by this compound.
Protocol:
-
Cell Lysis: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., PGC-1α, p-AMPK, Nrf2).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The collective evidence strongly indicates that this compound is a potent modulator of mitochondrial function. Its ability to preserve mitochondrial membrane potential, reduce oxidative stress, and stimulate mitochondrial biogenesis through the activation of key signaling pathways like PGC-1α, AMPK, and Nrf2, positions it as a promising therapeutic candidate for a range of diseases underpinned by mitochondrial dysfunction.
Future research should focus on elucidating the precise molecular interactions of this compound with its targets and further exploring its efficacy and safety in preclinical and clinical settings. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its successful translation into a therapeutic agent. The detailed methodologies and summarized data in this guide provide a solid foundation for researchers to build upon in their investigation of this remarkable natural compound.
References
- 1. Protective Effect of Crocin against Mitochondrial Damage and Memory Deficit Induced by Beta-amyloid in the Hippocampus of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Mechanisms of Dietary Crocin Protection in Cardiovascular Models under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Investigating the Bioavailability of Beta-Crocetin: A Technical Guide
Abstract: Beta-crocetin, a primary active carotenoid metabolite derived from saffron (Crocus sativus L.), has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, cardioprotective, and anticancer properties.[1][2] However, its therapeutic potential is intrinsically linked to its bioavailability. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability, summarizing key pharmacokinetic data from preclinical and clinical studies. It details the experimental protocols for in vivo and in vitro assessments and visualizes the critical signaling pathways modulated by this compound. This document is intended for researchers, scientists, and professionals in drug development engaged in the exploration of this compound as a therapeutic agent.
Introduction
This compound is the aglycone of crocins, the water-soluble carotenoids responsible for the vibrant color of saffron.[2][3] Following oral administration, crocins are hydrolyzed to crocetin in the gastrointestinal tract, which is then absorbed into the systemic circulation.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is paramount for the development of effective therapeutic strategies. This guide synthesizes the available scientific literature to provide a detailed examination of this compound's bioavailability.
Pharmacokinetic Profile of this compound
The bioavailability of this compound has been investigated in both animal models and human subjects. The following tables summarize the key pharmacokinetic parameters from various studies.
Table 1: Pharmacokinetics of this compound in Humans
| Dose | Dosage Form | Subjects | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| 7.5 mg | Capsule | 10 Healthy Filipino Volunteers | 100.9 | 4.0 - 4.8 | 556.5 | 6.1 - 7.5 | |
| 15 mg | Capsule | 10 Healthy Filipino Volunteers | - | 4.0 - 4.8 | - | 6.1 - 7.5 | |
| 22.5 mg | Capsule | 10 Healthy Filipino Volunteers | 279.7 | 4.0 - 4.8 | 1720.8 | 6.1 - 7.5 | |
| 16 mg | Capsule | 5 Healthy Volunteers | ~350 | 1.5 | - | - | |
| 56 mg (Saffron Extract) | Tablet | 13 Healthy Volunteers | 260 | 1.0 - 1.5 | - | - | |
| 84 mg (Saffron Extract) | Tablet | 13 Healthy Volunteers | 390 | 1.0 - 1.5 | - | - |
Table 2: Pharmacokinetics of this compound in Animal Models
| Species | Dose | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Mice | 117.2 mg/mL | Oral | 1249.3 ± 788.1 | ~2 | - | - | |
| Rats | - | Oral | - | ~0.5 | - | 55-66 | |
| C57/BL6J Mice | 60 mg/kg (Saffron Extract) | Oral | - | - | - | 117 | |
| Rats | - | Oral | - | - | 2.665 ± 0.196 | - | |
| Rats (with α-CD) | - | Oral | - | - | 9.723 ± 0.222 | 368 | |
| Rats (with HP-β-CD) | - | Oral | - | - | 10.237 ± 0.343 | 394 | |
| Rats (with γ-CD) | - | Oral | - | - | 9.869 ± 0.245 | 377 |
Experimental Protocols
In Vivo Pharmacokinetic Studies in Humans
A representative experimental protocol for determining the pharmacokinetic profile of this compound in healthy human volunteers is as follows:
-
Subject Recruitment: A cohort of healthy adult volunteers (e.g., 10 individuals) is recruited for the study.
-
Dosing: Subjects receive a single oral dose of this compound (e.g., 7.5 mg, 15 mg, and 22.5 mg) with a washout period of one week between escalating doses.
-
Blood Sampling: Blood samples are collected from the brachial vein at predefined time points: pre-dose (0 h) and at 1, 2, 4, 6, 8, 10, and 24 hours post-administration.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (T½).
Caption: Workflow for a human pharmacokinetic study of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of this compound in biological samples involves reverse-phase HPLC.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis or photodiode array (PDA) detector.
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 85:14.5:0.5 v/v/v) is used as the mobile phase.
-
Flow Rate: The mobile phase is pumped at a constant flow rate, for instance, 0.8 mL/min.
-
Detection: this compound is detected by its absorbance at a specific wavelength, typically around 423-440 nm.
-
Internal Standard: An internal standard, such as 13-cis retinoic acid, is often used for accurate quantification.
-
Sample Preparation: Plasma or serum samples can be pretreated using direct protein precipitation with acetonitrile or solid-phase extraction.
-
Calibration: A calibration curve is generated using standard solutions of this compound of known concentrations to quantify the amount in the samples.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanisms of action and therapeutic efficacy.
Anti-Angiogenic Effects: VEGFR2 Signaling Pathway
This compound has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Upon binding of VEGF, VEGFR2 autophosphorylates and activates downstream signaling cascades, including the SRC/FAK and MEK/ERK pathways, which are crucial for endothelial cell migration and proliferation. This compound can down-regulate the phosphorylation of VEGFR2 and its downstream effectors.
Caption: Inhibition of VEGFR2 signaling by this compound.
Cardioprotective Effects: PI3K/Akt and Nrf2 Pathways
In models of cardiac sepsis, this compound has demonstrated cardioprotective effects by modulating the PI3K/Akt and Nrf2 signaling pathways. It can increase the activity of Bcl-2 and activate the PI3K-Akt pathway, thereby inhibiting apoptosis. Furthermore, this compound can upregulate the expression of Nrf2 and its downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1), to mitigate oxidative stress.
Caption: Cardioprotective signaling pathways modulated by this compound.
Conclusion
This compound exhibits rapid absorption following oral administration, with its bioavailability being a critical factor for its therapeutic efficacy. The pharmacokinetic data presented herein demonstrate a dose-dependent increase in plasma concentrations. The development of advanced formulations, such as inclusion complexes with cyclodextrins, has shown promise in significantly enhancing its oral bioavailability. The detailed experimental protocols and an understanding of the key signaling pathways modulated by this compound provide a solid foundation for future research and development of this promising natural compound. Further investigations are warranted to fully elucidate its metabolic fate and to optimize its delivery for various clinical applications.
References
Beta-Crocetin: A Carotenoid with Neuroprotective Potential in Neurodegenerative Disease Models
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), present a significant and growing global health challenge. The pathological hallmarks of these disorders—protein misfolding and aggregation, oxidative stress, neuroinflammation, and neuronal apoptosis—offer multiple targets for therapeutic intervention. Beta-crocetin, a natural carotenoid dicarboxylic acid derived from saffron, has emerged as a promising neuroprotective agent. Its lipophilic nature allows it to cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic. This technical guide provides a comprehensive overview of the current preclinical evidence supporting the therapeutic potential of this compound in various neurodegenerative disease models. We will delve into its mechanisms of action, supported by quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for key assays. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted neuroprotective effects.
Alzheimer's Disease (AD)
This compound has been most extensively studied in the context of Alzheimer's disease, where its therapeutic potential is attributed to its ability to interfere with the amyloid cascade, mitigate oxidative stress and neuroinflammation, and promote autophagy.
Anti-Amyloidogenic Properties
A primary pathological hallmark of AD is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils. This compound has been shown to directly interact with Aβ, inhibiting its aggregation and destabilizing pre-formed fibrils.
-
Inhibition of Aβ Fibrillization: Studies have demonstrated that this compound can inhibit the formation of Aβ fibrils from monomers in a dose-dependent manner[1].
-
Destabilization of Pre-formed Fibrils: Beyond preventing aggregation, this compound can also disaggregate existing Aβ fibrils[1].
-
Stabilization of Aβ Oligomers: Interestingly, this compound has been observed to stabilize Aβ oligomers, preventing their conversion into more toxic fibrillar species[1]. This could be a crucial mechanism, as soluble oligomers are considered highly neurotoxic.
Neuroprotection against Aβ-induced Toxicity
This compound has demonstrated the ability to protect neurons from the toxic insults of Aβ. In vitro studies using neuronal cell lines have shown that pre-treatment with this compound can significantly increase cell viability in the presence of Aβ peptides.
Anti-inflammatory and Antioxidant Effects
Neuroinflammation and oxidative stress are key drivers of AD pathogenesis. This compound exhibits potent anti-inflammatory and antioxidant properties.
-
Reduction of Pro-inflammatory Cytokines: In transgenic AD mouse models, oral administration of this compound has been shown to significantly reduce the plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the level of the anti-inflammatory cytokine IL-10[2].
-
Suppression of NF-κB Activation: this compound can suppress the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes, in the hippocampus of AD mice[2].
-
Reduction of Reactive Oxygen Species (ROS): this compound has been shown to decrease the production of ROS in neuronal cells exposed to Aβ.
Induction of Autophagy
Autophagy is a cellular process responsible for the clearance of aggregated proteins and damaged organelles. Impaired autophagy is implicated in AD. This compound has been found to promote the clearance of Aβ by inducing autophagy through the activation of the AMP-activated protein kinase (AMPK) pathway.
Quantitative Data Summary: Alzheimer's Disease Models
| Model System | Compound | Concentration/Dose | Key Findings | Reference |
| In Vitro Aβ Aggregation Assay | This compound | Not specified | Inhibited Aβ fibril formation and destabilized pre-formed fibrils. | |
| HeLa cells (stably transfected with Swedish mutant APP751) | This compound | Not specified | Significantly reduced Aβ40 and Aβ42 secretion without affecting cell viability. | |
| SH-SY5Y cells | This compound | Not specified | Attenuated Aβ1-40-induced neuronal toxicity by up to 50% and prevented ROS accumulation. | |
| APPsw Transgenic Mice | This compound | 30 mg/kg/day (oral) | Reduced pro-inflammatory cytokines, suppressed NF-κB activation, decreased insoluble Aβ, and improved learning and memory. | |
| 5XFAD Mice | This compound | Not specified | Reduced Aβ levels and neuroinflammation, and improved memory function by inducing autophagy via the AMPK pathway. |
Experimental Protocols
Aβ Aggregation Assay (Thioflavin T)
-
Preparation of Aβ: Lyophilized Aβ(1-40) or Aβ(1-42) peptide is dissolved in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM. The solution is incubated at room temperature for 1 hour and then lyophilized to remove the HFIP. The resulting peptide film is stored at -20°C.
-
Aggregation Reaction: The Aβ peptide film is resuspended in phosphate-buffered saline (PBS) to a final concentration of 25 µM. This compound is added at various concentrations.
-
Thioflavin T (ThT) Fluorescence: At various time points, an aliquot of the reaction mixture is added to a solution of ThT (5 µM in 50 mM glycine-NaOH, pH 8.5).
-
Measurement: Fluorescence is measured using a spectrofluorometer with excitation at 440 nm and emission at 482 nm. An increase in fluorescence indicates Aβ fibril formation.
In Vivo Study in APPsw Transgenic Mice
-
Animal Model: Male APPsw transgenic mice and wild-type littermates are used.
-
Treatment: At a specified age (e.g., 6 months), mice are randomly assigned to receive either vehicle control or this compound (e.g., 30 mg/kg/day) via oral gavage for a defined period (e.g., 3 months).
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze and novel object recognition test.
-
Biochemical Analysis: After the treatment period, mice are euthanized, and brain tissue is collected. Levels of soluble and insoluble Aβ are measured by ELISA. Pro-inflammatory cytokines in plasma are also quantified by ELISA. Protein levels of NF-κB in the hippocampus are determined by Western blot.
Signaling Pathway Visualization
Caption: Mechanisms of this compound in Alzheimer's Disease Models.
Parkinson's Disease (PD)
The neuroprotective effects of this compound in Parkinson's disease models are primarily linked to its potent antioxidant and anti-inflammatory properties, as well as its ability to inhibit α-synuclein aggregation.
Inhibition of α-Synuclein Aggregation
The aggregation of α-synuclein into Lewy bodies is a pathological hallmark of PD. This compound has been shown to interfere with this process.
-
Anti-aggregation and Fibril Dissociation: Studies have demonstrated that this compound can inhibit the aggregation of α-synuclein and also dissociate pre-formed α-synuclein fibrils.
Protection of Dopaminergic Neurons
The progressive loss of dopaminergic neurons in the substantia nigra is a key feature of PD. This compound has shown protective effects in models of dopaminergic neurodegeneration.
-
MPTP Model: In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of PD, this compound treatment has been shown to attenuate motor deficits and protect dopaminergic neurons from MPTP-induced damage.
Anti-inflammatory and Antioxidant Mechanisms
Neuroinflammation and oxidative stress are critical contributors to the pathogenesis of PD.
-
Reduction of Inflammatory Mediators: In both in vivo and in vitro PD models, this compound treatment decreased the expression of inflammatory genes and the production of inflammatory cytokines.
-
Mitochondrial Protection: this compound has been found to protect mitochondrial function against MPP+ (the active metabolite of MPTP) induced damage by regulating the mitochondrial permeability transition pore (mPTP).
Quantitative Data Summary: Parkinson's Disease Models
| Model System | Compound | Concentration/Dose | Key Findings | Reference |
| In Vitro α-synuclein Aggregation Assay | This compound | Not specified | Inhibited α-synuclein aggregation and dissociated pre-formed fibrils. | |
| MPTP-induced PD mouse model | This compound | Not specified | Attenuated motor deficits and protected dopaminergic neurons. | |
| MPP+-treated BV2 cells | This compound | Not specified | Decreased the expression of inflammatory genes and cytokines. | |
| Drosophila PD model (G51D α-synuclein) | This compound | Not specified | Suppressed the decrease in climbing ability and extended lifespan. |
Experimental Protocols
MPTP-induced Parkinson's Disease Mouse Model
-
Animal Model: Male C57BL/6 mice are used.
-
MPTP Administration: Mice are administered MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals to induce parkinsonism.
-
Treatment: this compound is administered (e.g., orally) daily for a specified period, starting before or after MPTP administration.
-
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test and the pole test.
-
Neurochemical and Histological Analysis: After the behavioral tests, mice are euthanized. The striatum and substantia nigra are dissected. Dopamine and its metabolites are quantified by HPLC. The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is determined by immunohistochemistry.
Experimental Workflow Visualization
Caption: Workflow for assessing this compound in an MPTP-induced PD model.
Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS)
Currently, there is a notable lack of direct research on the effects of this compound in established models of Huntington's disease and Amyotrophic Lateral Sclerosis. However, studies on saffron extract and its other constituents, such as crocin and safranal, provide a strong rationale for investigating the potential therapeutic benefits of this compound in these devastating neurodegenerative disorders.
Huntington's Disease (HD): Indirect Evidence and Future Directions
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of mutant huntingtin (mHTT) protein.
-
Evidence from Saffron and Safranal: Studies using the 3-nitropropionic acid (3-NP) rat model of HD, which mimics the striatal degeneration seen in the disease, have shown that saffron extract and safranal can improve motor deficits and reduce oxidative stress markers. Saffron extract was found to prevent the increase in malondialdehyde (MDA) and nitrite levels while preserving the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
-
Future Research: Given that this compound is a major bioactive metabolite of saffron with known antioxidant and anti-inflammatory properties, it is a prime candidate for future investigation in HD models. Studies should focus on its ability to inhibit mHTT aggregation, protect striatal neurons, and modulate neuroinflammation in both toxin-induced and genetic models of HD.
Amyotrophic Lateral Sclerosis (ALS): A Plausible but Unexplored Avenue
Amyotrophic Lateral Sclerosis is a progressive neurodegenerative disease characterized by the death of motor neurons in the brain and spinal cord.
-
Future Research: The potential of this compound in ALS remains to be explored. Future studies should investigate the efficacy of this compound in preclinical models of ALS, such as the SOD1 transgenic mouse model. Key outcomes to assess would include effects on motor neuron survival, disease progression, lifespan, and modulation of neuroinflammatory and oxidative stress pathways.
Logical Relationship Visualization
Caption: Rationale for Future Research on this compound in HD and ALS.
Conclusion and Future Perspectives
The preclinical evidence strongly supports the potential of this compound as a multi-target therapeutic agent for neurodegenerative diseases, particularly Alzheimer's and Parkinson's diseases. Its ability to cross the blood-brain barrier and modulate key pathological pathways, including protein aggregation, neuroinflammation, and oxidative stress, makes it an attractive candidate for further development.
While direct evidence for its efficacy in Huntington's disease and Amyotrophic Lateral Sclerosis is currently lacking, the positive findings for saffron and its other constituents in models of these diseases provide a compelling rationale for future investigations.
For drug development professionals, this compound represents a promising natural product-derived lead compound. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, further elucidating its molecular mechanisms of action, and conducting rigorous preclinical studies in a wider range of neurodegenerative disease models. The development of novel delivery systems to enhance its bioavailability in the central nervous system could also be a fruitful area of exploration. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into tangible therapeutic benefits for patients suffering from these devastating neurodegenerative disorders.
References
Preliminary studies on beta-Crocetin in cancer cell lines
An In-Depth Technical Guide on Preliminary Studies of Beta-Crocetin in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a natural carotenoid dicarboxylic acid found in the stigmas of Crocus sativus (saffron), has emerged as a compound of significant interest in oncology research. Preliminary in vitro studies have consistently demonstrated its potential as an anti-tumor agent across a spectrum of cancer cell lines. This document provides a comprehensive technical overview of these foundational studies, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways implicated in crocetin's mechanism of action. The evidence suggests that crocetin exerts its anticancer effects through a multi-pronged approach, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest, mediated by the modulation of critical signaling pathways.
Quantitative Data Summary: Bioactivity of β-Crocetin
The cytotoxic and anti-proliferative effects of β-Crocetin have been quantified in numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) and other key quantitative findings from various studies.
Table 1: IC₅₀ Values of β-Crocetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (mmol/L) | Citation |
| HCT-116 | Colon Cancer | 0.16 | [1][2] |
| SK-OV-3 | Ovarian Cancer | 0.19 | [1][2] |
| HeLa | Cervical Cancer | 0.22 | [1] |
| A549 | Lung Cancer | 0.41 | |
| HepG2 | Liver Cancer | 0.61 |
Note: The IC₅₀ values demonstrate that β-Crocetin is effective in the micromolar range, with particular potency observed in colon cancer cell lines.
Table 2: Summary of β-Crocetin's Effects on Cell Proliferation, Apoptosis, and Cell Cycle
| Cell Line | Cancer Type | Concentration (µmol/L) | Effect | Quantitative Measurement | Citation |
| MIA-PaCa-2 | Pancreatic | 50 - 200 | Inhibition of Proliferation | Dose-dependent inhibition observed | |
| MIA-PaCa-2 | Pancreatic | 100 - 200 | G₂-M Phase Arrest | Significant cell accumulation in G₂-M | |
| MIA-PaCa-2 | Pancreatic | 100 - 200 | Apoptosis Induction | 4-5 fold increase in Bax/Bcl-2 ratio | |
| BxPC-3, Capan-1, ASPC-1 | Pancreatic | 200 | Inhibition of Proliferation | Significant inhibition of ³H-thymidine uptake | |
| HCT-116 | Colon | 30 | Inhibition of Proliferation | Proliferation rate decreased to 14% after 24h | |
| SW480 | Colon | 800 | S-Phase Arrest | Induced S-phase arrest | |
| HeLa, A549, SKOV3 | Cervical, Lung, Ovarian | 60 - 240 | Inhibition of Proliferation | Concentration-dependent inhibition | |
| HeLa, A549, SKOV3 | Cervical, Lung, Ovarian | 120 - 240 | Apoptosis Induction | Time-dependent enhancement of apoptosis | |
| U251, U87, U138, U373 | Glioblastoma | 250 - 500 | Inhibition of Proliferation | Significant reduction in viable cell number |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary evaluation of β-Crocetin.
Cell Viability and Proliferation Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cancer cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Treat cells with various concentrations of β-Crocetin (e.g., 60-240 µmol/L) and a vehicle control for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
-
³H-Thymidine Incorporation Assay:
-
Culture cells (e.g., MIA-PaCa-2) in appropriate plates.
-
Treat cells with β-Crocetin at desired concentrations (e.g., 50, 100, and 200 µmol/L) for a designated time (e.g., 72 hours).
-
During the final hours of incubation (e.g., 4-24 hours), pulse-label the cells with ³H-thymidine.
-
Harvest the cells, wash to remove unincorporated ³H-thymidine, and precipitate the DNA.
-
Measure the incorporated radioactivity using a scintillation counter. A decrease in counts per minute (CPM) relative to the control indicates inhibition of DNA synthesis and proliferation.
-
Cell Cycle Analysis
-
Plate cells and treat with β-Crocetin (e.g., 100 and 200 µmol/L) for the desired time period.
-
Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells to remove ethanol and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M) is determined by quantifying the fluorescence intensity of the PI-stained DNA.
Apoptosis Assays
-
Annexin V-FITC/PI Staining:
-
Treat cells with β-Crocetin as described for other assays.
-
Harvest both adherent and floating cells, wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Western Blot for Apoptosis-Related Proteins:
-
Prepare total cell lysates from control and β-Crocetin-treated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Quantify band intensity and normalize to a loading control like β-actin.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of β-Crocetin.
References
A Technical Guide to the Cardioprotective Effects of Beta-Crocetin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-Crocetin, a primary carotenoid metabolite derived from saffron, has emerged as a potent cardioprotective agent with significant therapeutic potential. Extensive preclinical research demonstrates its capacity to mitigate a range of cardiac pathologies, including myocardial ischemia-reperfusion (I/R) injury, cardiac hypertrophy, and heart failure. The protective mechanisms of this compound are multifactorial, primarily attributed to its robust antioxidant, anti-inflammatory, and anti-apoptotic properties. This document provides an in-depth technical overview of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the cardioprotective effects of this compound, intended to guide further research and drug development efforts.
Core Mechanisms of Cardioprotection
This compound exerts its beneficial effects on the cardiovascular system through several interconnected mechanisms.
Antioxidant Activity
Oxidative stress is a critical driver of cardiovascular disease pathogenesis. This compound effectively counteracts oxidative damage by scavenging reactive oxygen species (ROS), inhibiting lipid peroxidation, and bolstering the endogenous antioxidant defense system.[1][2] Studies have shown that treatment with crocetin significantly increases the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3][4][5]
Anti-inflammatory Effects
Chronic inflammation contributes to cardiac remodeling and failure. This compound demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Research indicates that it can significantly reduce the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in myocardial tissue following ischemic injury. This effect is largely mediated through the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB).
Anti-apoptotic and Pro-survival Signaling
By modulating apoptosis-related proteins, this compound helps preserve cardiomyocyte viability. Experimental data shows that it can decrease the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2, thereby inhibiting the apoptotic cascade in response to cardiac injury.
Key Signaling Pathways Modulated by this compound
This compound's cardioprotective effects are orchestrated through its influence on several critical intracellular signaling cascades.
Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, this compound promotes the activation of the Nrf2/heme oxygenase-1 (HO-1) signaling pathway. This activation leads to the transcription of a suite of antioxidant and cytoprotective genes, which is a cornerstone of its ability to protect the heart from I/R injury.
References
- 1. Crocetin protects against cardiac hypertrophy by blocking MEK-ERK1/2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Protective effect of crocin against reperfusion-induced cardiac arrhythmias in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Beta-Crocetin Extraction and Purification from Crocus sativus
Audience: Researchers, scientists, and drug development professionals.
Introduction: Saffron, derived from the dried stigmas of Crocus sativus L., is the world's most expensive spice, renowned for its color, flavor, and medicinal properties.[1] Its therapeutic effects are largely attributed to its secondary metabolites, particularly the apocarotenoids.[2] The vibrant color of saffron comes from crocins, which are water-soluble glycosyl esters of the dicarboxylic acid crocetin.[3][4] Beta-crocetin (8,8'-diapocarotene-8,8'-dioic acid) is the hydrophobic aglycone core of crocins and is a potent bioactive metabolite.[5] Pharmacological studies have demonstrated that crocetin possesses a wide range of activities, including antioxidant, anti-cancer, cardioprotective, and neuroprotective effects.
The extraction of this compound from saffron can be approached in two main ways: direct extraction of the aglycone or, more commonly, extraction of its parent crocins followed by acid or enzymatic hydrolysis to cleave the sugar moieties. This document provides detailed protocols for various modern and conventional extraction and purification techniques, quantitative data for comparison, and visualizations of the experimental workflow and a key biological signaling pathway involving this compound.
Part 1: Extraction Methodologies
Several techniques can be employed to extract apocarotenoids from saffron stigmas. Modern methods like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) offer higher efficiency and shorter extraction times compared to traditional maceration.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. This method is noted for its efficiency, reduced extraction times, and lower heat generation, which helps in preserving thermolabile compounds.
Protocol: Ultrasound-Assisted Extraction of Crocins
-
Preparation: Grind dried saffron stigmas into a fine powder (e.g., using a 0.5 mm mesh screen). Cryogenic grinding can also be used to better preserve bioactive compounds.
-
Mixing: Mix the saffron powder with the chosen solvent system in a flask. A common and effective solvent is an ethanol-water mixture (50:50, v/v). A solid-to-liquid ratio of 1:180 (w/v) has been reported as optimal in some studies.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Parameter Settings:
-
Solvent: 50-80% Ethanol or Methanol in water. An optimal ethanol concentration of 58.58% has been identified in one study.
-
Time: 5 to 30 minutes. Optimal times as short as 6.85 minutes have been reported.
-
Temperature: 25-55°C.
-
Ultrasonic Power/Amplitude: 80-200 W or ~90% amplitude.
-
-
Recovery: After sonication, filter the mixture using filter paper or centrifugation (e.g., 4000 rpm for 10 min) to separate the supernatant from the solid residue.
-
Storage: Store the resulting extract in dark conditions at low temperatures (e.g., -20°C) to prevent degradation before purification or hydrolysis.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically CO₂, as the extraction solvent. It is considered a "green" technology as CO₂ is non-toxic and non-flammable. The polarity of supercritical CO₂ can be modified by adding a co-solvent or entrainer, making it suitable for extracting more polar compounds like crocins and crocetin.
Protocol: Supercritical CO₂ Extraction
-
Preparation: Load the ground saffron stigma powder into the extractor vessel.
-
Parameter Settings:
-
Pressure: 30 to 40 MPa.
-
Temperature: 40 to 80°C.
-
Co-solvent: Use water as a co-solvent to increase the yield of glycosylated compounds like crocin. Methanol as a co-solvent can yield higher amounts of safranal and deglycosylated crocin.
-
Flow Rate: A typical CO₂ flow rate might be around 0.228 L/min.
-
-
Extraction: Pressurize and heat the system to the desired supercritical conditions and introduce the co-solvent. The extraction is typically run for a set duration (e.g., 120 minutes).
-
Collection: Depressurize the fluid in the separator vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate for collection.
Hydrolysis of Crocins to this compound
Since crocins are the primary components extracted using aqueous solvents, a hydrolysis step is required to obtain this compound.
Protocol: Enzymatic Hydrolysis
-
Preparation: Dissolve the crude crocin extract in a suitable buffer (e.g., 100 mM citrate buffer, pH 5.0).
-
Enzymatic Reaction: Add a commercial enzyme preparation, such as Celluclast® 1.5 L, to the crocin solution.
-
Incubation: Incubate the mixture at an optimal temperature (e.g., 50°C) for a duration sufficient for conversion (e.g., 16 hours). A conversion ratio of 75% from crocins to crocetin has been reported under these conditions.
-
Termination: Stop the reaction, typically by heat inactivation or pH change, and proceed to purification.
Part 2: Purification Methodologies
Following extraction and hydrolysis, a multi-step purification process is often necessary to achieve high-purity this compound.
Solid-Phase Extraction (SPE)
SPE is an effective technique for sample clean-up and fractionation, separating crocins from other compounds like picrocrocin.
Protocol: SPE for Fractionation
-
Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Loading: Load the aqueous saffron extract (e.g., 3 mL) onto the cartridge.
-
Elution of Picrocrocin: Elute picrocrocin using a low-concentration organic solvent mixture (e.g., 10 mL of 15% acetonitrile in water, v/v).
-
Elution of Crocins/Crocetin: Subsequently, elute the crocins or crocetin using a higher concentration of organic solvent (e.g., 10 mL of 50% acetonitrile in water, v/v).
-
Analysis: Confirm the presence of the target compounds in the collected fractions using UV-Vis spectrophotometry or HPLC.
Column Chromatography
Preparative column chromatography is a robust method for isolating compounds with high purity.
Protocol: Preparative HPLC
-
Column: Use a reversed-phase column such as a Symmetry Prep C18 (e.g., 300 × 19 mm, 7 µm).
-
Mobile Phase: Employ a gradient of an aqueous solvent (A, e.g., 0.1% acetic acid in water) and an organic solvent (B, e.g., acetonitrile).
-
Gradient Program: An example of a linear gradient could be: 5–15% B over 10 min, 15–20% B for the next 26 min, and 20–40% B for the following 22 min.
-
Injection & Collection: Inject the concentrated extract and collect fractions based on the retention time of this compound, monitored by a DAD or UV detector.
-
Post-Processing: Pool the pure fractions and remove the solvent by evaporation. Lyophilization of the extract prior to chromatography can improve the yield and purity of the isolated compounds.
Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that avoids solid supports, reducing irreversible adsorption and improving recovery. It is highly effective for purifying natural products from complex mixtures.
Protocol: Step-Gradient CPC
-
Solvent System: Select a suitable biphasic solvent system. A commonly used system is Heptane/Ethyl Acetate/Butanol/Ethanol/Water. The ratios can be adjusted in a step-gradient to selectively elute different compounds.
-
Equilibration: Equilibrate the CPC column with the biphasic solvent system in either ascending or descending mode at a set rotation speed (e.g., 850 rpm).
-
Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.
-
Elution: Run the separation using a step-gradient of different solvent system compositions to isolate crocins, picrocrocin, and crocetin in a single run.
-
Collection: Collect fractions and analyze them by HPLC to identify those containing high-purity this compound. A purity of 96.76 ± 0.17% for trans-crocetin has been achieved using this method.
Crystallization
Crystallization is a simple and cost-effective final purification step that can yield high-purity compounds.
Protocol: Crystallization from Ethanol
-
Dissolution: Dissolve the partially purified crocetin or crocin extract in a minimal amount of 80% ethanol at room temperature.
-
Crystallization: Store the solution in the dark at a low temperature (e.g., -5°C) for an extended period (e.g., 23 days) to allow crystals to form.
-
Recovery: Separate the crystals from the supernatant by filtration or centrifugation.
-
Re-crystallization: To achieve higher purity, repeat the process by re-dissolving the crystals in fresh solvent and allowing them to re-crystallize. Purity levels exceeding 97% have been reported after a second crystallization step.
Part 3: Data Presentation
Table 1: Comparison of Extraction Methods for Saffron Apocarotenoids
| Method | Key Parameters | Reported Yield/Efficiency | Reference |
| Ultrasound-Assisted Extraction (UAE) | Solvent: 58.58% Ethanol; Time: 6.85 min; Amplitude: 91.11% | Optimal conditions determined by response surface methodology for crocins, picrocrocin, and safranal. | |
| Solvent: 50% Methanol/Water; Solid/Liquid: 1/180; Time: 29 min | 627 mg crocetin esters/g saffron (highest in literature). | ||
| Solvent: Methanol/Water (50:50); Combined with MAE | Highest total phenolic content (31.56 mg GAE/g) and antioxidant activity (83.24%). | ||
| Supercritical Fluid Extraction (SFE) | Pressure: 30 MPa; Temp: 80°C; Co-solvent: Water | Optimal for α-Crocin extraction. | |
| Pressure: 40 MPa; Temp: 40°C; Co-solvent: Methanol | Highest yield for safranal and deglycosylated crocin. | ||
| Microwave-Assisted Extraction (MAE) | Solvent: 59.59% Ethanol; Time: 30 min; Temp: 95.91°C | Optimized conditions for saffron bioactives. | |
| Enzymatic Hydrolysis (for Crocetin) | Enzyme: Celluclast® 1.5 L; Temp: 50°C; Time: 16 h | ~75% conversion of crocins to crocetin. |
Table 2: Comparison of Purification Methods for this compound
| Method | Key Parameters | Reported Purity/Recovery | Reference |
| Preparative HPLC | Column: Symmetry Prep C18; Gradient: Acetonitrile/Water with 0.1% Acetic Acid | Purity of isolated crocins and picrocrocin >97%. | |
| Centrifugal Partition Chromatography (CPC) | Solvent System: Heptane/EtOAc/Butanol/EtOH/Water (step-gradient) | Purity of trans-crocetin: 96.76 ± 0.17%. | |
| Crystallization | Solvent: 80% Ethanol; Temp: -5°C; Two-step process | Purity of total crocin after re-crystallization >97%. Initial yield of 10% from stigmas powder. | |
| Solid-Phase Extraction (SPE) | Cartridge: C18; Elution: 15% ACN (picrocrocin), 50% ACN (crocins) | Effective for selective separation of picrocrocin and crocins. |
Part 4: Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Signaling Pathway
Crocetin has been shown to inhibit angiogenesis by down-regulating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling pathways.
Caption: Crocetin's inhibition of the VEGFR2 signaling pathway.
References
High-Performance Liquid Chromatography (HPLC) Method for β-Crocetin Quantification: An Application Note and Protocol
Authored for: Researchers, scientists, and drug development professionals.
Introduction
β-Crocetin is a natural apocarotenoid dicarboxylic acid and a primary active metabolite of crocins, the compounds responsible for the vibrant color of saffron. It has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and anticancer properties. Accurate and precise quantification of β-crocetin in various matrices, such as biological fluids and herbal extracts, is crucial for pharmacokinetic studies, quality control of saffron-based products, and elucidation of its mechanism of action. This document provides a detailed application note and protocol for the quantification of β-crocetin using High-Performance Liquid Chromatography (HPLC).
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) coupled with a UV-Vis or Photodiode Array (PDA) detector for the separation and quantification of β-crocetin. The principle is based on the differential partitioning of β-crocetin between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The analyte is identified based on its retention time and quantified by comparing its peak area to a standard calibration curve.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Two common methods for biological samples like serum or plasma are direct protein precipitation and solid-phase extraction (SPE). For food or herbal samples, ultrasonication with an appropriate solvent is often employed.
3.1.1. Direct Protein Precipitation (for Serum/Plasma) [1][2][3]
-
To 200 µL of serum or plasma sample in a microcentrifuge tube, add 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a suitable aliquot (e.g., 20 µL) into the HPLC system.
3.1.2. Solid-Phase Extraction (SPE) (for Serum/Plasma) [1][2]
-
Condition a C18 SPE cartridge (e.g., Bond Elut C18, 200mg) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 200 µL of the serum or plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the β-crocetin with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a suitable aliquot (e.g., 20 µL) into the HPLC system.
3.1.3. Ultrasonication (for Food/Herbal Samples)
-
Weigh an appropriate amount of the homogenized sample (e.g., 1 gram of saffron powder).
-
Add a suitable extraction solvent, such as a mixture of acetonitrile and water (1:1, v/v).
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.
-
Inject a suitable aliquot into the HPLC system.
Chromatographic Conditions
Several HPLC methods have been reported for β-crocetin analysis. The following table summarizes typical chromatographic conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1100 series or equivalent | Not specified | Not specified |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Luna C18 (250 mm x 4.6 mm, 5 µm) | Sunfire C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Acetic Acid (85:14.5:0.5, v/v/v) | Methanol:Water:Trifluoroacetic Acid (75:24.5:0.5, v/v/v) | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | Not specified |
| Detection | UV at 423 nm | UV at 440 nm | PDA Detector |
| Injection Volume | 20 µL | Not specified | Not specified |
| Column Temp. | Ambient | Not specified | Not specified |
| Internal Standard | 13-cis retinoic acid | Not specified | Not specified |
Preparation of Standard Solutions and Calibration Curve
-
Prepare a stock solution of β-crocetin standard (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 0.05 - 1.25 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of β-crocetin.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.99.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity | Correlation coefficient (R²) > 0.99 | R² = 0.999 |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.25 mg/kg |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 0.05 µg/mL (Direct Precipitation), 0.5 µg/mL (SPE) |
| Precision (RSD%) | Intraday < 5%, Interday < 10% | Intraday: 0.37-2.6%, Interday: 1.69-6.03% (Direct Precipitation) |
| Accuracy (Recovery %) | 80-120% | >70% (Direct Precipitation), >60% (SPE) |
| Specificity | No interfering peaks at the retention time of β-crocetin | Method found to be selective |
Data Presentation
The quantitative data for β-crocetin from different studies are summarized below for easy comparison.
Table 1: Summary of HPLC Method Validation Parameters for β-Crocetin Quantification
| Parameter | Method | Matrix | Linearity Range | LOQ | Recovery | Reference |
| Direct Precipitation | HPLC-UV | Human Serum | 0.05-1.25 µg/mL | 0.05 µg/mL | >70% | |
| Solid-Phase Extraction | HPLC-UV | Human Serum | 0.5-5 µg/mL | 0.5 µg/mL | >60% | |
| Ultrasonication | HPLC-PDA | Food Samples | Not specified | 0.25 mg/kg (as LOD) | Meets AOAC requirements | |
| Solid-Phase Extraction | HPLC | Human Plasma | 0.020-20 µM | Not specified | >72% | |
| UHPLC-MS/MS | UHPLC-MS/MS | Human Serum | 0.9-150 ng/mL | 0.30 ng/mL | Not specified |
Visualizations
Experimental Workflow
References
- 1. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
- 2. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
- 3. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for β-Crocetin Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of β-Crocetin in preclinical animal studies, drawing from established research. The protocols and data presented herein are intended to serve as a foundational resource for designing and executing methodologically sound experiments.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of β-Crocetin used in various animal models for different therapeutic applications.
Table 1: β-Crocetin Administration in Murine Models (Mice)
| Therapeutic Area | Mouse Model | Route of Administration | Dosage | Treatment Duration | Key Outcomes |
| Pancreatic Cancer | Athymic (nude) mice with MIA-PaCa-2 xenografts | Oral (in diet) | 4 mg/kg/day | 30 days | Significant inhibition of tumor progression.[1] |
| Pharmacokinetics | C57/BL6J mice | Oral (gavage) | 60 mg/kg (of saffron extract) | Single dose | Rapid absorption and extensive distribution to liver and kidneys.[2] |
| Pharmacokinetics | ICR mice | Oral (gavage) | Not specified | Single dose | Absorbed as crocetin and its glucuronide conjugates.[3] |
Table 2: β-Crocetin Administration in Rat Models
| Therapeutic Area | Rat Model | Route of Administration | Dosage | Treatment Duration | Key Outcomes | | :--- | :--- | :--- | :--- | :--- | | Heart Failure | Load-induced and ischemic-induced heart failure models | Oral | Not specified | Up to 17 weeks | Improved cardiac function and reduced myocardial fibrosis.[4] | | Parkinson's Disease | 6-OHDA-induced hemi-parkinsonian model | Intraperitoneal (i.p.) | 25, 50, and 75 µg/kg/day | 7 days (pre-treatment) | Neuroprotective effects, protection of antioxidant enzymes, and dopamine levels.[5] | | Pharmacokinetics | Sprague-Dawley rats | Oral (gavage) | 50 mg/kg | Single dose | Rapid elimination with a short plasma half-life. | | Peritoneal Adhesions | Post-operative adhesion model | Intraperitoneal (i.p.) lavage | 12.5, 25, and 50 mg/kg | Single administration | Significant and concentration-dependent decrement in TGF-β and VEGF levels. | | Memory Deficit | Amyloid beta-induced model | Intraperitoneal (i.p.) | 30 mg/kg/day | 7 days (pre- or post-treatment) | Reduced lipid peroxidation and recovery of memory deficits. |
Experimental Protocols
Preparation of β-Crocetin for Administration
β-Crocetin is poorly soluble in water. Therefore, appropriate solubilization is critical for consistent and effective delivery.
-
For Oral Administration:
-
Suspension in Vehicle: β-Crocetin can be suspended in a vehicle such as peptamen or dissolved in dimethyl sulfoxide (DMSO) and then further diluted in a suitable aqueous solution. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals.
-
Inclusion Complexes: To enhance solubility and bioavailability, β-Crocetin can be incorporated into cyclodextrins (e.g., α-CD, HP-β-CD, γ-CD) using methods like sonication.
-
-
For Intraperitoneal Administration:
-
Dissolution in a Suitable Solvent: For intraperitoneal injections, β-Crocetin is typically dissolved in a sterile, biocompatible solvent. A common approach involves dissolving it first in a minimal amount of DMSO, followed by dilution with sterile saline or phosphate-buffered saline (PBS) to the desired final concentration. The final DMSO concentration should be kept low (typically <5%) to avoid peritoneal irritation.
-
Protocol for Oral Gavage in Mice and Rats
Oral gavage ensures the precise administration of a known quantity of the compound directly into the stomach.
Materials:
-
β-Crocetin solution/suspension
-
Animal scale
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
Procedure:
-
Animal Handling and Restraint: Weigh the animal to calculate the correct dosage volume. The maximum recommended volume is 10 mL/kg, though smaller volumes are often preferred to prevent reflux. Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is in the correct position, slowly administer the β-Crocetin solution.
-
Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as labored breathing.
Protocol for Intraperitoneal (i.p.) Injection in Rats
Materials:
-
Sterile β-Crocetin solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the rat to expose the lower abdominal quadrant.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate slightly to ensure no blood vessel or organ has been punctured. Slowly inject the β-Crocetin solution.
-
Post-Injection Care: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Signaling Pathways Modulated by β-Crocetin
β-Crocetin has been shown to exert its therapeutic effects by modulating several key signaling pathways.
Anti-Inflammatory and Antioxidant Pathways
β-Crocetin has been observed to influence the p38 MAPK and PI3K-Akt signaling pathways, which are involved in inflammation and cell survival. It can upregulate the expression of antioxidant enzymes such as SOD and GSH-Px.
Caption: β-Crocetin's influence on p38 MAPK and PI3K-Akt pathways.
Anti-Angiogenic Pathway
In the context of angiogenesis, β-Crocetin has been shown to inhibit the VEGF/VEGFR2 signaling pathway. This inhibition leads to a downstream reduction in the activation of SRC, FAK, MEK, and ERK kinases, ultimately suppressing endothelial cell migration and tube formation.
Caption: Inhibition of the VEGFR2 signaling pathway by β-Crocetin.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of β-Crocetin.
Caption: General experimental workflow for β-Crocetin animal studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Orally administered crocetin and crocins are absorbed into blood plasma as crocetin and its glucuronide conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive and Therapeutic Effects of Crocetin in Rats with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by crocetin in a hemi-parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Beta-Crocetin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of beta-crocetin, a key carotenoid derived from saffron, on various cancer cell lines. The following sections detail the methodologies for commonly employed cell culture assays, present quantitative data on this compound's efficacy, and illustrate the key signaling pathways involved in its cytotoxic mechanism.
Introduction to this compound Cytotoxicity
This compound, the aglycone of crocin, has garnered significant interest in oncological research due to its demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer models.[1] Its cytotoxic activity is attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, thereby inhibiting tumor growth.[2][3] Understanding the cytotoxic profile of this compound is crucial for its development as a potential therapeutic agent. This document outlines standardized assays to quantify its cytotoxic effects and elucidate its mechanisms of action.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its glycoside precursor, crocin, across various human cancer cell lines. These values highlight the differential sensitivity of cancer cells to these compounds.
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| This compound | MDA-MB-231 | Breast Cancer | 0.7 mg/mL (2.13 mM) | 24 h | [4] |
| MCF-7 | Breast Cancer | 0.8 mg/mL (2.43 mM) | 24 h | [4] | |
| A549 | Lung Cancer | 0.41 mmol/L | Not Specified | ||
| HepG2 | Liver Cancer | 0.61 mmol/L | Not Specified | ||
| HCT-116 | Colon Cancer | 0.16 mmol/L | Not Specified | ||
| HeLa | Cervical Cancer | 0.22 mmol/L | Not Specified | ||
| SK-OV-3 | Ovarian Cancer | 0.19 mmol/L | Not Specified | ||
| Crocin | MDA-MB-231 | Breast Cancer | 4 mg/mL (4.09 mM) | 24 h | |
| MCF-7 | Breast Cancer | 3.5 mg/mL (3.58 mM) | 24 h | ||
| A172 | Glioblastoma | 3.10 mg/mL (24 h), 2.19 mg/mL (48 h), 1.72 mg/mL (72 h) | 24, 48, 72 h | ||
| A549 | Lung Cancer | 5.48 mmol/L | Not Specified | ||
| HepG2 | Liver Cancer | 2.87 mmol/L | Not Specified | ||
| HCT-116 | Colon Cancer | 1.99 mmol/L | Not Specified | ||
| HeLa | Cervical Cancer | 3.58 mmol/L | Not Specified | ||
| SK-OV-3 | Ovarian Cancer | 3.5 mmol/L | Not Specified |
Experimental Protocols
Detailed methodologies for three key cytotoxicity assays are provided below. These protocols are designed to be adaptable for testing natural compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous LDH release from the treated samples and normalizing to the maximum LDH release.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
6-well plates or culture tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Signaling Pathways and Experimental Workflows
This compound Induced Apoptosis Pathway
This compound induces apoptosis through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.
This compound and Cell Cycle Arrest
This compound can also induce cell cycle arrest, primarily at the G1/S transition, by modulating the expression of cyclins and cyclin-dependent kinase inhibitors (CDKIs).
General Experimental Workflow for Cytotoxicity Testing
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using the described cell culture assays.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Crocetin regulates cell cycle progression in N-nitroso-Nmethylurea(NMU)-induced breast cancer in rat: cyclin D1 suppression, p21Cip1 and p53 induction | Semantic Scholar [semanticscholar.org]
- 3. DNA fragmentation and cell cycle arrest: a hallmark of apoptosis induced by crocin from kashmiri saffron in a human pancreatic cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crocetin and crocin decreased cholesterol and triglyceride content of both breast cancer tumors and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Analysis of Beta-Crocetin in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-crocetin is a natural carotenoid dicarboxylic acid and a primary active metabolite of crocin, a major component of saffron. It is recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate quantification of this compound in solution is crucial for research and development in the fields of pharmacology, food science, and drug development. This document provides a detailed guide to the spectrophotometric analysis of this compound, including its spectral characteristics, a comprehensive experimental protocol, and relevant biological context.
Spectral Properties of this compound
This compound exhibits characteristic absorption maxima in the ultraviolet (UV) and visible regions of the electromagnetic spectrum due to its conjugated polyene system. The precise wavelength of maximum absorbance (λmax) can vary slightly depending on the solvent used.
Table 1: Quantitative Spectrophotometric Data for this compound
| Solvent System | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax 2 (M⁻¹cm⁻¹) |
| Borate Buffer (0.2 M, pH 8.5) | ~250 | ~423, 448, 475 | 133,900 (at 448 nm) |
| Methanol/Water (80/20, v/v) | 255 | 440 | Data not readily available. |
| Dimethyl Sulfoxide (DMSO) | Not specified | Not specified | Data not readily available. |
Note: The molar absorptivity of this compound in DMSO and other organic solvents is not widely reported in the literature. It is recommended to determine this value experimentally if precise quantification in these solvents is required.
Experimental Protocols
This section outlines a detailed protocol for the preparation of this compound solutions and their subsequent analysis using a UV-Vis spectrophotometer.
Materials and Equipment
-
This compound standard (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Methanol, spectroscopic grade
-
Deionized water
-
Volumetric flasks (various sizes)
-
Micropipettes and tips
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer (double beam recommended)
-
Analytical balance
-
Vortex mixer
-
Sonicator
Preparation of Stock and Working Solutions
1. Preparation of a 1 mg/mL this compound Stock Solution in DMSO: a. Accurately weigh approximately 1 mg of this compound standard using an analytical balance. b. Transfer the weighed standard into a 1 mL volumetric flask. c. Add a small amount of DMSO to dissolve the this compound. Use a vortex mixer or sonicator to ensure complete dissolution. d. Once dissolved, bring the volume up to the 1 mL mark with DMSO. e. This stock solution should be stored in an amber vial at -20°C to protect it from light and degradation.
2. Preparation of Working Solutions: a. Dilute the 1 mg/mL stock solution with a suitable solvent (e.g., methanol/water 80:20 v/v, or the same buffer as your experimental samples) to prepare a series of working standards of known concentrations. b. A recommended concentration range for creating a calibration curve is 1-10 µg/mL. c. Always prepare fresh working solutions from the stock solution on the day of analysis.
Spectrophotometric Measurement
1. Instrument Setup: a. Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability. b. Set the instrument to scan a wavelength range of 200-700 nm to observe the full absorption spectrum of this compound. c. Set the slit width to 1.0 nm for optimal resolution. d. Use a medium scan speed.
2. Blank Measurement: a. Fill a clean quartz cuvette with the same solvent used to prepare the working solutions. This will serve as the blank. . Place the cuvette in the reference beam of the spectrophotometer and run a baseline correction.
3. Sample Measurement: a. Rinse a quartz cuvette with a small amount of the lowest concentration working standard, then fill the cuvette with the standard. b. Place the cuvette in the sample holder and record the absorbance spectrum. c. Repeat this process for all working standards, moving from the lowest to the highest concentration. d. Measure the absorbance of your unknown samples in the same manner.
4. Data Analysis: a. Determine the absorbance of each working standard at the λmax (e.g., ~440 nm). b. Create a calibration curve by plotting the absorbance at λmax against the concentration of the working standards. c. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable. d. Use the absorbance of the unknown samples and the equation from the calibration curve to calculate the concentration of this compound in your samples.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for spectrophotometric analysis.
Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. The diagram below illustrates a simplified representation of this pathway and the points of inhibition by this compound.
Caption: Inhibition of the VEGFR2 signaling pathway by this compound.
Conclusion
Spectrophotometry provides a rapid, accessible, and reliable method for the quantification of this compound in solution. Adherence to the detailed protocols for solution preparation and instrument operation outlined in this document will ensure accurate and reproducible results. The provided information on the spectral properties and biological activity of this compound serves to enhance the utility of this analytical technique for researchers in various scientific disciplines.
Application Notes and Protocols: β-Crocetin in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Current research efforts are focused on identifying therapeutic agents that can target these pathological hallmarks. β-Crocetin, a natural carotenoid dicarboxylic acid derived from saffron, has emerged as a promising candidate due to its multifaceted neuroprotective properties.[2][3] These application notes provide a comprehensive overview of the use of β-crocetin in AD research, including its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.
β-Crocetin has been shown to interfere with Aβ aggregation, destabilize pre-formed fibrils, and promote Aβ clearance.[1][4] Furthermore, it exhibits anti-inflammatory and antioxidant properties and can modulate signaling pathways implicated in AD pathogenesis, such as those involving GSK3β, ERK1/2, and AMPK. This document serves as a practical guide for researchers investigating the therapeutic potential of β-crocetin for Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of β-crocetin in models of Alzheimer's disease.
Table 1: In Vitro Effects of β-Crocetin on Amyloid-β and Related Factors
| Cell Line | Treatment | Effect | Quantitative Result | Reference |
| Hela cells (transfected with Swedish mutant APP751) | β-Crocetin (30 mg/kg equivalent) | Reduction in insoluble Aβ42 | Significantly lowered | |
| Hela cells (transfected with Swedish mutant APP751) | β-Crocetin (30 mg/kg equivalent) | Reduction in soluble Aβ40 | Significantly lowered | |
| SH-SY5Y-APP | trans-Crocetin | Reduction in BACE1 | 80% decrease | |
| SH-SY5Y-APP | trans-Crocetin | Reduction in total PSEN1 | 17% decrease | |
| SH-SY5Y-APP | trans-Crocetin | Reduction in PSEN1 (active form) | 65% decrease | |
| SH-SY5Y-APP | trans-Crocetin | Reduction in PSEN2 | 23% decrease | |
| SH-SY5Y-APP | trans-Crocetin | Increase in total APP | 46% increase | |
| SH-SY5Y-APP | trans-Crocetin | Increase in cellular APP | 41% increase | |
| SH-SY5Y-APP | trans-Crocetin | Increase in APP-C99 | 107% increase | |
| CD14+ monocytes from AD patients | trans-crocetin (5 μmol) | Enhanced Aβ42 degradation | Upregulation of cathepsin B |
Table 2: In Vivo Effects of β-Crocetin in Animal Models of Alzheimer's Disease
| Animal Model | Treatment | Effect | Quantitative Result | Reference |
| APPsw transgenic mice | β-Crocetin (oral administration) | Reduction in insoluble Aβ in hippocampus, cerebral cortex, and cerebellum | Significantly decreased | |
| 5XFAD mice | Crocetin (one-month treatment) | Reduction in Aβ levels in the brain | Significantly reduced |
Signaling Pathways and Mechanisms of Action
β-Crocetin exerts its neuroprotective effects in the context of Alzheimer's disease through multiple mechanisms. These include direct interference with amyloid-β aggregation, modulation of the amyloidogenic processing of APP, and induction of autophagy-mediated Aβ clearance.
Amyloid-β Aggregation and Fibrillization
β-Crocetin has been demonstrated to directly inhibit the formation of Aβ fibrils and destabilize pre-formed fibrils. It also stabilizes Aβ oligomers, preventing their conversion into mature fibrils. This action reduces the overall burden of toxic Aβ species.
Modulation of Amyloidogenic Pathway
β-Crocetin influences the enzymatic processing of the amyloid precursor protein (APP). Studies have shown that it can significantly reduce the levels of β-secretase (BACE1) and components of the γ-secretase complex (PSEN1 and PSEN2), key enzymes in the amyloidogenic pathway that leads to Aβ generation.
Induction of Autophagy-Mediated Aβ Clearance
A key mechanism of β-crocetin is the induction of autophagy, a cellular process for degrading and recycling cellular components, including aggregated proteins. β-Crocetin activates the AMP-activated protein kinase (AMPK) pathway via STK11/LKB1, leading to the induction of autophagy and subsequent clearance of Aβ.
Modulation of Tau Pathology
In addition to its effects on amyloid pathology, trans-crocetin has been shown to suppress the active forms of GSK3β and ERK1/2 kinases. These kinases are involved in the hyperphosphorylation of tau protein, suggesting that β-crocetin may also mitigate tau-related pathology in Alzheimer's disease.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of β-crocetin in Alzheimer's disease research.
Protocol 1: In Vitro Aβ42 Aggregation Assay (Thioflavin T Assay)
This protocol is for assessing the inhibitory effect of β-crocetin on Aβ42 fibrillization.
Materials:
-
Lyophilized synthetic Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
β-Crocetin
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Aβ42 Preparation:
-
Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a fume hood overnight.
-
Store the resulting peptide film at -20°C.
-
Prior to use, dissolve the Aβ42 film in DMSO to a concentration of 5 mM to create a stock solution.
-
-
β-Crocetin Preparation:
-
Prepare a stock solution of β-crocetin in DMSO.
-
Prepare serial dilutions of β-crocetin in PBS to achieve the desired final concentrations for the assay.
-
-
Aggregation Assay:
-
In a 96-well black, clear-bottom plate, add the following to each well:
-
Aβ42 stock solution (diluted in PBS to a final concentration of 10 µM).
-
β-Crocetin solution at various concentrations (or vehicle control - PBS with the same percentage of DMSO).
-
ThT solution (final concentration of 5 µM).
-
-
The final volume in each well should be 200 µL.
-
Include controls: Aβ42 alone, β-crocetin alone, and buffer with ThT alone.
-
-
Measurement:
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of β-crocetin.
-
Determine the lag time and the maximum fluorescence intensity for each curve.
-
Calculate the percentage inhibition of Aβ42 aggregation by β-crocetin at different concentrations.
-
Protocol 2: Cell-Based Assay for Aβ Production in SH-SY5Y-APP Cells
This protocol is for evaluating the effect of β-crocetin on the production of Aβ in a neuronal cell line overexpressing APP.
Materials:
-
SH-SY5Y cells stably overexpressing human APP (SH-SY5Y-APP)
-
DMEM/F12 medium supplemented with 10% FBS and appropriate selection antibiotic
-
β-Crocetin
-
Cell lysis buffer
-
BCA protein assay kit
-
Human Aβ40 and Aβ42 ELISA kits
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y-APP cells in complete medium until they reach 80-90% confluency.
-
Seed the cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of β-crocetin (and a vehicle control) in serum-free medium for 24-48 hours.
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Lyse the cells in cell lysis buffer and collect the cell lysates.
-
Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
-
Aβ Measurement (ELISA):
-
Use commercially available ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the conditioned medium.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.
-
-
Data Analysis:
-
Calculate the average Aβ concentrations for each treatment group.
-
Compare the Aβ levels in the β-crocetin-treated groups to the vehicle control group to determine the effect on Aβ production.
-
Protocol 3: In Vivo Study in an AD Mouse Model (e.g., 5XFAD Mice)
This protocol outlines a general procedure for assessing the in vivo efficacy of β-crocetin in a transgenic mouse model of Alzheimer's disease.
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
β-Crocetin
-
Vehicle for oral administration (e.g., corn oil)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Tissue homogenization buffer
-
Brain tissue extraction kits for Aβ
-
ELISA kits for Aβ40 and Aβ42
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1 for microglia)
Procedure:
-
Animal Treatment:
-
Divide the 5XFAD mice into treatment and vehicle control groups. Include a group of wild-type mice as a baseline control.
-
Administer β-crocetin (e.g., daily by oral gavage) or vehicle to the respective groups for a specified duration (e.g., 1-3 months).
-
-
Behavioral Testing:
-
Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is commonly used to evaluate spatial learning and memory.
-
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected (e.g., hippocampus and cortex) and snap-frozen for biochemical analysis.
-
-
Biochemical Analysis:
-
Homogenize the brain tissue from the frozen hemisphere.
-
Perform sequential extraction to isolate soluble and insoluble Aβ fractions.
-
Quantify the levels of Aβ40 and Aβ42 in both fractions using ELISA.
-
-
Immunohistochemistry:
-
Section the fixed brain hemisphere.
-
Perform immunohistochemical staining for Aβ plaques and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Quantify the plaque burden and the extent of gliosis using image analysis software.
-
-
Data Analysis:
-
Analyze the behavioral data to compare cognitive performance between the groups.
-
Compare the Aβ levels and plaque burden in the β-crocetin-treated group to the vehicle-treated 5XFAD group.
-
Analyze the markers of neuroinflammation to assess the anti-inflammatory effects of β-crocetin.
-
Conclusion
β-Crocetin demonstrates significant potential as a therapeutic agent for Alzheimer's disease by targeting multiple key pathological processes. Its ability to inhibit Aβ aggregation, modulate APP processing, and promote Aβ clearance through autophagy, coupled with its anti-inflammatory properties, makes it a compelling candidate for further preclinical and clinical investigation. The protocols and data presented in these application notes provide a foundation for researchers to explore the therapeutic utility of β-crocetin in the context of Alzheimer's disease drug discovery and development.
References
- 1. Crocetin promotes clearance of amyloid-β by inducing autophagy via the STK11/LKB1-mediated AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medvolt.ai [medvolt.ai]
- 4. Crocetin inhibits beta-amyloid fibrillization and stabilizes beta-amyloid oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-Crocetin as a Therapeutic Agent in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Crocetin, a natural carotenoid dicarboxylic acid found in saffron (Crocus sativus L.), has garnered significant attention for its potential as an anti-cancer agent.[1][2][3] Preclinical studies, encompassing both in vitro cell culture systems and in vivo animal models, have demonstrated its ability to inhibit the growth of various cancer cells.[1][4] β-Crocetin exerts its anti-tumor effects through multiple mechanisms, including the inhibition of nucleic acid synthesis, induction of apoptosis, and interference with growth factor signaling pathways. These application notes provide a summary of the key findings and detailed protocols for utilizing β-Crocetin in preclinical cancer research.
Data Presentation: Efficacy of β-Crocetin in Preclinical Cancer Models
The following tables summarize the quantitative data from various studies on the anti-cancer effects of β-Crocetin.
Table 1: In Vitro Efficacy of β-Crocetin on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Concentration(s) | Key Findings | Reference(s) |
| Pancreatic Cancer | MIA-PaCa-2, BxPC-3, Capan-1, ASPC-1 | 100-200 µmol/L | Significant inhibition of proliferation; cell cycle arrest at G2/M phase. | |
| Breast Cancer | MCF-7, MDA-MB-231 | Not specified | Concentration-dependent inhibition of proliferation, independent of estrogen receptor status. | |
| Colorectal Cancer | HCT-116, SW480 | 800 µM, 0.8 mmol/L | Inhibition of proliferation and migration; S-phase arrest. | |
| Cervical Cancer | HeLa | 1-200 µg/ml | Dose-dependent inhibition of DNA, RNA, and protein synthesis. | |
| Prostate Cancer | PC3, 22rv1 | 30 mg/kg (in vivo) | Reversion of epithelial-mesenchymal transition (EMT). | |
| Leukemia | K562, HL-60 | 0.8 µM | Significant cytotoxicity and inhibition of proliferation. | |
| Glioblastoma & Rhabdomyosarcoma | A172, TE671 | 0.71–11.43 mg/mL | Time-dependent cytotoxicity. |
Table 2: In Vivo Efficacy of β-Crocetin in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage | Key Findings | Reference(s) |
| Pancreatic Cancer | Athymic nude mice | MIA-PaCa-2 | 4 mg/kg in diet | Significant regression in tumor growth; inhibition of proliferation (PCNA) and EGFR expression. | |
| Lung Cancer | Benzo(a)pyrene-induced | Not applicable | 20 mg/kg (i.p.) | Ameliorated pathological changes; increased antioxidant enzyme activities. | |
| Prostate Cancer | Male nude mice | PC3, 22rv1 | 30 mg/kg (oral gavage) | Higher antitumor effects compared to crocin and saffron extract. |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by β-Crocetin
β-Crocetin has been shown to modulate several key signaling pathways involved in cancer progression.
Caption: β-Crocetin inhibits the EGFR signaling pathway.
Caption: β-Crocetin induces apoptosis by modulating Bax and Bcl-2 expression.
Caption: β-Crocetin suppresses migration via the p38 MAPK pathway.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines a typical workflow for an in vivo study investigating the anti-tumor effects of β-Crocetin.
Caption: Workflow for an in vivo xenograft study.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (³H-Thymidine Incorporation)
Objective: To assess the effect of β-Crocetin on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MIA-PaCa-2)
-
Complete cell culture medium
-
β-Crocetin (MP Biomedicals)
-
³H-Thymidine
-
Trypsin-EDTA
-
Scintillation counter
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of β-Crocetin (e.g., 0, 100, 200 µmol/L) for 48 hours.
-
During the final 4 hours of incubation, add 1 µCi of ³H-thymidine to each well.
-
After incubation, wash the cells with PBS and harvest them onto glass fiber filters.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of cell proliferation relative to the untreated control.
Protocol 2: Western Blot Analysis for Protein Expression
Objective: To determine the effect of β-Crocetin on the expression levels of specific proteins (e.g., EGFR, Bax, Bcl-2).
Materials:
-
Cancer cells treated with β-Crocetin
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of β-Crocetin in a xenograft mouse model.
Materials:
-
Athymic nude mice
-
Cancer cell line (e.g., MIA-PaCa-2)
-
Matrigel (optional)
-
β-Crocetin
-
Vehicle for administration (e.g., Peptamen diet)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2.5 x 10⁶ MIA-PaCa-2 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor development.
-
Once palpable tumors have formed (e.g., after 30 days), randomize the mice into control and treatment groups (n=6 per group).
-
Administer β-Crocetin to the treatment group (e.g., 4 mg/kg mixed in the diet) daily for a specified period (e.g., 30 days). The control group receives the vehicle diet.
-
Measure the tumor dimensions (length and width) with calipers every few days.
-
Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
β-Crocetin demonstrates significant potential as a therapeutic agent for cancer. Its ability to inhibit proliferation, induce apoptosis, and modulate key signaling pathways in a variety of cancer models provides a strong rationale for further preclinical and clinical investigation. The protocols and data presented here serve as a resource for researchers to design and execute studies aimed at further elucidating the anti-cancer mechanisms of β-Crocetin and evaluating its therapeutic utility.
References
- 1. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Crocetin and Crocin from Saffron in Cancer Chemotherapy and Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crocetin and crocin from saffron in cancer chemotherapy and chemoprevention [ricerca.univaq.it]
Application Notes & Protocols: Investigating Anti-inflammatory Responses with beta-Crocetin In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beta-Crocetin, a natural carotenoid dicarboxylic acid found in saffron, is gaining attention for its potent pharmacological properties, including anti-oxidant, anti-cancer, and neuroprotective effects.[1][2] Of significant interest is its anti-inflammatory activity, which has been demonstrated in various in vitro and in vivo models.[3][4][5] Crocetin modulates key signaling pathways involved in the inflammatory cascade, making it a valuable tool for studying inflammation and developing novel therapeutic agents. These application notes provide a comprehensive overview of the mechanisms of action and detailed protocols for utilizing this compound in in vitro anti-inflammatory research.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting several critical signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.
Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription.
This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65. This leads to a downstream reduction in the expression of NF-κB target genes.
Modulation of MAPK Pathways
Mitogen-Activated Protein Kinases (MAPKs) are another family of proteins crucial for signal transduction from the cell surface to the nucleus. Key MAPK pathways in inflammation include ERK1/2, JNK, and p38. This compound has been found to modulate these pathways, although the exact effects can be cell-type dependent. In LPS-stimulated RAW264.7 macrophages, crocetin inhibits the phosphorylation of JNK. In other models, it has been shown to block the MEK-ERK1/2 pathway. This modulation contributes to its overall anti-inflammatory effect by reducing the expression of inflammatory mediators.
Activation of the Nrf2/HO-1 Pathway
The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress and inflammation. Nrf2 is a transcription factor that, upon activation, induces the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). This compound has been shown to activate this pathway, leading to increased expression of Nrf2 and HO-1. This activation contributes to its anti-inflammatory properties, as HO-1 can inhibit the production of pro-inflammatory cytokines. There is evidence of crosstalk where the activation of Nrf2/HO-1 by crocetin can in turn suppress the NF-κB pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key inflammatory markers in vitro.
Table 1: Effect of this compound on Inflammatory Mediators
| Parameter | Cell Line | Inducer (Concentration) | β-Crocetin Concentration | Effect | IC50 Value | Reference |
|---|---|---|---|---|---|---|
| NO Production | RAW 264.7 | LPS (40 ng/mL) | 10-20 µg/mL | Dose-dependent inhibition | - | |
| NO Production | RAW 264.7 | LPS | 20, 40, 80 µM | Dose-dependent inhibition | 29.9 µM | |
| iNOS Expression | RAW 264.7 | LPS (40 ng/mL) | 10-20 µg/mL | Dose-dependent suppression | - | |
| iNOS Expression | RAW 264.7 | LPS | 20, 40, 80 µM | Dose-dependent suppression | - | |
| COX-2 Expression | RAW 264.7 | LPS | 100 µg/mL | Significant downregulation | - | |
| COX-2 Expression | RAW 264.7 | LPS | 20, 40, 80 µM | Dose-dependent suppression | - |
| Cell Viability | HUVECs | - | 0.2-1 mM | Cytotoxic at high conc. | 372.6 µM | |
Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Cytokine | β-Crocetin Concentration | Effect | Reference |
|---|---|---|---|
| TNF-α | 12.5 - 100 µg/mL | Dose-dependent reduction | |
| IL-1β | 12.5 - 100 µg/mL | Dose-dependent reduction | |
| IL-6 | 12.5 - 100 µg/mL | Dose-dependent reduction |
| IL-10 (Anti-inflammatory) | 12.5 - 100 µg/mL | Dose-dependent reduction* | |
Note: In this specific in vitro model, IL-10 was also reduced. However, in vivo studies show crocetin can increase IL-10 levels, highlighting model-dependent differences.
Experimental Protocols
General Experimental Workflow
A typical workflow for assessing the anti-inflammatory effects of this compound involves cell culture, pre-treatment with the compound, induction of inflammation, and subsequent analysis of inflammatory markers.
Protocol 1: Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the primary culture and treatment steps.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
LPS (from E. coli, stock solution in sterile PBS)
-
Multi-well culture plates (6-well, 24-well, or 96-well)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into multi-well plates at a density of 2 x 10⁵ cells/mL and incubate at 37°C in a 5% CO₂ environment for 24 hours to allow for adherence.
-
Preparation of Crocetin: Prepare serial dilutions of this compound in serum-free DMEM from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity. Suggested final concentrations for crocetin are 10, 20, 40, and 80 µM.
-
Pre-treatment: Remove the culture medium from the cells and wash once with sterile PBS. Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells with this compound for 1-2 hours at 37°C.
-
Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 40-100 ng/mL.
-
Final Incubation: Incubate the plates for a duration appropriate for the target endpoint:
-
30 minutes: For analysis of early signaling events like IκBα phosphorylation.
-
12-24 hours: For analysis of NO production and cytokine secretion.
-
-
Sample Collection:
-
Supernatant: Carefully collect the culture medium for analysis of secreted factors like NO and cytokines. Store at -80°C.
-
Cell Lysate: Wash the remaining cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) for Western blot analysis. Store at -80°C.
-
Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)
This protocol measures nitrite, a stable breakdown product of NO, in the culture supernatant.
Materials:
-
Culture supernatants (from Protocol 1)
-
Griess Reagent Kit (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite standard solution (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Standard Curve: Prepare a serial dilution of the sodium nitrite standard (e.g., from 100 µM to 0 µM) in culture medium.
-
Assay: In a 96-well plate, add 50 µL of each standard and 50 µL of each culture supernatant sample in triplicate.
-
Griess Reagent Addition: Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Second Reagent Addition: Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot Analysis for Inflammatory Proteins
This protocol is for detecting changes in protein expression or phosphorylation (e.g., iNOS, COX-2, p-IκBα, Nrf2).
Materials:
-
Cell lysates (from Protocol 1)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p65, anti-Nrf2, anti-HO-1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and mix with Laemmli sample buffer. Heat at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (β-actin or GAPDH).
Protocol 4: Cytokine Quantification (ELISA)
This protocol measures the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
Materials:
-
Culture supernatants (from Protocol 1)
-
ELISA kit for the specific cytokine of interest (e.g., human or mouse TNF-α)
-
Wash buffer
-
96-well plate pre-coated with capture antibody
-
Detection antibody
-
Avidin-HRP or equivalent conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature.
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the pre-coated plate. Incubate as per the kit instructions (typically 2 hours at room temperature).
-
Washing: Aspirate the liquid from each well and wash several times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate (typically 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Conjugate Addition: Add the avidin-HRP conjugate to each well and incubate (typically 30 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well. Incubate in the dark (typically 15-30 minutes) until a color develops.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Calculation: Calculate the cytokine concentration in the samples by plotting a standard curve and interpolating the sample values.
References
- 1. Crocetin attenuates inflammation and amyloid-β accumulation in APPsw transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crocetin protects against cardiac hypertrophy by blocking MEK-ERK1/2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and in vitro Approach to Anti-arthritic and Anti-inflammatory Effect of Crocetin by Alteration of Nuclear Factor-E2-Related Factor 2/hem Oxygenase (HO)-1 and NF-κB Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Beta-Crocetin Neuroprotection In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-crocetin, a carotenoid dicarboxylic acid and the aglycone of crocin found in saffron, has garnered significant interest for its potential neuroprotective properties.[1] Preclinical studies suggest its therapeutic utility in a range of neurodegenerative disorders, attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3] These application notes provide a comprehensive overview of established in vitro models and detailed protocols for assessing the neuroprotective effects of this compound, aiding in the standardized evaluation of its therapeutic potential.
In Vitro Models for Neuroprotection Studies
The selection of an appropriate in vitro model is critical for elucidating the neuroprotective mechanisms of this compound. Commonly employed models include immortalized neuronal cell lines and primary neuronal cultures.
-
PC12 Cells: Derived from a rat pheochromocytoma, these cells differentiate into a sympathetic neuron-like phenotype in the presence of nerve growth factor (NGF). They are a valuable tool for studying neuroprotective effects against toxins like acrylamide and amyloid-beta.[2][4]
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells are frequently used to model neurodegenerative diseases like Alzheimer's and Parkinson's by inducing toxicity with agents such as hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ).
-
HT22 Cells: An immortalized mouse hippocampal cell line that is particularly susceptible to glutamate-induced oxidative stress, making it an excellent model for studying excitotoxicity and antioxidant effects.
-
Primary Hippocampal Neurons: Cultured directly from the hippocampi of embryonic or neonatal rodents, these cells provide a more physiologically relevant model for studying neuronal function and neuroprotection. However, they are more challenging to maintain than immortalized cell lines.
Data Presentation: Quantitative Effects of this compound on Neuroprotection
The following tables summarize the quantitative data from various in vitro studies on the neuroprotective effects of this compound and its glycoside, crocin.
Table 1: Effect of Crocetin/Crocin on Cell Viability in Neuronal Cell Lines
| Cell Line | Neurotoxic Agent | Crocetin/Crocin Concentration | % Increase in Cell Viability | Reference |
| PC12 | Acrylamide (6.5 mM) | 7.81 µM (TSC¹) | >50% | |
| PC12 | Acrylamide (6.5 mM) | 3.9, 7.81, 15.62 µM (BMPC²) | >40% | |
| HT22 | Glutamate (25 mM) | 0.5, 2 µM (Crocin) | ~25-35% | |
| HT22 | Amyloid-β₁₋₄₂ (0.5 µM) | 1, 5 µM (Crocetin) | ~20-30% | |
| SH-SY5Y | H₂O₂ (360 µM) | Formulation dependent | Up to ~30% |
¹TSC: trans-sodium crocetinate, a salt of crocetin. ²BMPC: Bis-N-(N-methylpyprazinyl) crocetinate, a water-soluble derivative of crocetin.
Table 2: Modulation of Apoptosis and Oxidative Stress Markers by Crocetin/Crocin
| Cell Line | Neurotoxic Agent | Crocetin/Crocin Concentration | Outcome | Quantitative Change | Reference |
| PC12 | Acrylamide (5 mM) | 50 µM (Crocin) | Apoptosis Rate | ~47% reduction | |
| PC12 | Acrylamide (5 mM) | 10, 20, 50 µM (Crocin) | ROS Levels | Dose-dependent decrease | |
| HT22 | Glutamate (25 mM) | 0.5, 2 µM (Crocin) | Apoptosis Rate | ~67% reduction | |
| HT22 | Glutamate | 0.5, 2 µM (Crocin) | ROS Levels | Significant decrease | |
| HT22 | Amyloid-β₁₋₄₂ (0.5 µM) | 1, 5 µM (Crocetin) | ROS Levels | Significant decrease | |
| SH-SY5Y | Amyloid-β₁₋₄₀ | Not specified | ROS Accumulation | Prevention of accumulation |
Table 3: Effect of Crocetin/Crocin on Apoptotic Protein Expression
| Cell Line | Neurotoxic Agent | Crocetin/Crocin Concentration | Protein | Fold Change (relative to toxin-treated) | Reference |
| HT22 | Glutamate | 2 µM (Crocin) | Bax | ~0.6-fold decrease | |
| HT22 | Glutamate | 2 µM (Crocin) | Cleaved Caspase-3 | ~0.4-fold decrease | |
| HT22 | Glutamate | 2 µM (Crocin) | Bcl-xL | ~1.5-fold increase |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Induction of Neurotoxicity
a. PC12 and SH-SY5Y Cell Culture:
-
Culture cells in RPMI-1640 or DMEM/F12 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
For differentiation of SH-SY5Y cells, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.
-
To induce neurotoxicity, seed cells in 96-well plates (for viability assays) or larger plates (for protein/RNA analysis).
-
After 24 hours, pre-treat cells with various concentrations of this compound for 2-24 hours.
-
Introduce the neurotoxic agent (e.g., Aβ₁₋₄₂, H₂O₂, acrylamide) at a pre-determined toxic concentration (e.g., IC50) and co-incubate for 24-48 hours.
b. HT22 Cell Culture:
-
Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Follow the seeding and pre-treatment steps as described above.
-
Induce excitotoxicity by adding glutamate (e.g., 5-25 mM) for 12-24 hours.
Cell Viability Assays
a. MTT Assay:
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
b. LDH Assay:
-
After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add 50 µL of a stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Cytotoxicity is proportional to the amount of LDH released.
Measurement of Reactive Oxygen Species (ROS)
a. DCFH-DA Assay:
-
After treatment, wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Apoptosis Assays
a. Western Blot for Bax and Bcl-2:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax (1:1000), Bcl-2 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and calculate the Bax/Bcl-2 ratio.
b. TUNEL Assay:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Perform the TUNEL reaction according to the manufacturer's protocol, which typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP for 1 hour at 37°C.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in this compound Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by this compound for neuroprotection.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of this compound in vitro.
Caption: Experimental workflow for in vitro assessment of this compound neuroprotection.
References
- 1. Crocetin reduces the oxidative stress induced reactive oxygen species in the stroke-prone spontaneously hypertensive rats (SHRSPs) brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro effects of crocetin and its amide derivative on acrylamide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protective effects of crocetin on aβ₁₋₄₂-induced toxicity in Ht22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Crocin on Acrylamide-induced Cytotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by beta-Crocetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-crocetin, a major carotenoid constituent of saffron, has garnered significant attention for its potential as an anti-cancer agent.[1] It exerts its effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death, in various cancer cell lines.[2][3] Flow cytometry, in conjunction with Annexin V and propidium iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis. This document provides detailed application notes and protocols for studying this compound-induced apoptosis using this method.
Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS), a component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity. Therefore, the combination of Annexin V and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Data Presentation
The following tables summarize the quantitative effects of this compound and its parent compound, crocin, on apoptosis and cell viability in various cancer cell lines as determined by flow cytometry and other methods.
Table 1: Effect of Crocetin/Crocin on Apoptosis in Various Cancer Cell Lines
| Cell Line | Compound | Concentration | Incubation Time | Apoptotic Cells (%) | Method |
| HeLa (Cervical Cancer) | Crocetin | 120 µmol/L | 72 h | Increased (qualitative) | Annexin V-FITC/PI |
| HeLa (Cervical Cancer) | Crocetin | 240 µmol/L | 72 h | Increased (qualitative) | Annexin V-FITC/PI |
| SW480 (Colon Cancer) | Crocetin | 0.8 mmol/L | 6 h | Increased (qualitative) | Tunel Assay |
| SW480 (Colon Cancer) | Crocetin | 0.8 mmol/L | 48 h | 60.14% | Tunel Assay |
| DU-145 (Prostate Cancer) | Crocetin | 5-30 µM | 48 h | Dose-dependent increase | Annexin V-FITC/PI |
| BT-474 (Breast Cancer) | Crocin | 3.5 mg/ml | 24 h | >70% (early and late) | Annexin V-FITC/PI |
| CO 88BV59-1 (B-Lymphocyte) | Crocin | 80 µM | 72 h | Significant increase | Annexin V/PI |
| HN5 (Oral Squamous Carcinoma) | Crocin | 12.5 µg/mL (in combination with Cisplatin) | 24 h | Apoptosis observed | Annexin V/PI |
Table 2: IC50 Values of Crocetin and Crocin in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 |
| MDA-MB-231 | Crocetin | 0.7 mg/ml (2.13 mM) |
| MCF7 | Crocetin | 0.8 mg/ml (2.43 mM) |
| MDA-MB-231 | Crocin | 4 mg/ml (4.09 mM) |
| MCF7 | Crocin | 3.5 mg/ml (3.58 mM) |
IC50 values were determined using an MTT assay.
Experimental Protocols
I. Cell Culture and Induction of Apoptosis with this compound
This protocol outlines the general procedure for treating cancer cells with this compound to induce apoptosis. Specific cell lines and concentrations may require optimization.
Materials:
-
Cancer cell line of interest (e.g., HeLa, SW480, DU-145)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or Crocin)
-
Vehicle for dissolving this compound (e.g., DMSO, PBS)
-
Sterile culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in culture plates or flasks at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence/Growth: Incubate the cells for 24 hours to allow for adherence (for adherent cell lines) and stabilization.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.
-
Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 60-240 µmol/L). Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
II. Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and PI Staining
This protocol details the steps for staining this compound-treated cells with Annexin V-FITC and PI for flow cytometric analysis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells from the culture plate using a non-enzymatic method (e.g., EDTA-based cell dissociation solution) to maintain cell membrane integrity. Collect both the detached and floating cells.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at room temperature. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex or tap the tube to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Visualizations
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathways in this compound-induced apoptosis.
References
- 1. Role of crocin in several cancer cell lines: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin induces cytotoxicity and enhances vincristine-induced cancer cell death via p53-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crocetin induces cytotoxicity in colon cancer cells via p53-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Beta-Crocetin's Impact on Cellular Signaling: A Western Blot Analysis Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Crocetin, a carotenoid derivative isolated from saffron, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] At the molecular level, this compound exerts its influence by modulating a variety of intracellular signaling pathways that are critical in the pathogenesis of numerous diseases. Western blot analysis is an indispensable technique for elucidating these mechanisms, allowing for the sensitive and specific detection of changes in protein expression and phosphorylation status within these pathways. This application note provides a comprehensive overview of the signaling pathways affected by this compound, supported by quantitative data from Western blot analyses, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Signaling Pathways Modulated by this compound
This compound has been shown to interact with several key signaling cascades involved in cell growth, proliferation, apoptosis, and inflammation. Western blot analyses have been instrumental in identifying the specific protein targets of this compound within these pathways.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Studies have demonstrated that this compound can modulate this pathway, often leading to anti-tumor effects. For instance, in some cellular contexts, this compound has been observed to promote angiogenesis through the PI3K-Akt-eNOS signaling pathway.[3] Conversely, in other models, particularly in cancer cells, it has been shown to inhibit this pathway, leading to apoptosis.[4] Furthermore, this compound has been found to exert rapid antidepressant effects by upregulating phosphorylated PI3K, Akt, GSK3β, and mTOR.[5]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway plays a central role in transmitting extracellular signals to the nucleus, thereby regulating gene expression and cellular processes like proliferation, differentiation, and survival. This compound has been shown to inhibit the MEK-ERK1/2 signaling pathway, which can contribute to its anti-hypertrophic and anti-proliferative effects. In the context of angiogenesis, this compound inhibits the phosphorylation of MEK and ERK, downstream of VEGFR2.
Apoptosis Pathways
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Cancer cells often evade apoptosis. This compound has been demonstrated to induce apoptosis in various cancer cell lines. Western blot analyses have revealed that this compound can alter the expression of key apoptosis-related proteins. It has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio to favor apoptosis. Additionally, this compound can induce the cleavage and activation of caspases, such as Caspase-3, which are the executioners of apoptosis.
Other Signaling Pathways
This compound's influence extends to other significant signaling pathways. It has been found to inhibit the Sonic hedgehog (SHH) signaling pathway in gastric cancer. In pancreatic cancer, this compound has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) expression and phosphorylation. Furthermore, it exerts anti-inflammatory effects by modulating the crosstalk between the MEK1/JNK/NF-κB/iNOS and Nrf2/HO-1 pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key signaling proteins as determined by Western blot analysis from various studies.
Table 1: Effect of this compound on PI3K/Akt/mTOR Pathway Proteins
| Target Protein | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| p-PI3K/PI3K | Mouse Hippocampus | 20, 40, 80 mg/kg | Markedly upregulated | |
| p-Akt/Akt | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM | Increased ratio | |
| p-Akt/Akt | Mouse Hippocampus | 20, 40, 80 mg/kg | Markedly upregulated | |
| p-mTOR/mTOR | Mouse Hippocampus | 20, 40, 80 mg/kg | Markedly upregulated |
Table 2: Effect of this compound on MAPK/ERK Pathway Proteins
| Target Protein | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| p-MEK1/2 | Mouse Myocardium | - | Almost completely blocked | |
| p-ERK1/2 | Mouse Myocardium | - | Almost completely blocked | |
| p-MEK | Human Umbilical Vein Endothelial Cells (HUVECs) | 10, 20, 40 µM | Down-regulated | |
| p-ERK | Human Umbilical Vein Endothelial Cells (HUVECs) | 10, 20, 40 µM | Down-regulated | |
| p-JNK | RAW264.7 Cells | 10-20 µg/ml | Dose-dependent inhibition |
Table 3: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| Bax | Rat Myocardium | 50 mg/kg/day | Reduced expression | |
| Bcl-2 | Rat Myocardium | 50 mg/kg/day | Enhanced expression | |
| Bax/Bcl-2 ratio | Pancreatic Tumors | - | Significantly increased | |
| Caspase-3 | Human Hepatocyte LO2 Cells | 10 µM | Increased levels |
Table 4: Effect of this compound on Other Signaling Proteins
| Target Protein | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| p-VEGFR2 | Human Umbilical Vein Endothelial Cells (HUVECs) | 10, 20, 40 µM | Concentration-dependent inhibition | |
| p-SRC | Human Umbilical Vein Endothelial Cells (HUVECs) | 10, 20, 40 µM | Down-regulated | |
| p-FAK | Human Umbilical Vein Endothelial Cells (HUVECs) | 10, 20, 40 µM | Down-regulated | |
| EGFR | Pancreatic Cancer Cells | 100, 200 µmol/L | Significantly reduced expression and phosphorylation | |
| iNOS | RAW264.7 Cells | 10-20 µg/ml | Dose-dependent inhibition |
Experimental Protocols: Western Blot Analysis of Signaling Pathways
This protocol provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on signaling pathways.
Cell Culture and Treatment
-
Seed cells (e.g., HUVECs, cancer cell lines) in 6-well plates and culture until they reach 70-80% confluency.
-
Starve the cells in a low-serum medium for 2-4 hours before treatment, if necessary for the specific pathway being investigated (e.g., for growth factor-stimulated pathways).
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 4, 12, 24 hours).
-
If investigating growth factor-induced signaling, stimulate the cells with the appropriate growth factor (e.g., 50 ng/ml VEGF) for a short period (e.g., 15 minutes) before cell lysis.
Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the lysate with 2X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution will be specific to the antibody being used.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) reagent by mixing the two components according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathways affected by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis.
References
- 1. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crocetin promotes angiogenesis in human endothelial cells through PI3K-Akt-eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crocin Protects Against Beta-Amyloid Peptide-Induced Apoptosis in PC12 Cells Via the PI3 K Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of PI3K/AKT Pathway in the Rapid Antidepressant Effects of Crocetin in Mice with Depression-Like Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Genomic Impact of Beta-Crocetin: Application Notes and Protocols for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to analyze gene expression changes in response to beta-crocetin treatment. This compound, a carotenoid derivative found in saffron, has demonstrated significant potential as a therapeutic agent, particularly in oncology, by modulating various signaling pathways and gene expression. This document offers detailed experimental protocols and data presentation to guide researchers in this promising area of study.
Summary of this compound's Effect on Gene Expression
This compound exerts a multi-faceted influence on the transcriptome, leading to the modulation of genes involved in critical cellular processes such as cell cycle regulation, apoptosis, inflammation, and cellular metabolism. The following tables summarize the observed changes in gene expression across different cancer cell lines upon treatment with this compound.
Table 1: Modulation of Cell Cycle and Apoptosis-Related Genes by this compound
| Gene/Protein | Cell Line | Effect of this compound | Reference |
| Cell Cycle Regulators | |||
| Cdc-2 | MIA-PaCa-2 (Pancreatic) | Down-regulation | [1] |
| Cdc-25C | MIA-PaCa-2 (Pancreatic) | Down-regulation | [1] |
| Cyclin-B1 | MIA-PaCa-2 (Pancreatic) | Down-regulation | [1] |
| p21 | SW480 (Colorectal) | Up-regulation | [2] |
| Apoptosis Regulators | |||
| Bax | MIA-PaCa-2, BxPC-3 (Pancreatic), MCF-7 (Breast), HCT116 (Colorectal) | Up-regulation | [1] |
| Bcl-2 | MIA-PaCa-2, BxPC-3 (Pancreatic) | Down-regulation | |
| Bax/Bcl-2 Ratio | MIA-PaCa-2, BxPC-3 (Pancreatic) | Increased | |
| p53 | HCT116 (Colorectal) | Transactivation | |
| PIDD | HCT116 (Colorectal) | Up-regulation | |
| Caspase-3 | HCT116 (Colorectal), LO2 (Hepatocyte) | Activation/Up-regulation | |
| Caspase-8 | HCT116 (Colorectal) | Activation | |
| Caspase-9 | HCT116 (Colorectal) | Activation | |
| Proliferation Markers | |||
| PCNA | MIA-PaCa-2 (Pancreatic) | Down-regulation | |
| EGFR | MIA-PaCa-2 (Pancreatic) | Down-regulation |
Table 2: Modulation of Inflammation and Angiogenesis-Related Genes by this compound
| Gene/Protein | Cell Line | Effect of this compound | Reference |
| Inflammatory Genes | |||
| NF-κB (p65) | DU-145 (Prostate) | Down-regulation | |
| HMGB1 | DU-145 (Prostate) | Down-regulation | |
| IL-6 | DU-145 (Prostate) | Down-regulation | |
| IL-8 | DU-145 (Prostate) | Down-regulation | |
| Angiogenesis Factors | |||
| VEGF | DU-145 (Prostate) | Down-regulation | |
| MMP-2 | General | Down-regulation | |
| MMP-9 | DU-145 (Prostate) | Down-regulation | |
| Anti-inflammatory Genes | |||
| NAG-1 | DU-145 (Prostate) | Up-regulation |
Table 3: Modulation of Drug Metabolism and Transporter Genes by this compound in HepG2 Cells
| Gene | Effect of this compound | Reference |
| ABCB1 | Up-regulation | |
| ABCG1 | Up-regulation | |
| ABCA2 | Up-regulation | |
| CYP24A1 | Up-regulation | |
| CYP27B1 | Up-regulation | |
| GCNT2 | Up-regulation | |
| AHRR | Up-regulation |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of research on this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance : Culture human cancer cell lines (e.g., MIA-PaCa-2, HepG2, HCT116) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation : Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent like DMSO. Further dilute the stock solution in the complete growth medium to achieve the desired final concentrations (e.g., 50, 100, and 200 µM). A vehicle control (medium with the equivalent concentration of DMSO) should be included in all experiments.
-
Treatment : Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for proliferation assays). Allow cells to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
Protocol 2: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Isolation : Following treatment, wash cells with ice-cold PBS. Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control : Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by checking the A260/A280 ratio (should be ~2.0) and A260/A230 ratio (should be >1.8).
-
cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random primers.
-
RT-qPCR : Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Design or obtain validated primers for target genes and a reference gene (e.g., GAPDH, β-actin). A typical reaction mixture includes cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Data Analysis : Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. Normalize the expression of the target gene to the reference gene.
Protocol 3: Protein Expression Analysis by Western Blotting
-
Protein Extraction : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail. Scrape the cells and collect the lysate.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Cyclin B1, p-EGFR) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation : Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Data Analysis : Analyze the flow cytometry data using appropriate software (e.g., CellQuest) to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Molecular Impact of this compound
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.
References
Application Notes and Protocols for the Preparation of β-Crocetin Stock Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
β-Crocetin is a natural carotenoid dicarboxylic acid, the aglycone of crocin, found in saffron. It has garnered significant interest in biomedical research due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and reproducible in vitro studies investigating the biological effects of β-Crocetin rely on the correct preparation and storage of stock solutions. This document provides detailed protocols and data to guide researchers in preparing β-Crocetin stock solutions for cell culture applications.
Data Presentation
For ease of reference and comparison, quantitative data regarding the solubility and working concentrations of β-Crocetin are summarized below.
Table 1: Solubility of β-Crocetin in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Water | Insoluble | [3] |
| Phosphate-Buffered Saline (PBS) | Insoluble |
Note: While β-Crocetin is soluble in several organic solvents, DMSO is the most commonly used for preparing stock solutions for cell culture due to its high solvating power and compatibility with most cell culture media at low final concentrations.
Table 2: Recommended Working Concentrations of β-Crocetin in Cell Culture Experiments
| Cell Line | Biological Effect Studied | Effective Concentration Range | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Anti-angiogenesis (inhibition of cell migration and tube formation) | 10 - 40 µM | |
| Pancreatic Cancer Cells (MIA PaCa-2, BxPC-3, Capan-1, ASPC-1) | Anti-proliferation, Induction of Apoptosis | 50 - 200 µmol/L | |
| Human Rhabdomyosarcoma Cells | Cytotoxicity | 5 - 20 µg/mL | |
| Breast Cancer Cells (MCF-7) | Cytotoxicity | 31.25 - 1000 µg/mL |
Note: The optimal working concentration of β-Crocetin is cell-type dependent and should be determined empirically for each specific experimental model, for example, by performing a dose-response curve.
Experimental Protocols
This section outlines the detailed methodology for the preparation of a β-Crocetin stock solution and its subsequent dilution to working concentrations for cell culture experiments.
Protocol 1: Preparation of a 10 mM β-Crocetin Stock Solution in DMSO
Materials:
-
β-Crocetin powder (purity ≥98.0%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the β-Crocetin powder and anhydrous DMSO to come to room temperature.
-
Weighing β-Crocetin: Carefully weigh the desired amount of β-Crocetin powder. The molecular weight of β-Crocetin is 328.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.284 mg of β-Crocetin.
-
Dissolution:
-
Add the weighed β-Crocetin powder to a sterile, light-protected (amber or foil-wrapped) microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, add 1 mL of DMSO to 3.284 mg of β-Crocetin.
-
Vortex the solution thoroughly until the β-Crocetin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term to medium-term storage, or at -80°C for long-term storage. β-Crocetin is sensitive to light and heat, so proper storage is crucial for maintaining its stability.
-
Protocol 2: Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM β-Crocetin stock solution at room temperature, protected from light.
-
Dilution:
-
Dilute the stock solution in complete cell culture medium to the desired final working concentration immediately before use.
-
For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of β-Crocetin used in the experiment. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, as higher concentrations can have cytotoxic effects.
Mandatory Visualization
Diagram 1: Experimental Workflow for β-Crocetin Stock Solution Preparation
Caption: Workflow for preparing and using β-Crocetin stock solutions.
Diagram 2: Logic for Determining Working Concentration
Caption: Decision-making process for selecting β-Crocetin working concentrations.
References
- 1. Isolation, purification and characterization of naturally derived Crocetin beta-d-glucosyl ester from Crocus sativus L. against breast cancer and its binding chemistry with ER-alpha/HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-Crocetin in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of β-crocetin, a major bioactive constituent of saffron, in the study of angiogenesis. The dual role of β-crocetin as both a potential inhibitor and promoter of new blood vessel formation is explored through detailed summaries of its effects, relevant signaling pathways, and protocols for key experimental assays.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and pathological conditions, including tumor growth and metastasis, and wet age-related macular degeneration. The modulation of angiogenesis is therefore a key area of interest for therapeutic development. β-Crocetin has emerged as a compound of interest in this field, with studies demonstrating its ability to influence angiogenesis through various molecular mechanisms. Notably, research has shown conflicting results, with some studies reporting an inhibitory effect on angiogenesis, while others suggest a pro-angiogenic role. These discrepancies may be attributed to differences in experimental models, cell types, and concentrations of β-crocetin used.
Data Presentation: Quantitative Effects of β-Crocetin on Angiogenesis
The following tables summarize the quantitative data from various studies on the effects of β-crocetin on key angiogenic processes.
Table 1: Inhibitory Effects of β-Crocetin on Angiogenesis
| Assay | Cell Type | β-Crocetin Concentration | Effect | Reference |
| HUVEC Migration (Wound Healing) | HUVEC | 10 µM | 18.8% reduction in migration | [1] |
| 20 µM | 34.8% reduction in migration | [1] | ||
| 40 µM | 39.2% reduction in migration | [1] | ||
| VEGF-Induced Tube Formation | HUVEC | Not specified | Significant suppression | [2] |
| VEGF-Induced HRMEC Migration | HRMEC | Not specified | Significant inhibition | [2] |
| Zebrafish Subintestinal Vein Formation | Zebrafish Larvae | 20 µM | Significant inhibition | |
| Choroidal Neovascularization (CNV) | Mouse Model | Intravitreal administration | Significant reduction in CNV size |
Table 2: Pro-Angiogenic Effects of β-Crocetin on Angiogenesis
| Assay | Cell Type | β-Crocetin Concentration | Effect | Reference |
| HUVEC Viability | HUVEC | 1, 5, 25, 50, 100 µM (72h) | Significant increase | |
| Tube Formation (Tube Length) | HUVEC | 1 µM | Significant increase (p<0.05) | |
| 50 µM | Significant increase (p<0.01) | |||
| Tube Formation (Tube Number) | HUVEC | 1 µM | Higher than control (p<0.01) | |
| 50 µM | Higher than control (p<0.001) | |||
| HUVEC Migration | HUVEC | 50 µM | Improved migration rate (p<0.05) | |
| MMP-9 Activity | HUVEC | 50 µM | Increased activity (p<0.05) |
Signaling Pathways Modulated by β-Crocetin
β-Crocetin's effects on angiogenesis are mediated through its interaction with several key signaling pathways. The specific pathway affected appears to be context-dependent, potentially explaining the divergent reported effects.
Anti-Angiogenic Signaling
In studies where β-crocetin inhibits angiogenesis, it has been shown to target the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, it can inhibit the phosphorylation of VEGFR2 and its downstream effectors. One of the key pathways implicated in the anti-angiogenic effect of β-crocetin is the VEGFR2/SRC/FAK and VEGFR2/MEK/ERK pathways . By inhibiting these pathways, β-crocetin can suppress endothelial cell migration and organization. Another reported mechanism is the inhibition of p38 phosphorylation , which in turn protects the expression of VE-cadherin, an important protein for endothelial cell adhesion. Furthermore, β-crocetin has been found to antagonize the mTORC1 signaling pathway , contributing to its anti-angiogenic effects in choroidal neovascularization.
Pro-Angiogenic Signaling
Conversely, other studies have demonstrated that β-crocetin can promote angiogenesis. This pro-angiogenic activity is primarily linked to the activation of the PI3K/Akt/eNOS signaling pathway . By stimulating this pathway, β-crocetin can increase the viability of human endothelial cells and promote the formation of capillary-like structures. In this context, β-crocetin has been shown to increase the protein levels of VEGFR-1 and VEGFR-2.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Angiogenesis Assays
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel
-
24-well or 96-well plates
-
β-Crocetin stock solution
-
Calcein AM (optional, for fluorescence imaging)
-
-
Protocol:
-
Thaw BME on ice and keep all materials cold to prevent premature polymerization.
-
Coat the wells of a pre-chilled 24-well or 96-well plate with a thin layer of BME (e.g., 250 µl for a 24-well plate).
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of β-crocetin or vehicle control.
-
Seed the HUVECs onto the solidified BME at a density of approximately 75,000 cells per well for a 24-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-24 hours. Tube formation can begin within 2-4 hours.
-
Visualize and quantify tube formation using an inverted microscope. The number of tubes, tube length, and branching points can be measured using image analysis software.
-
(Optional) For fluorescent visualization, incubate the cells with Calcein AM for 30 minutes before imaging.
-
2. Wound Healing (Scratch) Assay
This assay measures endothelial cell migration.
-
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
24-well plates
-
Pipette tip or cell scraper
-
β-Crocetin stock solution
-
-
Protocol:
-
Seed HUVECs in 24-well plates and grow them to confluence.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of β-crocetin or vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the wound at 0 hours and at various time points (e.g., 20 hours) thereafter.
-
Measure the width of the wound at different points and calculate the percentage of wound closure to quantify cell migration.
-
In Vivo Angiogenesis Assay
Zebrafish Subintestinal Vein (SIV) Formation Assay
This in vivo model is used to assess the effect of compounds on blood vessel development.
-
Materials:
-
Fertilized zebrafish embryos
-
Embryo medium
-
β-Crocetin stock solution
-
Stereomicroscope
-
-
Protocol:
-
Collect fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.
-
At the appropriate developmental stage (e.g., 24 hours post-fertilization), dechorionate the embryos.
-
Expose the embryos to different concentrations of β-crocetin or vehicle control in the embryo medium.
-
Incubate the embryos until the desired developmental stage for observing SIV formation (e.g., 48 or 72 hours post-fertilization).
-
Anesthetize the larvae and mount them for imaging.
-
Visualize and photograph the SIVs using a stereomicroscope.
-
Quantify the extent of SIV formation by measuring vessel length or counting vessel segments.
-
Conclusion
β-Crocetin demonstrates complex and context-dependent effects on angiogenesis. Its ability to both inhibit and promote neovascularization through different signaling pathways highlights its potential as a versatile tool for angiogenesis research. For drug development professionals, understanding these dual activities is crucial for identifying specific therapeutic applications. The provided protocols offer a starting point for researchers to investigate the effects of β-crocetin in their own experimental systems. Further research is warranted to fully elucidate the molecular switches that determine the pro- versus anti-angiogenic outcomes of β-crocetin treatment.
References
- 1. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin, a carotenoid derivative, inhibits VEGF-induced angiogenesis via suppression of p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: β-Crocetin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to β-crocetin solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic solubility of β-crocetin in common laboratory solvents?
A1: β-Crocetin, a carotenoid dicarboxylic acid, exhibits poor aqueous solubility, which presents a significant challenge for in vitro studies.[1][2] Its solubility is limited in water and most organic solvents.[1][2] However, it is partially soluble in dimethyl sulfoxide (DMSO) and alkaline aqueous solutions (pH > 9.0).[3]
Q2: What are the most effective methods to improve the aqueous solubility of β-crocetin?
A2: Several methods can significantly enhance the aqueous solubility of β-crocetin. The most common and effective approaches include:
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as α-cyclodextrin (α-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and γ-cyclodextrin (γ-CD), can increase aqueous solubility by as much as 6,500 to 10,000-fold.
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is frequently used as a co-solvent to prepare stock solutions of β-crocetin at concentrations suitable for in vitro assays.
-
Formulation with Nanoparticles or Liposomes: Encapsulating β-crocetin in nanoparticles or liposomes can improve its solubility and stability in aqueous media.
-
Chemical Modification: Conjugating β-crocetin with hydrophilic molecules can also enhance its water solubility.
Q3: How should I prepare a stock solution of β-crocetin for cell culture experiments?
A3: Due to its low aqueous solubility, a stock solution of β-crocetin is typically prepared in an organic solvent, most commonly DMSO. A general protocol is provided in the "Experimental Protocols" section below. It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5% for DMSO).
Q4: Can I dissolve β-crocetin directly in cell culture media?
A4: Directly dissolving β-crocetin in cell culture media is generally not recommended due to its poor aqueous solubility. This can lead to precipitation of the compound, resulting in inaccurate concentrations and unreliable experimental outcomes. It is best to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the cell culture medium to the desired final concentration.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with β-crocetin in in vitro assays.
Problem 1: Precipitation of β-crocetin is observed after diluting the DMSO stock solution into the aqueous cell culture medium.
-
Cause: The concentration of β-crocetin in the final aqueous solution exceeds its solubility limit. This is a common issue when the percentage of the organic solvent in the final solution is too low to maintain the compound in a dissolved state.
-
Solution:
-
Decrease the final concentration of β-crocetin: If experimentally feasible, lower the working concentration of β-crocetin.
-
Increase the solvent concentration (with caution): Slightly increasing the final DMSO concentration in the media (while ensuring it remains below cytotoxic levels, typically <0.5%) may help. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a step-wise dilution: Instead of a single large dilution, perform serial dilutions of the stock solution into the medium. This gradual change in solvent composition can sometimes prevent precipitation.
-
Utilize a solubility-enhancing formulation: Consider preparing a β-crocetin inclusion complex with cyclodextrins to significantly increase its aqueous solubility before adding it to the cell culture medium.
-
Problem 2: Inconsistent or non-reproducible results in bioassays.
-
Cause: This can be a direct consequence of poor solubility and precipitation. If β-crocetin is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than the intended concentration.
-
Solution:
-
Visually inspect for precipitation: Before adding the treatment solution to your cells, carefully inspect the diluted β-crocetin solution for any signs of precipitation (cloudiness, visible particles). Centrifuge the solution at a low speed to pellet any precipitate if necessary.
-
Prepare fresh dilutions for each experiment: Avoid using old dilutions, as β-crocetin may precipitate out of solution over time.
-
Verify stock solution concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or other analytical method.
-
Switch to a more soluble formulation: As mentioned previously, using a cyclodextrin-complexed form of β-crocetin can ensure more consistent and accurate dosing.
-
Quantitative Data Summary
The following table summarizes the reported solubility of β-crocetin in various solvents.
| Solvent/Method | Temperature | Solubility | Fold Increase in Aqueous Solubility | Reference |
| Water | 25 °C | 1.23 µg/mL (or 1.23 mg/L) | - | |
| Phosphate Buffer (pH 6.8) | 25 °C | 1.84 ± 0.11 mg/L | - | |
| Inclusion Complex with Cyclodextrins (α-CD, HP-β-CD, γ-CD) | Not Specified | Significantly Increased | ~6,500 to 10,000 times |
Experimental Protocols
Protocol 1: Preparation of a β-Crocetin Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of β-crocetin in DMSO.
Materials:
-
β-Crocetin (MW: 328.4 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Methodology:
-
Accurately weigh out 3.28 mg of β-crocetin powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the β-crocetin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
Protocol 2: Preparation of a β-Crocetin-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a β-crocetin inclusion complex with cyclodextrins to enhance its aqueous solubility.
Materials:
-
β-Crocetin
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
0.1 M NaOH
-
0.1 M HCl
-
Distilled water
-
Microporous filter (0.22 µM)
-
Freeze-dryer
Methodology:
-
Dissolve β-crocetin in 0.1 M NaOH to create a β-crocetin solution.
-
Suspend the desired molar ratio of HP-β-CD (e.g., 1:3 molar ratio of β-crocetin to HP-β-CD) in distilled water.
-
Add the β-crocetin solution dropwise to the aqueous HP-β-CD suspension while stirring.
-
Sonicate the mixed solution for 3 hours.
-
Adjust the pH of the solution to 4.5 using 0.1 M HCl.
-
Filter the solution through a 0.22 µM microporous filter membrane.
-
Freeze-dry the filtrate to obtain a solid powder of the β-crocetin/HP-β-CD inclusion complex.
Visualizations
Caption: Troubleshooting workflow for addressing β-crocetin precipitation issues in in vitro assays.
Caption: Simplified diagram of β-crocetin's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Diagram illustrating β-crocetin's inhibition of the MEK/ERK signaling cascade.
References
- 1. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
- 2. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of β-Crocetin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to overcome the challenges associated with the poor oral bioavailability of β-Crocetin.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of β-Crocetin?
A1: The low oral bioavailability of β-Crocetin is primarily attributed to two main factors:
-
Poor Water Solubility: β-Crocetin is a lipophilic compound with very low solubility in aqueous environments like the gastrointestinal tract. This limits its dissolution, which is a prerequisite for absorption.[1][2]
-
Instability: The molecule is sensitive to light, heat, and pH, which can lead to degradation in the harsh environment of the stomach and intestines before it can be absorbed.[1]
Q2: What are the most promising strategies to enhance the oral bioavailability of β-Crocetin?
A2: Several formulation strategies have proven effective in overcoming the bioavailability challenges of β-Crocetin. These include:
-
Cyclodextrin Inclusion Complexes: Encapsulating β-Crocetin within cyclodextrin molecules can significantly increase its aqueous solubility and stability.[1][2]
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Common nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature, suitable for encapsulating lipophilic drugs like β-Crocetin.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanoscale, which can enhance the solubility and absorption of β-Crocetin.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.
-
Q3: How much of an improvement in bioavailability can be expected with these formulation strategies?
A3: Significant improvements have been documented. For instance, forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase the relative oral bioavailability of β-Crocetin in rats by approximately 3-4 times compared to the pure drug. While direct comparative data for β-Crocetin in other nanoformulations is limited, studies on similar carotenoids and flavonoids show promising results. For example, a nanoemulsion formulation of β-carotene increased its oral bioavailability by 5.38-fold. Similarly, quercetin-loaded solid lipid nanoparticles demonstrated a 5.7-fold increase in relative bioavailability.
Troubleshooting Guide
Issue: Low Drug Loading or Encapsulation Efficiency in my Nanoformulation.
| Potential Cause | Troubleshooting Steps |
| Poor solubility of β-Crocetin in the lipid/oil phase. | 1. Screen different lipids/oils: Test the solubility of β-Crocetin in a variety of pharmaceutically acceptable lipids (e.g., tristearin, glyceryl monostearate for SLNs) or oils (e.g., Capmul, oleic acid for nanoemulsions). 2. Use a co-solvent: Incorporate a small amount of a biocompatible solvent (e.g., ethanol) in the lipid phase to improve the initial dissolution of β-Crocetin. |
| Drug precipitation during the formulation process. | 1. Optimize homogenization/sonication parameters: For hot homogenization, ensure the temperature is maintained above the lipid's melting point. For ultrasonication, optimize the amplitude and duration to ensure efficient encapsulation before precipitation occurs. 2. Increase surfactant concentration: A higher surfactant concentration can better stabilize the nanoparticles and prevent drug expulsion. |
| Incorrect lipid-to-drug ratio. | 1. Perform a loading capacity study: Systematically vary the initial amount of β-Crocetin added to a fixed amount of lipid to determine the optimal ratio that yields the highest encapsulation efficiency without compromising particle stability. |
Issue: My β-Crocetin nanoformulation is unstable and shows particle aggregation.
| Potential Cause | Troubleshooting Steps |
| Insufficient surfactant concentration. | 1. Screen different surfactants: Evaluate various non-ionic surfactants (e.g., Poloxamer 188, Tween 80) for their ability to stabilize your specific formulation. 2. Optimize surfactant concentration: Gradually increase the surfactant concentration and monitor the effect on particle size and zeta potential over time. |
| Inadequate surface charge. | 1. Measure Zeta Potential: A zeta potential of approximately |
| Storage conditions. | 1. Optimize storage temperature: Store the formulation at different temperatures (e.g., 4°C, 25°C) to determine the optimal condition. 2. Consider lyophilization: For long-term stability, freeze-drying the nanoformulation with a cryoprotectant (e.g., trehalose) can be an effective strategy. |
Data on Enhanced Bioavailability
The following tables summarize key quantitative data from studies that successfully enhanced the oral bioavailability of β-Crocetin and related compounds.
Table 1: Pharmacokinetic Parameters of β-Crocetin-Cyclodextrin Inclusion Complexes in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Pure β-Crocetin | 200.3 ± 45.1 | 1.17 ± 0.29 | 636.4 ± 112.5 | 100 |
| β-Crocetin/α-CD IC | 455.2 ± 89.3 | 0.42 ± 0.14 | 2341.6 ± 345.8 | 368 |
| β-Crocetin/HP-β-CD IC | 512.8 ± 98.7 | 0.50 ± 0.22 | 2507.9 ± 401.2 | 394 |
| β-Crocetin/γ-CD IC | 489.6 ± 92.5 | 0.58 ± 0.18 | 2399.8 ± 387.1 | 377 |
| Data adapted from a study on β-Crocetin inclusion complexes (ICs). The study demonstrated a significant increase in bioavailability. |
Table 2: Pharmacokinetic Parameters of Quercetin Solid Lipid Nanoparticles (SLNs) in Rats (Proxy Data)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Quercetin Suspension | 2.1 ± 0.4 | 4.0 | 29.8 ± 5.1 | 100 |
| Quercetin-loaded SLNs | 5.3 ± 0.9 | 6.0 | 170.3 ± 23.6 | 571.4 |
| This data for quercetin, a poorly soluble flavonoid, illustrates the potential of SLNs to dramatically improve oral bioavailability. |
Experimental Protocols
Protocol 1: Preparation of β-Crocetin Cyclodextrin Inclusion Complex (Ultrasonication Method)
This protocol is based on the successful preparation of β-Crocetin inclusion complexes with enhanced bioavailability.
-
Dissolution: Dissolve an accurately weighed amount of β-Crocetin in a small volume of a suitable organic solvent (e.g., ethanol).
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in a molar ratio (e.g., 1:2 β-Crocetin to cyclodextrin).
-
Mixing: Add the β-Crocetin solution dropwise into the cyclodextrin solution under continuous stirring.
-
Ultrasonication: Sonicate the mixture using a probe sonicator. Typical parameters would be 100 W for 30 minutes in an ice bath to prevent overheating.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator.
-
Lyophilization: Freeze the resulting aqueous solution at -80°C and then lyophilize it for 48 hours to obtain a dry powder of the inclusion complex.
-
Characterization: Characterize the complex using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Powder X-ray Diffraction (PXRD), and Scanning Electron Microscopy (SEM) to confirm the formation of the inclusion complex.
Protocol 2: Preparation of β-Crocetin Solid Lipid Nanoparticles (Hot Homogenization Method)
This protocol is adapted from established methods for encapsulating lipophilic compounds like quercetin in SLNs.
-
Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate) by heating it to approximately 5-10°C above its melting point. Dissolve β-Crocetin in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed for 5-10 minutes. This creates a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer (HPH). Homogenize for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by separating the free drug from the SLNs via ultracentrifugation and quantifying the drug in the supernatant.
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: β-Crocetin's anti-inflammatory mechanism via NF-κB pathway.
References
Troubleshooting Guide for beta-Crocetin Degradation during Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the degradation of beta-Crocetin during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during storage?
A1: this compound is a polyunsaturated dicarboxylic acid, which makes it susceptible to degradation from several environmental factors.[1][2] The primary culprits are:
-
Light: Exposure to light can induce photo-oxidation and isomerization from the more stable trans-form to the less stable cis-form.[1][2] All handling and storage of this compound and its solutions should be performed under dim light.[3]
-
Heat: Elevated temperatures accelerate the rate of chemical degradation and isomerization.
-
pH: this compound is sensitive to pH. While stable in weakly acidic to neutral conditions, it degrades more rapidly in highly acidic or alkaline environments. Studies on the related compound crocin show optimal stability at pH 5.
-
Moisture: this compound is moisture-sensitive. Proper storage in a dry environment is crucial to prevent hydrolysis and other moisture-related degradation pathways.
-
Oxygen: As a carotenoid derivative, this compound is prone to oxidation, especially when exposed to atmospheric oxygen in the presence of light and heat.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down the rate of chemical degradation. |
| Light | In the dark (e.g., in an amber vial) | To prevent photo-oxidation and isomerization. |
| Atmosphere | In a tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen) | To minimize exposure to oxygen and moisture. |
| Form | As a dry powder | To reduce susceptibility to hydrolysis. |
For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store stock solutions at -20°C.
Q3: I've observed a change in the color of my this compound sample. What does this indicate?
A3: A color change, typically from a deep red or orange to a lighter yellow or even colorless state, is a visual indicator of this compound degradation. This can be due to oxidation, which breaks down the conjugated double bond system responsible for its color, or isomerization from the trans to the cis form, which can alter the absorption spectrum.
Q4: How can I quantify the degradation of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Photodiode Array (PDA) detector is the most common and reliable method for quantifying this compound and its degradation products. Key parameters for an HPLC method typically include:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of an acid like formic or acetic acid, is typical.
-
Detection Wavelength: The maximum absorbance for trans-Crocetin is around 423-440 nm.
-
Internal Standard: Using an internal standard, such as 13-cis-retinoic acid, can improve the accuracy and reproducibility of quantification.
Experimental Protocols
Protocol 1: Stability Testing of this compound under Different Storage Conditions
This protocol outlines a method to assess the stability of this compound under various environmental stresses.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in an aqueous buffer). Aliquot the solution into several amber glass vials.
-
Exposure Conditions: Store the vials under different conditions to be tested. A study on crocetin inclusion complexes used the following conditions:
-
Heat: 60 ± 0.5°C
-
Light: 4500 ± 500 lx at 25 ± 0.5°C
-
Humidity: 75% relative humidity at 25 ± 0.5°C
-
Control: 2-8°C in the dark.
-
-
Time-Point Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 5, and 10 days).
-
Quantification: Analyze the concentration of the remaining this compound in each sample using a validated HPLC-UV/PDA method.
-
Data Analysis: Plot the concentration of this compound against time for each condition. Calculate the degradation rate constant and the half-life (t₁/₂) to quantify the stability. The degradation of crocetin esters has been shown to fit a first-order kinetics model.
Protocol 2: HPLC Method for Quantification of this compound
This protocol provides a general HPLC method for the quantification of this compound.
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might be: 0-20 min, 30-70% B.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 423 nm.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Sample Analysis: Inject the prepared standards and samples.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The stability of this compound can be significantly improved through formulation strategies such as inclusion complexes with cyclodextrins.
Table 1: Stability of Intact this compound vs. Cyclodextrin Inclusion Complexes (ICs) after 10 Days of Storage
| Storage Condition | Remaining Intact this compound (%) | Remaining this compound in α-CD IC (%) | Remaining this compound in HP-β-CD IC (%) | Remaining this compound in γ-CD IC (%) |
| High Temperature (60°C) | 78.2 ± 1.5 | 92.5 ± 1.1 | 94.8 ± 0.9 | 93.7 ± 1.3 |
| High Humidity (75% RH) | 85.4 ± 1.8 | 95.1 ± 1.4 | 96.3 ± 1.2 | 95.8 ± 1.6 |
| Light Exposure (4500 lx) | 65.7 ± 2.1 | 90.3 ± 1.7 | 92.1 ± 1.5 | 91.5 ± 1.9 |
Data adapted from a study on crocetin stability.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Optimizing β-Crocetin Dosage for Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing β-crocetin dosage for animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when administering β-crocetin to animal models?
A1: The primary challenge with β-crocetin is its low stability and poor water solubility, which significantly limits its oral bioavailability.[1][2] β-Crocetin is sensitive to heat, light, and pH, and it is insoluble in water and most organic solvents.[1] This can lead to difficulties in preparing stable and consistent formulations for administration, resulting in variable experimental outcomes.
Q2: How can the bioavailability of β-crocetin be improved?
A2: Several methods can enhance the bioavailability of β-crocetin. One effective approach is the use of cyclodextrin inclusion complexes (ICs), such as with α-CD, HP-β-CD, and γ-CD.[1] These complexes can increase the aqueous solubility of β-crocetin by 6,500 to 10,000 times and have been shown to increase relative bioavailability in rats by approximately 3-4 times.[1] Other delivery systems like nanoliposomes, microencapsulation, and lipid nanoparticles have also been explored.
Q3: What is the relationship between crocin and β-crocetin in in vivo studies?
A3: Crocin is a glycosidic ester of β-crocetin. Following oral administration, crocin is not readily absorbed but is hydrolyzed in the intestine to its active metabolite, β-crocetin, which is then absorbed into the bloodstream. Therefore, many studies administer crocin to achieve systemic exposure to β-crocetin. The intestinal microbiota plays a crucial role in this conversion.
Q4: What are the typical dosage ranges for β-crocetin in mice and rats?
A4: Dosages of β-crocetin can vary depending on the animal model, administration route, and the specific therapeutic effect being investigated. Oral administration of β-crocetin has been studied in rats at doses around 20 mg/kg when formulated as a cyclodextrin inclusion complex. In other studies, oral administration of crocin, which is metabolized to crocetin, has been used at doses up to 600 mg/kg in rats. For direct administration of crocetin in mice, a study involving a saffron aqueous extract used a dose of 60 mg/kg (of the extract) administered both orally and intravenously. Researchers should consult specific literature relevant to their experimental model and desired outcomes to determine the optimal dosage.
Q5: Is β-crocetin toxic at therapeutic doses?
A5: Studies on saffron and its constituents, including crocetin, have generally shown them to be safe and well-tolerated in animal models. They have not been found to cause significant hematological, biochemical, or histopathological toxic effects in various organs at therapeutic dosages.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent plasma concentrations of β-crocetin after oral administration. | Poor solubility and stability of the β-crocetin formulation. | Prepare β-crocetin as a cyclodextrin inclusion complex to significantly improve solubility and bioavailability. Ensure the formulation is protected from light and prepared fresh if possible to maintain stability. |
| High variability in experimental results between animals. | Inconsistent administration of an insoluble suspension. | Utilize a solubilizing agent or delivery system as mentioned above to ensure a homogenous solution or a stable, well-dispersed suspension for accurate dosing. |
| Difficulty dissolving β-crocetin for formulation. | β-Crocetin is insoluble in water and most organic solvents. | β-Crocetin can be dissolved in dimethyl sulfoxide (DMSO) or alkaline aqueous solutions with a pH above 9.0. For in vivo use, further dilution in a suitable vehicle is necessary. |
| Unexpectedly low levels of β-crocetin in plasma when administering crocin. | Alteration of gut microbiota, which is essential for converting crocin to crocetin. | Be mindful of factors that can alter gut microbiota, such as antibiotic treatment, as this can significantly reduce the conversion of crocin to crocetin and lower plasma crocetin levels. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of β-Crocetin in Rats Following Oral Administration of Free β-Crocetin vs. Cyclodextrin Inclusion Complexes (20 mg/kg)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-∞ (µg·h/mL) | Relative Bioavailability Increase |
| Free β-Crocetin | 0.545 ± 0.023 | 2 | 2.665 ± 0.196 | - |
| β-Crocetin/α-CD IC | 2.376 ± 0.118 | 1 | 9.723 ± 0.222 | ~3.6x |
| β-Crocetin/HP-β-CD IC | 2.487 ± 0.126 | 1 | 10.237 ± 0.343 | ~3.8x |
| β-Crocetin/γ-CD IC | 2.355 ± 0.095 | 1 | 9.869 ± 0.245 | ~3.7x |
| Data adapted from a study on the preparation of trans-Crocetin with improved solubility and bioavailability. |
Table 2: Pharmacokinetic Parameters of Crocetin in Rats Following a Single Oral Administration of Crocin (600 mg/kg) with and without Antibiotic Pre-treatment
| Treatment Group | Cmax (ng/mL) | AUC (ng·h/L) |
| Control | 10,262 ± 2005 | 67,911 ± 7987 |
| Antibiotic Pre-treated | 9732 ± 2371 | 35,104 ± 4144 |
| Data highlights the importance of intestinal microbiota in the conversion of crocin to crocetin. |
Experimental Protocols
Protocol 1: Preparation of β-Crocetin/Cyclodextrin Inclusion Complex for Oral Administration
This protocol is based on the ultrasonic method for preparing β-crocetin inclusion complexes to enhance oral bioavailability.
-
Materials:
-
β-Crocetin
-
α-Cyclodextrin (α-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), or γ-Cyclodextrin (γ-CD)
-
Deionized water
-
Ultrasonicator
-
Freeze-dryer
-
-
Procedure:
-
Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in deionized water to create a saturated solution.
-
Add β-crocetin to the cyclodextrin solution in a molar ratio appropriate for complex formation (e.g., 1:1 or as optimized).
-
Sonicate the mixture using an ultrasonic bath or probe sonicator. The sonication helps to encapsulate the β-crocetin within the cyclodextrin cavity.
-
After sonication, stir the solution for a specified period (e.g., 24 hours) at room temperature, protected from light, to ensure maximum complexation.
-
Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the β-crocetin/cyclodextrin inclusion complex.
-
The resulting powder can be reconstituted in water or saline for oral gavage to animal models.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vivo studies of β-crocetin.
Caption: Signaling pathways modulated by β-crocetin.
Caption: β-Crocetin's anti-inflammatory mechanism of action.
References
Technical Support Center: Preventing β-Crocetin Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing β-crocetin in their experiments, preventing its precipitation in cell culture media is crucial for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility of β-crocetin.
Frequently Asked Questions (FAQs)
Q1: Why is my β-crocetin precipitating in the cell culture medium?
A1: β-Crocetin is a hydrophobic molecule with inherently low solubility in aqueous solutions like cell culture media. Precipitation, often appearing as a fine powder or cloudiness, can occur due to several factors:
-
High Final Concentration: The intended experimental concentration may exceed the solubility limit of β-crocetin in the specific medium.
-
Improper Dissolution of Stock Solution: If the initial stock solution in an organic solvent (like DMSO) is not fully dissolved, it will lead to precipitation upon dilution in the aqueous medium.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of β-crocetin into the cell culture medium can cause the compound to "crash out" of the solution.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of β-crocetin.
-
pH and Temperature: Fluctuations in the pH and temperature of the medium can affect the stability and solubility of β-crocetin.
Q2: What is the best solvent for preparing a β-crocetin stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of β-crocetin for cell culture experiments.[1] It is crucial to use anhydrous, sterile DMSO to prevent degradation of the compound and contamination of cell cultures.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. While the tolerance can be cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal for long-term experiments. It is essential to include a vehicle control (medium with the same final DMSO concentration without β-crocetin) in all experiments to account for any potential effects of the solvent on the cells.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding β-Crocetin Stock to Media
This is a common issue arising from "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to aggregate and precipitate.
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Precipitate Forms Over Time During Incubation
Delayed precipitation can be due to the instability of β-crocetin in the culture medium or interactions with media components over time.
References
Beta-Crocetin Large-Scale Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the large-scale synthesis of beta-crocetin presents significant hurdles. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for this compound production, and what are their associated challenges?
A1: this compound can be obtained through two main routes: extraction from natural sources and heterologous biosynthesis in microorganisms.
-
Natural Extraction: The primary natural source is the stigma of Crocus sativus (saffron). However, this method is severely limited by the low yield of saffron per flower, the labor-intensive harvesting process, and consequently, the extremely high cost of the raw material.[1][2][3][4] The fruit of Gardenia jasminoides is a more cost-effective alternative natural source.[3]
-
Heterologous Biosynthesis: This approach involves engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce this compound. While promising for sustainable and scalable production, challenges include low productivity due to inefficient enzymatic conversions and the complexity of the biosynthetic pathway.
Q2: Why is the yield of this compound often low in microbial synthesis?
A2: Low yields in microbial synthesis are typically due to several factors:
-
Inefficient Enzymes: The key enzymes in the biosynthetic pathway, such as carotenoid cleavage dioxygenases (CCDs) and aldehyde dehydrogenases (ALDHs), often exhibit low catalytic efficiency and can create metabolic bottlenecks.
-
Sub-optimal Precursor Supply: Insufficient availability of the precursor molecule, zeaxanthin, can limit the overall output of this compound.
-
Toxicity of Intermediates: The accumulation of intermediate compounds in the pathway can be toxic to the host microorganism, thereby hindering cell growth and productivity.
Q3: What factors contribute to the instability of this compound, and how can it be mitigated?
A3: this compound is a polyunsaturated conjugated acid, making it highly sensitive to light, heat, and pH. This instability can lead to degradation and isomerization during both synthesis and storage. To improve stability, several strategies can be employed:
-
Esterification: Conversion of this compound to its glycosylated forms, crocins, can enhance stability.
-
Encapsulation: Incorporating this compound into cyclodextrins has been shown to significantly improve its stability against heat, light, and moisture, as well as enhance its solubility.
-
Controlled Environment: Storing purified this compound under dark, cool, and pH-neutral conditions is crucial.
Q4: What are the main challenges in purifying this compound?
A4: The purification of this compound is complicated by its poor solubility and the presence of structurally similar compounds. Key challenges include:
-
Low Solubility: this compound is poorly soluble in water and most organic solvents, making extraction and crystallization difficult.
-
Separation from Crocins: In natural extracts, separating the aglycone this compound from its various glycosylated forms (crocins) requires sophisticated chromatographic techniques.
-
Isomer Separation: this compound exists as cis- and trans-isomers, with the trans-form being more stable. Separating these isomers can be challenging.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound production in engineered microbes. | 1. Inefficient enzyme activity (CCD, ALDH). 2. Insufficient precursor (zeaxanthin) supply. 3. Sub-optimal fermentation conditions (temperature, pH, media composition). | 1. Screen for more efficient enzyme homologs from different organisms. 2. Engineer the host's metabolic pathway to increase the flux towards zeaxanthin. 3. Optimize fermentation parameters; for example, a lower temperature (e.g., 20°C) may favor enzyme activity. |
| Degradation of this compound during purification. | 1. Exposure to light, heat, or extreme pH. 2. Oxidative degradation. | 1. Perform all purification steps under dim light and controlled temperature. 2. Use degassed solvents and consider adding antioxidants. |
| Difficulty in dissolving purified this compound. | Inherent poor solubility of this compound. | 1. Use solvents like dimethyl sulfoxide (DMSO) or pyridine for initial dissolution. 2. For aqueous solutions, consider forming inclusion complexes with cyclodextrins to enhance solubility. |
| Co-elution of this compound with other compounds during chromatography. | Structural similarity to other carotenoids or crocins. | 1. Optimize the chromatographic method (e.g., gradient, solvent system). 2. Employ multi-step purification techniques, such as a combination of column chromatography and preparative HPLC. |
| Low purity of final this compound product. | Incomplete conversion of intermediates (e.g., crocetin dialdehyde). | 1. Enhance the expression or activity of the final enzyme in the pathway (ALDH). 2. Optimize reaction time to ensure complete conversion. |
Quantitative Data Summary
Table 1: Yields of this compound in Engineered Microorganisms
| Host Organism | Key Engineering Strategy | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Combinatorial screening of enzymes and fed-batch fermentation | 6.278 | |
| Saccharomyces cerevisiae | Precursor engineering and fusion protein expression | 12.43 | |
| Escherichia coli | Overexpression of zeaxanthin cleavage dioxygenase and a novel ALDH variant | 34.77 | |
| Escherichia coli | De novo synthesis | 4.42 |
Table 2: Improvement of this compound Solubility with Cyclodextrins
| Cyclodextrin | Solubility Enhancement Factor | Reference |
| α-CD | ~6500x | |
| HP-β-CD | ~10000x | |
| γ-CD | ~8000x |
Experimental Protocols
Protocol 1: General Method for Extraction and Enzymatic Hydrolysis of Crocins to this compound from Gardenia jasminoides Fruit
-
Extraction:
-
Dry and powder the fruit of Gardenia jasminoides.
-
Extract the powder with 50% ethanol.
-
Concentrate the extract under reduced pressure to obtain a crude crocin extract.
-
-
Enzymatic Hydrolysis:
-
Dissolve the crude crocin extract in a suitable buffer.
-
Add a commercial enzyme preparation with β-glucosidase activity (e.g., Celluclast® 1.5L) to hydrolyze the glycosidic bonds of crocins.
-
Incubate the mixture under optimal conditions for the enzyme (temperature and pH) until the conversion to this compound is complete, monitoring the reaction by HPLC.
-
-
Purification:
-
After hydrolysis, the resulting this compound will precipitate due to its low water solubility.
-
Filter the reaction mixture to collect the crude this compound precipitate.
-
Further purify the crude product using techniques like column chromatography with silica gel or centrifugal partition chromatography.
-
Protocol 2: A Representative Method for this compound Production in Engineered Saccharomyces cerevisiae
-
Strain Construction:
-
Engineer a base strain of S. cerevisiae to produce the precursor β-carotene.
-
Introduce genes encoding for β-carotene hydroxylase (CrtZ) to produce zeaxanthin.
-
Introduce a carotenoid cleavage dioxygenase (CCD) gene to convert zeaxanthin to crocetin dialdehyde.
-
Introduce an aldehyde dehydrogenase (ALD) gene to convert crocetin dialdehyde to this compound.
-
-
Fermentation:
-
Culture the engineered yeast strain in a suitable fermentation medium.
-
A two-stage temperature control strategy can be employed: an initial growth phase at 30°C followed by a production phase at a lower temperature (e.g., 20°C) to enhance enzyme stability and activity.
-
Utilize a fed-batch fermentation strategy to maintain optimal nutrient levels and achieve high cell densities.
-
-
Extraction and Quantification:
-
Harvest the yeast cells by centrifugation.
-
Lyse the cells to release the intracellularly produced this compound.
-
Extract this compound from the cell lysate using an appropriate organic solvent.
-
Quantify the this compound yield using HPLC with a C18 column and detection at approximately 420-440 nm.
-
Visualizations
Caption: Biosynthetic pathway of this compound from IPP and DMAPP.
Caption: Troubleshooting workflow for low this compound yield.
References
Method for increasing the yield of beta-Crocetin extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of β-Crocetin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My β-Crocetin yield is lower than expected. What are the common causes and how can I improve it?
A1: Low β-Crocetin yield can stem from several factors throughout the extraction process. Here’s a troubleshooting guide to help you identify and address the issue:
-
Sub-optimal Solvent Selection: The polarity of the solvent is crucial for efficient extraction. Polar solvents like ethanol and methanol, often in aqueous solutions, are generally more effective for extracting crocins (the precursors to crocetin) than non-polar solvents. For direct crocetin extraction, which has poor water solubility, solvents like pyridine and dimethyl sulfoxide are effective but may not be suitable for all applications.[1] A mixture of ethanol and water, typically around 50-80%, often provides a good balance for extracting crocins.[2][3][4]
-
Incorrect Extraction Temperature: Temperature plays a dual role in β-Crocetin extraction. While higher temperatures can increase extraction efficiency, they can also lead to the degradation of crocetin, which is sensitive to heat.[5] It's a delicate balance; for instance, in microwave-assisted extraction, an optimal temperature of around 96°C has been reported, but prolonged exposure should be avoided. For other methods, temperatures around 25-60°C are often used.
-
Inadequate Extraction Time: The duration of the extraction process needs to be sufficient to allow for the mass transfer of β-Crocetin from the plant matrix to the solvent. However, excessively long extraction times, especially at elevated temperatures, can increase the risk of degradation. Optimization studies have shown that for methods like ultrasound-assisted extraction, a time of around 7 minutes can be optimal.
-
Degradation During Processing: β-Crocetin is susceptible to degradation from light, heat, and extreme pH levels. It is crucial to protect the sample from light throughout the extraction and storage process. Storing extracts at low temperatures (e.g., -5°C) and in the dark can help preserve the integrity of the compound.
-
Inefficient Hydrolysis of Crocins: β-Crocetin is often present in the plant material as glycoside esters called crocins. To obtain β-Crocetin, these crocins need to be hydrolyzed, which can be achieved through enzymatic or chemical methods. Incomplete hydrolysis will naturally result in a lower yield of the final product.
Q2: I am observing a change in the color of my extract during the process. What could be the reason?
A2: A color change in your extract could indicate the degradation of β-Crocetin. The vibrant red-orange color is characteristic of this compound. A shift towards a yellowish or brownish hue may suggest that the molecule's conjugated double bond system, responsible for its color, is being disrupted. This can be caused by:
-
Exposure to Light: Photodegradation is a significant issue. Always work in a dimly lit environment or use amber-colored glassware.
-
High Temperatures: As mentioned, thermal degradation can break down the molecule.
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidation and loss of color.
-
pH Instability: Extreme pH values can also affect the stability and color of the extract.
To mitigate this, ensure all extraction and storage steps are performed under controlled conditions, minimizing exposure to light, heat, and air.
Q3: What are the advantages of using modern extraction techniques like ultrasound or microwaves over conventional solvent extraction?
A3: Modern extraction techniques offer several advantages over traditional methods:
-
Increased Efficiency and Yield: Techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly enhance the extraction efficiency and yield of β-Crocetin. This is due to their ability to disrupt plant cell walls more effectively, facilitating the release of bioactive compounds.
-
Reduced Extraction Time: These methods can dramatically shorten the extraction time from hours to minutes.
-
Lower Solvent Consumption: Often, modern techniques require less solvent, making them more environmentally friendly and cost-effective.
-
Improved Purity: In some cases, these methods can offer better selectivity, leading to a purer extract.
Q4: How can I be sure that I am extracting trans-crocetin and not the cis-isomer?
A4: The trans-isomer of crocetin is generally more stable and often the desired form. Exposure to light and heat can cause isomerization from the trans to the cis form. To favor the extraction of the trans-isomer, it is crucial to:
-
Minimize exposure to light throughout the extraction and analysis process.
-
Avoid high temperatures.
-
Use appropriate analytical techniques like HPLC with a DAD detector to separate and identify the different isomers based on their retention times and UV-Vis spectra. The trans-isomer typically has a primary absorption peak around 440 nm, while the cis-isomer may show a peak at a slightly shorter wavelength and a characteristic "cis-peak" around 330 nm.
Data Presentation: Comparison of β-Crocetin Extraction Methods
The following table summarizes quantitative data from various studies on the yield of crocins (the precursors to β-Crocetin) using different extraction methods. Direct yield data for β-Crocetin is less commonly reported as it often requires a subsequent hydrolysis step.
| Extraction Method | Plant Source | Solvent | Key Parameters | Crocin Yield/Content | Reference |
| Solvent Extraction | Saffron | 50% Ethanol/Water | 25°C, 5 hours | 423.9 (relative value) | |
| Ultrasound-Assisted Extraction (UAE) | Saffron | 58.58% Ethanol | 6.85 min, 91.11% amplitude | High yield of crocetin esters | |
| Microwave-Assisted Extraction (MAE) | Saffron | 59.59% Ethanol | 95.91°C, 30 min | High content of crocins | |
| Enzyme-Assisted Extraction | Saffron Tepals | Water with Cellulase & Hemicellulase | Optimized enzyme dose and time | 45% higher total polyphenols | |
| Supercritical Fluid Extraction (SFE) | Saffron Petals | Supercritical CO2 with Ethanol co-solvent | 62°C, 164 bar, 47 min | High yield of antioxidants |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Crocins from Saffron
This protocol is a general guideline based on optimized parameters found in the literature.
Materials and Equipment:
-
Dried saffron stigmas, powdered
-
Ethanol (reagent grade)
-
Distilled water
-
Ultrasonic homogenizer with a probe
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm syringe filter)
-
Amber glass vials for storage
Procedure:
-
Sample Preparation: Weigh a precise amount of powdered saffron (e.g., 0.5 g).
-
Solvent Preparation: Prepare the extraction solvent by mixing ethanol and distilled water to the desired concentration (e.g., 58.58% v/v).
-
Extraction:
-
Add the saffron powder and the solvent to a suitable vessel.
-
Immerse the probe of the ultrasonic homogenizer into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 20 kHz) and amplitude (e.g., 91.11%) for the optimized duration (e.g., 6.85 minutes). Maintain the temperature of the mixture using a cooling bath if necessary.
-
-
Separation: Centrifuge the mixture at high speed (e.g., 4000 rpm) for 15 minutes to separate the solid residue from the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.
-
Storage: Store the final extract in an amber glass vial at a low temperature (e.g., 4°C) and in the dark to prevent degradation.
Microwave-Assisted Extraction (MAE) of Crocins from Saffron
This protocol is a general guideline based on optimized parameters from the literature.
Materials and Equipment:
-
Dried saffron stigmas, powdered
-
Ethanol (reagent grade)
-
Distilled water
-
Microwave extraction system or a conventional microwave oven
-
Extraction vessel (microwave-safe)
-
Centrifuge
-
Filtration apparatus
-
Amber glass vials
Procedure:
-
Sample Preparation: Weigh a precise amount of powdered saffron (e.g., 0.2 g).
-
Solvent Preparation: Prepare the extraction solvent (e.g., 59.59% ethanol).
-
Extraction:
-
Place the saffron powder and the solvent in the microwave-safe extraction vessel.
-
Set the microwave power (e.g., 30% of maximum power) and extraction time (e.g., 2 minutes). It is crucial to control the temperature to avoid overheating and degradation. Some systems allow for direct temperature control (e.g., set to 96°C).
-
-
Separation and Filtration: Follow the same steps as in the UAE protocol (centrifugation and filtration) to obtain a clear extract.
-
Storage: Store the extract in an amber vial at low temperature and protected from light.
Mandatory Visualizations
Experimental Workflow for β-Crocetin Extraction
Caption: A generalized workflow for the extraction and purification of β-Crocetin from plant sources.
Logical Relationship of Key Extraction Parameters
Caption: Interplay of key parameters affecting the final yield of β-Crocetin.
References
Addressing autofluorescence of beta-Crocetin in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence issues in imaging studies involving beta-Crocetin.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound that I should be aware of in my imaging experiments?
A1: this compound, like other carotenoids, exhibits strong absorption in the blue-green region of the visible spectrum. While its fluorescence emission is generally weak, it can be a significant source of background noise. Based on data from this compound and similar carotenoids, you should consider the following spectral characteristics:
| Parameter | Wavelength Range |
| Primary Absorption (Excitation) | ~440 - 470 nm |
| Potential Fluorescence Emission | ~500 - 600 nm |
It is crucial to characterize the specific autofluorescence spectrum in your experimental system, as the cellular environment can influence the spectral properties of this compound.
Q2: Why am I observing high background fluorescence when imaging cells treated with this compound?
A2: The high background you are observing is likely due to the intrinsic fluorescence (autofluorescence) of this compound. Although its quantum yield is low, the high concentrations often used in treatment studies can lead to a detectable signal that obscures the fluorescence of your specific labels. This autofluorescence typically manifests as a broad emission signal in the green to red part of the spectrum.
Q3: How can I confirm that the background signal is from this compound and not other sources of autofluorescence?
A3: To confirm the source of autofluorescence, you should include the following controls in your experiment:
-
Unstained, untreated cells/tissue: This will establish the baseline autofluorescence of your biological sample.
-
Unstained, this compound-treated cells/tissue: This will allow you to isolate the fluorescence signal originating from this compound.
-
Stained, untreated cells/tissue: This serves as a positive control for your specific labeling.
By comparing the fluorescence intensity and spectral profile of these controls, you can determine the contribution of this compound to the overall background signal.
Troubleshooting Guides
Problem 1: High background autofluorescence from this compound is obscuring my specific fluorescent signal.
Solution 1: Spectral Separation
If your imaging system has spectral detection capabilities, you can computationally separate the autofluorescence of this compound from your specific signal.
-
Method: Spectral Unmixing
-
Principle: This technique treats the autofluorescence of this compound as a distinct fluorescent "species" with a unique emission spectrum. By acquiring a reference spectrum of the this compound autofluorescence (from an unstained, treated sample), the unmixing algorithm can subtract its contribution from your multi-channel images, isolating the signal from your specific fluorophores.
-
Recommendation: Use fluorophores with narrow emission spectra that are spectrally well-separated from the broad emission of this compound. Far-red and near-infrared dyes are often good choices as carotenoid autofluorescence is typically weaker in this region of the spectrum.
Solution 2: Chemical Quenching
Several chemical reagents can reduce autofluorescence. These are particularly useful for fixed-cell imaging.
-
Method: Treatment with a quenching agent.
-
Principle: Quenching agents are typically dyes that absorb the autofluorescence emission or photochemically quench the excited state of the autofluorescent molecules.
-
Recommendations:
-
Sudan Black B: A lipophilic dye that is effective at quenching autofluorescence from lipofuscin, which can be a component of cellular autofluorescence. However, it can introduce its own background in the far-red channels.
-
TrueBlack®: A commercial quencher designed to reduce lipofuscin autofluorescence with less background in the far-red compared to Sudan Black B.
-
Sodium Borohydride: Can reduce aldehyde-induced autofluorescence from fixation, but its effect on carotenoid autofluorescence is less characterized and can be variable.
-
| Quenching Agent | Concentration | Incubation Time | Pros | Cons |
| Sudan Black B | 0.1 - 0.3% in 70% Ethanol | 10 - 30 minutes | Effective for lipophilic autofluorescence. | Can introduce background in far-red channels. |
| TrueBlack® | 1X solution (as per manufacturer) | 30 seconds - 10 minutes | Lower far-red background than Sudan Black B. | Commercial reagent. |
| Sodium Borohydride | 1 mg/mL in PBS (freshly prepared) | 3 x 10 minutes | Reduces aldehyde-induced autofluorescence. | Variable efficacy on other sources of autofluorescence. |
Solution 3: Photobleaching
Exposing the sample to intense light can selectively destroy the autofluorescence before imaging your specific signal.
-
Method: Controlled photobleaching.
-
Principle: Autofluorescent molecules, like many fluorophores, are susceptible to photodestruction upon prolonged exposure to excitation light.
-
Recommendation: This method requires careful optimization to ensure that the autofluorescence is significantly reduced without affecting the integrity of your sample or the performance of your specific fluorescent labels.
Problem 2: My specific signal is weak, making it difficult to distinguish from the this compound autofluorescence.
Solution: Signal Amplification
Enhancing the signal from your specific label can improve the signal-to-noise ratio.
-
Method: Use signal amplification techniques.
-
Principle: These methods increase the number of fluorescent molecules at the target site.
-
Recommendations:
-
Tyramide Signal Amplification (TSA): An enzyme-mediated detection method that deposits a large number of fluorescent labels at the site of interest.
-
Bright Fluorophores: Use secondary antibodies conjugated to bright and photostable fluorophores (e.g., Alexa Fluor™ Plus, DyLight™).
-
Optimal Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that maximize specific signal and minimize non-specific binding.
-
Experimental Protocols
Protocol 1: Spectral Unmixing Workflow
This protocol outlines the general steps for performing spectral unmixing to remove this compound autofluorescence.
-
Prepare Control Samples:
-
Unstained, untreated cells/tissue.
-
Unstained, this compound-treated cells/tissue.
-
Single-stained (each fluorophore used in your experiment), untreated cells/tissue.
-
-
Acquire Reference Spectra:
-
On your spectral confocal microscope, acquire an emission spectrum from the unstained, this compound-treated sample. This will be your "autofluorescence" reference spectrum.
-
Acquire emission spectra for each of your fluorophores from the single-stained control samples.
-
-
Image Your Experimental Sample:
-
Acquire a spectral image (lambda stack) of your fully stained, this compound-treated experimental sample.
-
-
Perform Linear Unmixing:
-
In your imaging software, use the linear unmixing function.
-
Load the acquired reference spectra for your fluorophores and the this compound autofluorescence.
-
The software will then generate unmixed images, with the autofluorescence signal separated into its own channel, which can then be excluded from the final composite image.
-
Protocol 2: Sudan Black B Staining for Fixed Cells/Tissues
This protocol is for quenching autofluorescence in fixed samples.
-
Reagent Preparation:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Stir for at least 30 minutes and filter through a 0.2 µm filter to remove any undissolved particles.
-
-
Staining Procedure:
-
After your standard immunofluorescence staining protocol and final washes, dehydrate the sample through a graded ethanol series (e.g., 50%, 70%).
-
Incubate the sample in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Briefly rinse the sample in 70% ethanol to remove excess Sudan Black B.
-
Rehydrate the sample through a graded ethanol series to PBS.
-
Mount with an aqueous mounting medium.
-
Protocol 3: TrueBlack® Treatment for Fixed Cells/Tissues (Post-Staining)
This protocol is based on a typical manufacturer's recommendation for post-immunostaining treatment.
-
Reagent Preparation:
-
Dilute the 20X TrueBlack® stock solution to 1X in 70% ethanol immediately before use.
-
-
Treatment Procedure:
-
Following the final wash step of your immunofluorescence protocol, remove excess buffer from the slide.
-
Add a sufficient volume of 1X TrueBlack® solution to completely cover the tissue section.
-
Incubate for 30 seconds at room temperature.
-
Wash the slide three times with PBS.
-
Mount with an aqueous antifade mounting medium.
-
Visualizations
Caption: A generalized workflow for managing this compound autofluorescence.
Caption: A decision-making guide for selecting an appropriate autofluorescence mitigation strategy.
Technical Support Center: Optimizing HPLC Parameters for Beta-Crocetin Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of beta-crocetin isomers using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound isomers.
1. Poor Resolution Between Cis and Trans Isomers
Question: My chromatogram shows poor separation or co-elution of this compound isomers. How can I improve the resolution?
Answer:
Poor resolution is a frequent challenge in the separation of structurally similar isomers. Several factors in your HPLC method can be adjusted to enhance the separation between cis- and trans-beta-crocetin.
Troubleshooting Steps:
-
Column Chemistry:
-
C18 Columns: While commonly used, standard C18 columns may not always provide sufficient selectivity for crocetin isomers.
-
C30 Columns: For carotenoids like this compound, a C30 stationary phase is often recommended. The longer alkyl chain of a C30 column offers enhanced shape selectivity for hydrophobic, structurally related isomers, which can significantly improve the resolution of cis/trans isomers.[1][2]
-
-
Mobile Phase Composition:
-
Solvent Strength: Adjusting the ratio of your organic solvent (e.g., methanol, acetonitrile) to the aqueous phase can alter the elution profile. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Solvent Type: Switching the organic modifier can impact selectivity. For instance, using methanol versus acetonitrile can change the interaction with the stationary phase and improve resolution. Some methods utilize a combination of solvents like methanol, water, and an acid (e.g., acetic acid or trifluoroacetic acid) to achieve optimal separation.[3][4][5]
-
Additives: The addition of a small percentage of an acid (e.g., 0.1-0.5% acetic acid or formic acid) to the mobile phase can improve peak shape and resolution, especially for acidic compounds like this compound.
-
-
Temperature:
-
Column temperature plays a crucial role in carotenoid separation. Lowering the column temperature can sometimes enhance the resolution between cis and trans isomers. It is advisable to experiment with a temperature range (e.g., 15-30°C) to find the optimal condition for your specific separation.
-
-
Flow Rate:
-
Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation.
-
Logical Workflow for Improving Resolution
Caption: Workflow for troubleshooting poor isomer resolution.
2. Peak Tailing
Question: My this compound peaks are showing significant tailing. What is the cause and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC and can lead to inaccurate integration and quantification. For acidic compounds like this compound, this can be particularly problematic.
Potential Causes and Solutions:
-
Secondary Interactions: this compound has carboxylic acid functional groups. These can interact with active sites on the silica backbone of the column, such as residual silanols, leading to peak tailing.
-
Use an End-Capped Column: Employ a column that is well end-capped to minimize the available free silanol groups.
-
Mobile Phase pH: Adding a small amount of acid (e.g., acetic acid, formic acid, or trifluoroacetic acid) to the mobile phase will protonate the silanol groups and reduce these secondary interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Dilute the Sample: Try diluting your sample and re-injecting to see if the peak shape improves.
-
-
Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can also cause peak tailing.
-
Replace Guard Column: If you are using a guard column, replace it.
-
Column Wash: Wash the analytical column with a strong solvent to remove any strongly retained compounds.
-
3. Ghost Peaks in the Chromatogram
Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank runs. What could be the source?
Answer:
Ghost peaks are extraneous peaks that do not originate from the sample and can interfere with the analysis. Identifying their source is key to eliminating them.
Troubleshooting Steps:
-
Mobile Phase Contamination:
-
High-Purity Solvents: Ensure you are using high-purity, HPLC-grade solvents.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily. Contaminants can accumulate in the mobile phase over time.
-
Water Quality: Use freshly purified water (e.g., Milli-Q or equivalent).
-
-
System Contamination:
-
Carryover: Residual sample from a previous injection can elute in a subsequent run, causing ghost peaks. Implement a robust needle wash protocol in your autosampler method.
-
Contaminated System Components: The injector, pump seals, or tubing could be contaminated. Flush the system thoroughly with a strong solvent.
-
-
Sample Preparation:
-
Clean Glassware: Ensure all glassware and vials used for sample and mobile phase preparation are scrupulously clean.
-
Filter Samples: Filter all samples through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter.
-
4. Baseline Drift or Noise
Question: My HPLC baseline is drifting or is excessively noisy. What are the likely causes?
Answer:
A stable baseline is crucial for accurate peak detection and integration.
Potential Causes and Solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
Mobile Phase Not in Equilibrium: If using a gradient, ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Contaminated Mobile Phase: Impurities in the mobile phase can cause a drifting baseline.
-
-
Detector Issues:
-
Fluctuating Temperature: Ensure the column and detector are in a temperature-controlled environment.
-
Detector Lamp Failure: An aging detector lamp can cause increased noise. Check the lamp's energy and replace it if necessary.
-
-
Pump Problems:
-
Leaks: Check for any leaks in the pump or flow path.
-
Inconsistent Mixing: For gradient methods, ensure the pump's proportioning valves are functioning correctly to deliver a consistent mobile phase composition.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for this compound isomer separation?
A1: A good starting point is to use a C30 reversed-phase column with a mobile phase consisting of a gradient of methanol and water with a small amount of acetic or formic acid. A flow rate of around 1.0 mL/min and a detection wavelength of approximately 423-440 nm is typically used.
Q2: How should I prepare my samples for this compound analysis?
A2: Sample preparation depends on the matrix. For saffron extracts, a simple dissolution in a suitable solvent (e.g., methanol or DMSO) followed by filtration is often sufficient. For biological samples like plasma or serum, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) is typically required to remove interfering substances. It is crucial to protect the samples from light and heat to prevent degradation and isomerization of this compound.
Q3: What are the typical retention times for cis and trans this compound isomers?
A3: Retention times will vary depending on the specific HPLC method. However, generally, the trans isomer elutes earlier than the cis isomers in reversed-phase chromatography. For example, one study reported retention times of 10.7 minutes for trans-crocetin and 18.6 minutes for a cis-crocetin isomer.
Q4: How can I confirm the identity of the this compound isomer peaks?
A4: Peak identification can be confirmed by comparing the retention times with those of commercially available standards. Additionally, a diode-array detector (DAD) can be used to obtain the UV-Vis spectrum of each peak, which should be characteristic for crocetin isomers. For unambiguous identification, LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to determine the mass-to-charge ratio of the eluting compounds.
Data Presentation: HPLC Parameters for this compound Separation
The following tables summarize HPLC parameters from various studies for the separation of this compound and its isomers.
Table 1: Column and Mobile Phase Parameters
| Column Type | Column Dimensions | Mobile Phase Composition | Reference |
| C18 | 250 mm x 4.6 mm, 5 µm | Methanol/Water/Acetic Acid (85:14.5:0.5, v/v/v) | |
| Luna C18 | 250 mm x 4.6 mm, 5 µm | Methanol/Water/Trifluoroacetic Acid (75:24.5:0.5, v/v/v) | |
| XDB-C18 | 250 mm x 4.6 mm, 5 µm | Acetonitrile/Water Gradient | |
| Atlantis T3 C18 | 100 mm x 2.1 mm, 3 µm | Acetonitrile/0.1% Formic Acid in Water Gradient |
Table 2: Operational Parameters
| Flow Rate | Detection Wavelength | Column Temperature | Reference |
| 0.8 mL/min | 423 nm | Room Temperature | |
| 1.0 mL/min | Not Specified | Not Specified | |
| 0.9 mL/min | Not Specified | 25 °C | |
| 0.2 mL/min | 440 nm | Not Specified |
Experimental Protocol: A General Method for this compound Isomer Separation
This protocol provides a general methodology for the separation of this compound isomers. It is recommended to optimize these parameters for your specific instrumentation and sample type.
1. Sample Preparation (from Saffron Extract)
-
Weigh a known amount of saffron extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water).
-
Vortex the solution until the extract is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Protect the sample from light and store at 4°C until injection.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
Column: C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-32 min: Linear gradient to 80% A, 20% B
-
32-40 min: Re-equilibration at 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection Wavelength: 440 nm.
-
Injection Volume: 10 µL.
3. Data Analysis
-
Integrate the peaks corresponding to the this compound isomers.
-
Identify the isomers based on retention times compared to standards (if available) and their UV-Vis spectra.
-
Quantify the isomers using a calibration curve prepared from a this compound standard.
Experimental Workflow Diagram
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. A new validated SPE-HPLC method for monitoring crocetin in human plasma--application after saffron tea consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: β-Crocetin Handling and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the light sensitivity of β-Crocetin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my β-Crocetin solution changing color and degrading so quickly?
A1: β-Crocetin is highly sensitive to light, heat, and pH due to its long chain of conjugated double bonds.[1] Exposure to light can induce oxidation and isomerization from the more stable trans-form to the less stable cis-form, leading to a rapid loss of potency and a visible color change.[1][2] It is crucial to handle and store β-Crocetin under controlled conditions to maintain its integrity.
Q2: What are the optimal storage conditions for β-Crocetin?
A2: To ensure the long-term stability of β-Crocetin, it is recommended to store it as a solid in a tightly sealed container, protected from light, at -20°C.[3] For solutions, it is best to prepare them fresh for each experiment.[2] If short-term storage of a solution is necessary, it should be kept in an amber vial or a container wrapped in aluminum foil at 2-8°C.
Q3: How does pH affect the stability of β-Crocetin in solution?
A3: The stability of carotenoids like β-Crocetin is pH-dependent. Studies on the related compound crocin have shown that acidic conditions (e.g., pH 2) can lead to rapid degradation. Conversely, a slightly acidic medium (pH 5) or basic conditions (pH ≥ 9) appear to offer better stability. When preparing solutions, it is advisable to use a buffer system that maintains a pH known to be favorable for crocetin stability.
Q4: Are there any formulation strategies to enhance the light stability of β-Crocetin?
A4: Yes, several formulation strategies can significantly improve the stability of β-Crocetin:
-
Inclusion Complexes: Encapsulating β-Crocetin within cyclodextrins (such as α-CD, HP-β-CD, and γ-CD) has been shown to dramatically enhance its stability against light, heat, and moisture.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, can help to prevent photodegradation.
-
Adsorption: Adsorbing β-Crocetin onto synthetic clays, like zinc hydroxy chloride, has been demonstrated to improve its chemical stability over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of β-Crocetin stock solution. | Exposure to ambient light. | Prepare stock solutions under dim light and store in amber vials or foil-wrapped tubes. Always prepare fresh solutions for critical experiments. |
| High storage temperature. | Store stock solutions at 2-8°C for short-term use and aliquot and freeze at -20°C for long-term storage. | |
| Inappropriate pH of the solvent. | Ensure the pH of your solvent is optimal for β-Crocetin stability. Consider using a buffer system around pH 5 or in the basic range. | |
| Inconsistent results in cell-based assays. | Degradation of β-Crocetin in culture media during incubation. | Minimize the exposure of cell culture plates to light after adding β-Crocetin. Consider using phenol red-free media to avoid potential interactions and accurately assess color changes. One study noted less than 15% loss over 2 hours at 37°C in a cell culture medium, but longer incubation times may require stability assessments. |
| Low recovery of β-Crocetin after extraction. | Degradation during the extraction process. | Perform all extraction steps under reduced light conditions. Use cold solvents and keep samples on ice to minimize thermal degradation. |
| Adsorption to labware. | Use silanized glassware or low-retention plasticware to minimize loss of the compound. |
Quantitative Data Summary
Table 1: Impact of Formulation on β-Crocetin Stability under Light Exposure (4500 ± 500 lx at 25 ± 0.5 °C)
| Formulation | Relative β-Crocetin Content after 10 days (%) | Reference |
| Pure β-Crocetin | ~55% | |
| β-Crocetin/α-CD Inclusion Complex | ~85% | |
| β-Crocetin/HP-β-CD Inclusion Complex | ~88% | |
| β-Crocetin/γ-CD Inclusion Complex | ~87% |
Table 2: Solubility Enhancement of β-Crocetin through Formulation
| Formulation Method | Fold Increase in Aqueous Solubility | Reference |
| Inclusion Complex with Cyclodextrins (α-CD, HP-β-CD, γ-CD) | ~6,500 to 10,000 times | |
| Chemical Conjugation (e.g., with ethylamine) | 12 to 20 times |
Experimental Protocols
Protocol 1: Assessment of β-Crocetin Photostability in Solution
Objective: To determine the degradation kinetics of β-Crocetin under specific light conditions.
Materials:
-
β-Crocetin
-
Dimethylformamide (DMF) or other suitable solvent
-
Drug stability test chamber with a controlled light source (e.g., 30 W)
-
Amber and clear glass vials
-
HPLC system with a DAD or UV-Vis detector
Methodology:
-
Prepare a stock solution of β-Crocetin (e.g., 1 mg/mL) in a suitable solvent under dim light.
-
Dilute the stock solution to a final concentration (e.g., 10 µg/mL) in clear glass vials. Prepare a control sample in an amber vial.
-
Place the vials in a drug stability test chamber at a fixed distance from the light source (e.g., 30 cm).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately analyze the concentration of the remaining β-Crocetin in each aliquot using a validated HPLC method (e.g., C18 column, mobile phase of methanol/water/acetic acid, detection at ~423 nm).
-
Plot the natural logarithm of the β-Crocetin concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k), assuming first-order kinetics.
Protocol 2: Preparation of β-Crocetin Inclusion Complexes with HP-β-Cyclodextrin
Objective: To prepare a more stable formulation of β-Crocetin for experimental use.
Materials:
-
β-Crocetin
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ultrasonic bath
-
Freeze-dryer
Methodology:
-
Dissolve HP-β-CD in deionized water to create a solution of the desired concentration (e.g., by preparing aqueous solutions of HP-β-CD in molar ratios of 1:1 and 1:2 with respect to β-Crocetin).
-
Add β-Crocetin to the HP-β-CD solution.
-
Sonicate the mixture in an ultrasonic bath for a specified time (e.g., 60 minutes) to facilitate the formation of the inclusion complex.
-
Filter the resulting solution through a 0.22 µm filter to remove any undissolved β-Crocetin.
-
Freeze-dry the solution to obtain a solid powder of the β-Crocetin/HP-β-CD inclusion complex.
-
The encapsulation efficiency can be determined by dissolving a known amount of the complex and quantifying the β-Crocetin content via HPLC.
Visualizations
Caption: Workflow for assessing the photostability of β-Crocetin.
Caption: Key strategies to minimize the light sensitivity of β-Crocetin.
Caption: Simplified antioxidant action of β-Crocetin against ROS.
References
Technical Support Center: Enhancing β-Crocetin Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the delivery of β-Crocetin across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the formulation, in vitro testing, and in vivo evaluation of β-Crocetin delivery systems.
1. Formulation & Characterization
-
Q1: My β-Crocetin formulation has very low aqueous solubility. How can I improve this?
-
A1: Poor water solubility is a primary obstacle for β-Crocetin delivery.[1][2][3] Several strategies can overcome this:
-
Inclusion Complexes: Complexation with cyclodextrins, particularly gamma-cyclodextrin (γ-CD), has been shown to significantly increase the water solubility and bioavailability of β-Crocetin.[2][4] This method entraps the lipophilic β-Crocetin molecule within the hydrophobic cavity of the cyclodextrin.
-
Nanoparticle Encapsulation: Encapsulating β-Crocetin into polymeric nanoparticles (e.g., PLGA, sericin) or liposomes masks its hydrophobic nature, allowing for stable dispersion in aqueous media.
-
Prodrug Approach: While less common for β-Crocetin itself, its parent compound, crocin, is a glycosylated, water-soluble form that is hydrolyzed to β-Crocetin in vivo.
-
-
-
Q2: I'm struggling with low encapsulation efficiency (EE%) and drug loading (DL%) in my nanoparticle/liposome formulation. What are some troubleshooting steps?
-
A2: Low EE% and DL% are common hurdles. Consider the following optimizations:
-
Solvent Selection: Ensure β-Crocetin is fully dissolved in the organic solvent used during the formulation process (e.g., acetone, dichloromethane) before emulsification.
-
Polymer/Lipid Concentration: Vary the ratio of β-Crocetin to the polymer or lipid. An excessively high drug-to-carrier ratio can lead to drug precipitation and poor encapsulation.
-
Method Optimization: For nanoprecipitation, factors like the stirring speed and the rate of addition of the organic phase to the aqueous phase can influence encapsulation. For liposomes, optimizing the lipid film hydration step and extrusion process is key.
-
Cross-Linkers: For certain nanoparticle types like sericin, using a cross-linker can create a more stable matrix, improving drug retention.
-
-
-
Q3: My nanoparticle formulation is showing significant aggregation and instability over time. How can I improve its stability?
-
A3: Nanoparticle stability is critical for reproducible results.
-
Surface Charge (Zeta Potential): Aim for a zeta potential of at least ±20 mV. This indicates sufficient electrostatic repulsion between particles to prevent aggregation. You can modify the surface charge by incorporating charged polymers or lipids into your formulation.
-
Steric Hindrance: Use coating agents like Polyethylene Glycol (PEG) to create a "stealth" effect. This not only prevents aggregation but can also reduce clearance by the reticuloendothelial system in vivo, prolonging circulation time.
-
Lyophilization: For long-term storage, freeze-drying with a cryoprotectant (e.g., trehalose) can prevent aggregation and maintain particle integrity.
-
-
2. In Vitro BBB Models
-
Q4: How do I choose the right in vitro BBB model for my permeability studies?
-
A4: The choice of model depends on the desired balance between complexity, throughput, and physiological relevance.
-
Monolayer Models (e.g., Transwell): These are the most common and highest throughput models. They typically use a monolayer of brain microvascular endothelial cells (BMECs), such as the hCMEC/D3 cell line, grown on a semi-permeable insert. They are useful for initial screening and ranking of different formulations.
-
Co-culture Models: To better mimic the in vivo environment, BMECs can be co-cultured with other cells of the neurovascular unit, such as astrocytes and pericytes. This often results in tighter junctions and more physiologically relevant permeability data.
-
Dynamic and Microfluidic Models ("BBB-on-a-chip"): These advanced models incorporate physiological shear stress from fluid flow, which is known to enhance barrier properties and provide a more accurate prediction of in vivo permeability compared to static models.
-
-
-
Q5: My in vitro BBB model shows low Trans-Endothelial Electrical Resistance (TEER) values and high permeability to control substances (e.g., Lucifer Yellow). What went wrong?
-
A5: This indicates poor formation of tight junctions and a "leaky" barrier.
-
Cell Culture Conditions: Ensure optimal cell seeding density and allow sufficient time for the cells to differentiate and form tight junctions (this can take several days).
-
Media Composition: Some cell lines require specific growth factors or supplements (e.g., hydrocortisone) to promote tight junction formation.
-
Co-culture: As mentioned, co-culturing with astrocytes can significantly increase TEER values.
-
Shear Stress: For cell lines that are sensitive to it, applying physiological shear stress in a dynamic model can dramatically improve barrier integrity.
-
-
3. In Vivo Studies
-
Q6: How can I confirm that my β-Crocetin formulation has crossed the BBB in vivo and is not just present in the brain vasculature?
-
A6: This is a critical validation step. A common technique is capillary depletion. This involves homogenizing the brain tissue followed by density gradient centrifugation to separate the brain parenchyma from the capillary-rich fraction. Quantifying β-Crocetin in both fractions allows you to determine how much has truly entered the brain tissue versus what remains in the blood vessels.
-
-
Q7: My formulation shows promising in vitro BBB permeability but poor brain uptake in vivo. What could be the reason?
-
A7: This discrepancy is common and highlights the complexity of the in vivo environment.
-
Rapid Clearance: The formulation may be rapidly cleared from circulation by the liver and spleen before it has a chance to interact with the BBB. PEGylation of your nanoparticles or liposomes can help prolong circulation time.
-
Plasma Protein Binding: The formulation might interact with plasma proteins, altering its size, charge, and ability to cross the BBB.
-
Metabolic Instability: β-Crocetin or the delivery vehicle may be metabolized in the bloodstream. Pharmacokinetic studies are essential to determine the formulation's half-life.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on β-Crocetin delivery systems.
Table 1: Physicochemical Properties of β-Crocetin Nanoparticle Formulations
| Formulation Type | Cross-linker / Key Component | Mean Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Sericin Nanoparticles | Crocetin (as cross-linker) | ~248 | Not Reported | Not Reported | |
| Sericin Nanoparticles | Glutaraldehyde | ~225 | Not Reported | Not Reported | |
| Zein β-Cyclodextrin NPs | β-Cyclodextrin | ~165 | -8.05 | 96% |
Table 2: In Vivo Brain Accumulation of β-Crocetin
| Administration Method | Dose | Time Point | Plasma Concentration | Brain Concentration | Reference |
| Oral Administration | 100 mg/kg | 90 min | ~0.14 mM | ~2.43 nmol/g | |
| IV (γ-CD complex) | Not Specified | Peak | 17.9 µg/mL | Significantly Increased vs Free |
Key Experimental Protocols
Protocol 1: Formulation of Sericin Nanoparticles with β-Crocetin as a Cross-Linker
This protocol is adapted from the methodology described for NPc formulation.
-
Preparation of Solutions:
-
Prepare a 5 mg/mL sericin solution in purified water.
-
Prepare a 5 mg/mL glutamine solution in purified water.
-
Prepare a 0.1 M solution of Sodium Hydroxide (NaOH).
-
-
Hydrolysis of Crocin to Crocetin:
-
Add 48 mg of crocin to 2 mL of the sericin solution under continuous magnetic stirring.
-
Drip 4 mL of ethanol into the mixture.
-
Adjust the suspension's pH to 11 using the 0.1 M NaOH solution.
-
Cover the flask with aluminum foil to protect it from light and heat the mixture to 50°C for 30 minutes. This step promotes the hydrolysis of crocin's sugar groups, liberating the bioactive β-Crocetin which will act as a cross-linker.
-
-
Nanoparticle Formation:
-
After the 30-minute incubation, add 1 mL of the glutamine solution drop by drop to the mixture while stirring.
-
-
Purification:
-
Centrifuge the resulting nanoparticle suspension at 4400 rpm for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in purified water for subsequent analysis or use.
-
Protocol 2: General Procedure for In Vitro BBB Permeability Assay (Transwell Model)
This is a generalized protocol based on standard Transwell assays.
-
Cell Seeding:
-
Seed brain microvascular endothelial cells (e.g., hCMEC/D3) onto the microporous membrane of Transwell inserts placed in a multi-well plate.
-
Culture the cells until a confluent monolayer is formed. Monitor the formation of tight junctions by measuring the TEER daily using an EVOM volt-ohm meter. The TEER should plateau at a value indicative of good barrier integrity (value is cell-line dependent).
-
-
Permeability Experiment:
-
Once the monolayer is established (stable TEER), carefully replace the medium in the top (apical/luminal) chamber with fresh medium containing the β-Crocetin formulation at a known concentration.
-
Use the bottom (basolateral/abluminal) chamber to represent the "brain" side, filling it with fresh medium.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh medium to maintain sink conditions.
-
-
Barrier Integrity Control:
-
After the experiment, assess the integrity of the monolayer by adding a fluorescent marker with low BBB permeability (e.g., Lucifer Yellow or FITC-dextran) to the apical chamber and measuring its passage to the basolateral side. High fluorescence in the basolateral chamber indicates a compromised barrier.
-
-
Quantification:
-
Quantify the concentration of β-Crocetin in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
-
-
Calculating Apparent Permeability (Papp):
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of transport of β-Crocetin across the monolayer (µg/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of β-Crocetin in the apical chamber (µg/mL).
-
-
-
Visualizations: Workflows and Pathways
Caption: Experimental workflow for developing and validating β-Crocetin BBB delivery systems.
Caption: β-Crocetin's role in promoting Amyloid-β clearance via the STK11/AMPK pathway.
Caption: Logical relationship between β-Crocetin delivery challenges and formulation solutions.
References
Troubleshooting inconsistent results in beta-Crocetin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-Crocetin. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with β-Crocetin, presented in a question-and-answer format.
Q1: My β-Crocetin solution appears to have low solubility or precipitates out of solution. How can I improve this?
A1: β-Crocetin is known for its poor solubility in water and many organic solvents.[1][2] This can lead to inconsistent concentrations and unreliable experimental outcomes. Here are several strategies to improve solubility:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) and pyridine are effective solvents for β-Crocetin.[1][2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the culture medium.[3] Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
pH Adjustment: The solubility of β-Crocetin, being a dicarboxylic acid, is pH-dependent. Increasing the pH of aqueous solutions can enhance its solubility.
-
Use of Cyclodextrins: Encapsulating β-Crocetin in cyclodextrins (such as α-CD, HP-β-CD, and γ-CD) can significantly increase its aqueous solubility by thousands of times. This method also improves stability and bioavailability.
-
Sonication: Applying ultrasound can help to dissolve β-Crocetin in the chosen solvent.
Q2: I am observing significant batch-to-batch variation in my experimental results. What could be the cause?
A2: Batch-to-batch variation is a common challenge when working with natural products like β-Crocetin. Several factors can contribute to this issue:
-
Purity and Source of β-Crocetin: The purity of the compound can vary between suppliers and even between different lots from the same supplier. It is crucial to obtain a certificate of analysis (CoA) for each batch and, if possible, independently verify the purity using techniques like HPLC.
-
Stability of β-Crocetin: β-Crocetin is sensitive to light and heat, which can cause oxidation and isomerization, particularly from the more stable trans-form to the cis-form. To minimize degradation, store β-Crocetin powder and stock solutions protected from light at -20°C. Prepare fresh dilutions for each experiment.
-
Experimental Conditions: Ensure that all experimental parameters, such as incubation times, temperatures, and cell densities, are kept consistent across all experiments.
Q3: The IC50 value of β-Crocetin in my cell viability assay is different from published data. Why might this be?
A3: Discrepancies in IC50 values can arise from several experimental variables:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to β-Crocetin. The IC50 value can be cell line-dependent.
-
Assay Type: The type of viability or proliferation assay used (e.g., MTT, XTT, Alamar Blue) can yield different IC50 values due to variations in their underlying biochemical principles.
-
Treatment Duration: The length of time cells are exposed to β-Crocetin will significantly impact the IC50 value. Longer incubation times generally result in lower IC50 values.
-
Cell Density: The initial number of cells seeded can influence the outcome of the assay. It is important to use a consistent and optimal cell density for your specific cell line and assay.
For reference, here is a summary of reported IC50 values for β-Crocetin in different cell lines:
| Cell Line | Assay | Incubation Time | IC50 Value |
| HUVECs | XTT | 24 h | 372.6 µM |
| MCF-7 (Breast Cancer) | MTT | 72 h | 628.36 µg/ml |
| MIA-PaCa-2 (Pancreatic Cancer) | [3H] Thymidine Incorporation | 72 h | Significant inhibition at 50-200 µmol/L |
Q4: I am not observing the expected antioxidant effect of β-Crocetin in my assay. What should I check?
A4: If you are not seeing the anticipated antioxidant activity, consider the following:
-
Assay Method: The choice of antioxidant assay is critical. The Crocin Bleaching Assay (CBA) is a specific method for evaluating the antioxidant capacity of compounds that can scavenge peroxyl radicals. Other assays like the Oxygen Radical Absorbance Capacity (ORAC) assay can also be used. Ensure the chosen assay is appropriate for the expected mechanism of action.
-
Concentration Range: The antioxidant effect of β-Crocetin is concentration-dependent. You may need to test a wider range of concentrations to observe a significant effect.
-
Compound Integrity: As mentioned earlier, β-Crocetin can degrade if not handled properly. Ensure your stock solutions are fresh and have been stored correctly to maintain their activity.
-
Interfering Substances: Some components of your reaction mixture could interfere with the assay. For example, bilirubin can interfere with the Crocin Bleaching Assay due to its similar absorbance spectrum.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for using β-Crocetin in cell culture experiments?
A1: The effective concentration of β-Crocetin can vary widely depending on the cell type and the specific biological effect being investigated. Based on published studies, concentrations ranging from 10 µM to 200 µM are commonly used for in vitro experiments, with some studies using concentrations up to 1 mM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare and store β-Crocetin solutions?
A2: For optimal stability and consistency, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in your cell culture medium or assay buffer. Ensure the final DMSO concentration is kept low and consistent across all treatment groups, including the vehicle control.
Q3: What are the known signaling pathways affected by β-Crocetin?
A3: β-Crocetin has been shown to modulate several key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. One of the well-documented pathways is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade. β-Crocetin can inhibit the phosphorylation of VEGFR2 and its downstream effectors, including SRC, FAK, MEK, and ERK. In the context of cancer, β-Crocetin can also influence pathways involving PI3K/AKT/mTOR and MAPK.
Experimental Protocols
1. Cell Viability Assay (XTT Assay)
This protocol is adapted from studies on Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
-
Treatment: Prepare various concentrations of β-Crocetin in a low serum medium (e.g., 0.5% FBS). Replace the existing medium with the β-Crocetin-containing medium. Include a vehicle control group treated with the same concentration of DMSO as the highest β-Crocetin concentration.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay: Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
-
Measurement: Measure the absorbance of the samples at 490 nm with a reference wavelength of 650 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Western Blot Analysis of VEGFR2 Signaling Pathway
This protocol is designed to assess the effect of β-Crocetin on protein phosphorylation in the VEGFR2 pathway.
-
Cell Culture and Starvation: Culture HUVECs to about 80% confluency. Starve the cells in a serum-free medium for 2 hours.
-
Pre-treatment: Treat the starved cells with various concentrations of β-Crocetin (e.g., 10, 20, 40 µM) for 4 hours.
-
Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 15 minutes to activate the VEGFR2 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-VEGFR2, total VEGFR2, p-SRC, total SRC, p-FAK, total FAK, p-MEK, total MEK, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
References
- 1. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
- 3. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of β-Crocetin: A Technical Guide for Reproducible Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to refine β-crocetin experimental protocols, ensuring greater reproducibility and reliability of results. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental methodologies address common challenges encountered when working with this promising natural compound.
Troubleshooting Guide: Common Issues in β-Crocetin Experiments
Researchers often face challenges with β-crocetin's inherent physicochemical properties. This guide offers solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Solubility / Precipitation in Aqueous Media | β-Crocetin is poorly soluble in water and most organic solvents, with the exception of pyridine and dimethyl sulfoxide (DMSO).[1] The trans-isomer is generally more stable.[1] | 1. Solvent Selection: Prepare stock solutions in DMSO.[2][3] For cell culture, ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).2. pH Adjustment: Solubility can be influenced by pH.[1]3. Formulation Strategies: Consider using cyclodextrins (e.g., α-CD, HP-β-CD, γ-CD) to form inclusion complexes, which can dramatically increase aqueous solubility by 6,500 to 10,000 times and improve stability. |
| Inconsistent Experimental Results / Degradation | β-Crocetin is sensitive to light, heat, and pH, leading to isomerization and degradation. This instability can be a major source of variability in experimental outcomes. | 1. Light Protection: Protect all solutions containing β-crocetin from light by using amber vials or wrapping containers in aluminum foil. Manipulate samples under dim light.2. Temperature Control: Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.3. pH Stability: Maintain a stable pH in your experimental buffers and media. |
| Variable Cellular Uptake and Efficacy | The bioavailability and cellular uptake of β-crocetin can be limiting factors. Its precursor, crocin, is often converted to crocetin by intestinal microbiota in vivo. | 1. Direct Application: For in vitro studies, direct application of β-crocetin is standard. However, be mindful of the concentrations used, as high concentrations can be cytotoxic.2. In Vivo Considerations: When translating to in vivo models, be aware that oral administration of crocin may lead to the systemic availability of crocetin. Direct administration of β-crocetin may require specific formulation strategies to enhance bioavailability. |
| Difficulty in Quantification | Accurate quantification of β-crocetin in biological samples or extracts can be challenging due to its low concentrations and potential for degradation. | 1. HPLC-PDA/DAD: High-Performance Liquid Chromatography with a Photodiode Array or Diode-Array Detector is a common and reliable method for quantification. Detection is typically performed at around 427-440 nm.2. UHPLC-MS/MS: For higher sensitivity and specificity, especially in complex biological matrices like serum, Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry is recommended. |
Frequently Asked Questions (FAQs)
1. What is the best way to prepare a stock solution of β-crocetin?
To prepare a stock solution, dissolve β-crocetin in DMSO to a concentration of 1 mg/mL. This stock solution can then be further diluted in methanol/water (e.g., 80/20 v/v) for working solutions. Always store stock solutions in amber vials at -80°C to protect from light and degradation.
2. What concentrations of β-crocetin are typically used in cell culture experiments?
Effective concentrations of β-crocetin in cell culture can vary depending on the cell type and the endpoint being measured. For example, in studies with Human Umbilical Vein Endothelial Cells (HUVECs), concentrations of 10, 20, and 40 µM have been shown to inhibit angiogenesis signaling pathways. For pancreatic cancer cell lines, concentrations of 100 and 200 µM have been used to inhibit proliferation. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
3. How can I verify the stability of my β-crocetin solution?
The stability of your β-crocetin solution can be assessed by HPLC-PDA. Periodically analyze an aliquot of your stock or working solution to check for the appearance of degradation peaks or a decrease in the peak area of the parent compound. Compare the chromatogram to that of a freshly prepared solution.
4. Are there any known signaling pathways affected by β-crocetin?
Yes, β-crocetin has been shown to modulate several key signaling pathways. In the context of angiogenesis, it inhibits the activation of VEGFR2 and its downstream effectors, including the SRC/FAK and MEK/ERK pathways. It has also been implicated in the regulation of the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, β-crocetin can activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response. Other studies suggest it can interfere with histone H1-DNA interactions, indicating a role in epigenetic regulation.
Detailed Experimental Protocols
Protocol 1: Preparation of β-Crocetin Stock and Working Solutions
-
Materials:
-
β-Crocetin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Methanol, HPLC grade
-
Nuclease-free water
-
Amber microcentrifuge tubes or glass vials
-
-
Procedure for Stock Solution (1 mg/mL): a. Weigh out the desired amount of β-crocetin powder in a sterile, amber microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve a 1 mg/mL concentration. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C, protected from light.
-
Procedure for Working Solutions: a. Thaw a stock solution aliquot on ice, protected from light. b. Dilute the stock solution in a suitable solvent, such as a methanol/water mixture (80/20 v/v) or directly in cell culture medium, to the desired final concentration. c. Use the working solutions immediately.
Protocol 2: Cell Viability Assay (XTT Assay)
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cell line of interest
-
Complete cell culture medium (e.g., F-12K medium with supplements for HUVECs)
-
Low serum medium (0.5% FBS)
-
β-Crocetin working solutions
-
XTT labeling reagent and electron-coupling reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure: a. Seed HUVECs (1x10^4 cells/well) in a 96-well plate and allow them to attach for 24 hours. b. Replace the complete medium with low serum medium containing various concentrations of β-crocetin (e.g., 0.2, 0.3, 0.5, and 1 mM for HUVECs). Include a vehicle control (0.1% DMSO). c. Incubate the cells for 24 hours. d. Prepare the XTT labeling mixture according to the manufacturer's instructions. e. Add the XTT mixture to each well and incubate for a specified time (e.g., 4 hours). f. Measure the absorbance at 490 nm (with a reference wavelength of 650 nm) using a microplate reader. g. Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Western Blot Analysis of Signaling Proteins
-
Materials:
-
HUVECs or other relevant cell line
-
Cell culture medium
-
β-Crocetin working solutions
-
VEGF or other stimuli
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-p-SRC, anti-p-FAK, anti-p-MEK, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure: a. Seed cells and grow to desired confluence. b. Starve the cells (e.g., in serum-free medium for 2 hours for HUVECs). c. Pretreat the cells with different concentrations of β-crocetin (e.g., 10, 20, 40 µM for HUVECs) for a specified time (e.g., 4 hours). d. Stimulate the cells with the appropriate agonist (e.g., 50 ng/mL VEGF for 15 minutes). e. Wash the cells with ice-cold PBS and lyse them. f. Determine the protein concentration of the lysates using a BCA assay. g. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. h. Block the membrane and incubate with primary antibodies overnight at 4°C. i. Wash the membrane and incubate with HRP-conjugated secondary antibodies. j. Detect the protein bands using a chemiluminescent substrate and an imaging system. k. Quantify the band intensities using densitometry software.
Quantitative Data Summary
Table 1: In Vitro Efficacy of β-Crocetin in Various Cell Lines
| Cell Line | Assay | Endpoint | Concentration Range | Result |
| HUVECs | XTT Assay | Cell Viability | 0.2 - 1 mM | IC50 = 372.6 µM |
| HUVECs | Wound Healing Assay | Cell Migration | 10, 20, 40 µM | Concentration-dependent inhibition |
| HUVECs | Tube Formation Assay | Angiogenesis | 10, 20, 40 µM | Concentration-dependent inhibition |
| MIA-PaCa-2 (Pancreatic Cancer) | ³H-Thymidine Incorporation | Proliferation | 50, 100, 200 µM | Significant inhibition at 100 and 200 µM |
| BxPC-3, Capan-1, ASPC-1 (Pancreatic Cancer) | ³H-Thymidine Incorporation | Proliferation | 200 µM | Significant inhibition |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | Cell Viability | 31.25 - 1000 µg/mL | IC50 = 628.36 µg/mL |
| L-6 (Normal Cell Line) | Cytotoxicity Assay | Cell Viability | 500, 1000 µg/mL | No significant cytotoxicity (IC50 > 1000 µg/mL) |
Visualizing a β-Crocetin Experimental Workflow
Caption: A generalized workflow for in vitro experiments using β-crocetin.
Signaling Pathways Modulated by β-Crocetin
References
- 1. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Crocetin Isomers in Serum Samples via UHPLC-DAD-MS/MS and NMR after Saffron Extract (Safr’Inside™) Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro effects of crocetin and its amide derivative on acrylamide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of β-Crocetin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with beta-Crocetin.
Frequently Asked Questions (FAQs)
Q1: What is β-Crocetin and what are its primary therapeutic applications?
A1: this compound is a natural carotenoid dicarboxylic acid, found in saffron (Crocus sativus L.) and the fruit of Gardenia jasminoides.[1][2] It is the active metabolite of crocin, into which crocin is hydrolyzed in the intestine after oral administration.[2][3] this compound has demonstrated a wide range of pharmacological activities, including anti-tumor, cardioprotective, neuroprotective, anti-inflammatory, and antioxidant effects.[3] Its therapeutic potential is being explored for conditions such as cancer, cardiovascular diseases, neurodegenerative disorders like Alzheimer's disease, and age-related macular degeneration.
Q2: We are observing low aqueous solubility of our β-Crocetin. What strategies can we employ to enhance its solubility?
A2: The poor water solubility of β-Crocetin is a significant challenge for its clinical application. Several formulation strategies can be employed to overcome this limitation:
-
Inclusion Complexes with Cyclodextrins: Forming inclusion complexes with cyclodextrins (CDs) such as α-CD, HP-β-CD, and γ-CD has been shown to dramatically increase the aqueous solubility of β-Crocetin by 6,500 to 10,000 times. This is a highly effective method for improving both solubility and subsequent bioavailability.
-
Use of Organic Solvents: this compound exhibits partial solubility in solvents like dimethyl sulfoxide (DMSO) and pyridine. For in vitro studies, stock solutions can be prepared in these solvents before further dilution in aqueous media.
-
pH Adjustment: The solubility of β-Crocetin is pH-dependent, with increased solubility in alkaline aqueous solutions (pH > 9.0).
-
Nanotherapeutics: Encapsulating β-Crocetin into nanoparticle-based drug delivery systems, such as poly (lactic-co-glycolic acid) nanoparticles, can also improve its solubility and delivery efficiency.
Q3: Our β-Crocetin formulation appears to be unstable, leading to inconsistent experimental results. What are the key stability concerns and how can they be mitigated?
A3: this compound is sensitive to light, heat, and pH, which can lead to its degradation and isomerization. The trans-isomer is considered more pharmacologically effective and stable than the cis-isomer. To mitigate stability issues:
-
Storage: Store β-Crocetin, both in solid form and in solution, protected from light and at low temperatures. Amber vials and storage at -80°C are recommended for solutions.
-
pH Control: Avoid highly acidic environments as they can accelerate degradation.
-
Formulation with Stabilizers: The formation of inclusion complexes with cyclodextrins not only improves solubility but also significantly enhances the stability of β-Crocetin under heat, light, and moisture. Phenolic antioxidants have also been shown to protect crocetin esters from degradation during digestion.
-
Handling: During experiments, minimize exposure of the β-Crocetin formulation to light.
Q4: What are the key signaling pathways modulated by β-Crocetin that we should consider investigating?
A4: this compound has been shown to modulate several critical signaling pathways, making it a versatile therapeutic agent. One of the well-documented pathways is the inhibition of angiogenesis through the VEGF/VEGFR2 signaling cascade. Specifically, β-Crocetin can inhibit the phosphorylation of VEGFR2 and its downstream signaling molecules, including SRC, FAK, MEK, and ERK. In the context of cancer, β-Crocetin has been suggested to affect cell growth and apoptosis by inhibiting nucleic acid synthesis and hindering growth factor signaling pathways. It can also induce apoptosis through caspase-dependent pathways, for instance, by increasing the expression of Bax protein in breast cancer cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or low cytotoxic effect in cancer cell lines. | Poor Solubility: β-Crocetin may be precipitating out of the cell culture medium, leading to a lower effective concentration. | Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Alternatively, use a cyclodextrin-complexed formulation for improved aqueous solubility. |
| Degradation: The compound may be degrading due to exposure to light or heat during incubation. | Perform all steps involving the handling of β-Crocetin under subdued light. Use fresh preparations for each experiment and ensure incubators are properly calibrated. Store stock solutions at -80°C. | |
| Low oral bioavailability observed in animal studies. | Poor Absorption: Due to its low solubility, β-Crocetin is poorly absorbed from the gastrointestinal tract. | Administer β-Crocetin as an inclusion complex with cyclodextrins (e.g., HP-β-CD), which has been shown to increase relative bioavailability by approximately 3-4 times in rats. |
| Variability in anti-angiogenic activity. | Isomerization: The less active cis-isomer of β-Crocetin may be present in the formulation. The trans-isomer is more stable and pharmacologically active. | Characterize the isomeric purity of your β-Crocetin sample using HPLC. Protect the formulation from light and heat to prevent the trans-to-cis isomerization. |
Quantitative Data Summary
Table 1: Solubility of β-Crocetin and its Formulations
| Solvent/Formulation | Temperature | Solubility |
| Water | 25°C | ~1.23 µg/mL |
| Phosphate Buffer (pH 6.8) | 25°C | ~1.84 µg/mL |
| β-Cyclodextrin Nanosponges | Not Specified | 7.27 ± 1.11 μg/mL |
| Cyclodextrin Inclusion Complexes | Not Specified | 6,500–10,000 times higher than pure drug |
Table 2: Pharmacokinetic Parameters of β-Crocetin Formulations in Rats
| Formulation | AUC₀₋∞ (μg·h/mL) | Relative Bioavailability Increase |
| Free β-Crocetin | 2.665 ± 0.196 | - |
| β-Crocetin/α-CD IC | 9.723 ± 0.222 | 3.68 times |
| β-Crocetin/HP-β-CD IC | 10.237 ± 0.343 | 3.94 times |
| β-Crocetin/γ-CD IC | 9.869 ± 0.245 | 3.77 times |
Table 3: In Vitro Cytotoxicity of β-Crocetin
| Cell Line | Assay | IC₅₀ Value |
| Human Umbilical Vein Endothelial Cells (HUVECs) | XTT | 372.6 μM |
| MCF-7 (Breast Cancer) | MTT | 628.36 ± 15.52 µg/ml (for β-D-glucosyl ester) |
Experimental Protocols
Protocol 1: Preparation of β-Crocetin-Cyclodextrin Inclusion Complexes
This protocol is adapted from methods described for enhancing the solubility and bioavailability of β-Crocetin.
-
Preparation of Solutions: Prepare aqueous solutions of the chosen cyclodextrin (α-CD, HP-β-CD, or γ-CD). Prepare a solution of β-Crocetin in a suitable organic solvent (e.g., ethanol).
-
Mixing: Add the β-Crocetin solution dropwise to the cyclodextrin solution while stirring continuously. A molar ratio of 1:3 (β-Crocetin to CD) can be used as a starting point.
-
Sonication: Sonicate the mixed solution for approximately 3 hours to facilitate the formation of the inclusion complex.
-
pH Adjustment: Adjust the pH of the solution to 4.5 using 0.1 M HCl.
-
Filtration and Lyophilization: Filter the solution through a 0.22 μm filter to remove any uncomplexed β-Crocetin. Freeze-dry the resulting solution to obtain the inclusion complex powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Powder X-ray Diffraction (PXRD), and ¹H Nuclear Magnetic Resonance (NMR).
Protocol 2: In Vitro Cell Viability (XTT Assay)
This protocol is based on the methodology used to assess the cytotoxicity of β-Crocetin on HUVECs.
-
Cell Seeding: Seed cells (e.g., HUVECs) into a 96-well plate at a density of 1x10⁴ cells/well and allow them to attach for 24 hours.
-
Treatment: Prepare various concentrations of the β-Crocetin formulation. Replace the medium in the wells with a medium containing the different concentrations of β-Crocetin. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT solution to each well and incubate for a further 4 hours.
-
Measurement: Measure the absorbance of the samples using a microplate reader at wavelengths of 490 nm and 650 nm (reference wavelength).
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Protocol 3: HPLC Analysis of β-Crocetin
This protocol is a general guide for the quantification of β-Crocetin.
-
Sample Preparation: For plasma or serum samples, perform a protein precipitation step using acetonitrile. For formulation samples, dilute with a suitable solvent.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 85:14.5:0.5 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector set at 423 nm.
-
Column Temperature: 30°C.
-
-
Injection: Inject the prepared sample into the HPLC system.
-
Quantification: Create a calibration curve using β-Crocetin standards of known concentrations to quantify the amount in the samples.
Visualizations
References
Validation & Comparative
Beta-Crocetin vs. Saffron Extract for Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for cancer therapy has identified saffron, the dried stigma of Crocus sativus L., as a promising source of anti-cancer agents.[1][2] Two key preparations derived from saffron are the crude saffron extract and one of its principal bioactive constituents, beta-crocetin. While both have demonstrated therapeutic potential, understanding their distinct and comparative efficacy, mechanisms, and experimental validation is crucial for advancing research and development. This guide provides an objective, data-driven comparison of this compound and saffron extract in the context of cancer therapy.
Overview of Anticancer Properties
Saffron extract , a complex mixture of compounds including crocin, crocetin, picrocrocin, and safranal, has been shown to exert selective cytotoxic effects on cancer cells while remaining largely non-toxic to normal cells.[3][4] Its mechanisms are multifaceted, involving the inhibition of DNA and RNA synthesis, induction of apoptosis, and modulation of various signaling pathways.[3]
This compound , a carotenoid dicarboxylic acid, is a primary active metabolite found in saffron. Research has highlighted its significant potential as an anti-tumor agent, affecting cancer cell growth by inhibiting nucleic acid synthesis, hindering growth factor signaling pathways, enhancing the body's antioxidant systems, and inducing programmed cell death (apoptosis). Studies suggest that as a purified compound, crocetin may offer more potent and targeted effects compared to the crude extract.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from various preclinical studies, focusing on the half-maximal inhibitory concentration (IC50), a key measure of potency.
Table 1: IC50 Values of Saffron Extract in Various Cancer Cell Lines
| Cell Line | Cancer Type | Saffron Extract Type | IC50 Value | Incubation Time | Reference |
| HeLa | Cervical Cancer | Ethanolic | 800 µg/mL | 48 hours | |
| HepG2 | Liver Cancer | Ethanolic | 950 µg/mL | 48 hours | |
| A549 | Lung Cancer | Ethanolic | 1500 µg/mL | 24 hours | |
| A549 | Lung Cancer | Ethanolic | 565 µg/mL | 48 hours | |
| LNCaP | Prostate Cancer | Not Specified | 0.4 - 4 mg/mL | 48 hours | |
| MDA-MB | Breast Cancer | Not Specified | 9.8 mg/mL | 72 hours |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (mmol/L) | IC50 Value (µM) | Reference |
| HCT-116 | Colorectal Cancer | 0.16 | 160 | |
| SK-OV-3 | Ovarian Cancer | 0.19 | 190 | |
| HeLa | Cervical Cancer | 0.22 | 220 | |
| A549 | Lung Cancer | 0.41 | 410 | |
| HepG2 | Liver Cancer | 0.61 | 610 | |
| HUVEC | Endothelial Cells | - | 372.6 |
Note: Direct comparison of IC50 values between tables should be done cautiously due to variations in extract type (ethanolic vs. aqueous), purity, and experimental conditions across studies.
Signaling Pathways and Mechanisms of Action
Both saffron extract and this compound modulate multiple signaling pathways implicated in carcinogenesis. This compound, as a single agent, allows for a more precise delineation of its molecular targets.
This compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway, a critical driver in many cancers. By reducing EGFR phosphorylation, it downregulates downstream signaling cascades that control cell proliferation. Furthermore, it induces apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio.
Saffron extract's broader composition affects a wider array of pathways, including the PI3K/AKT, NF-κB, and MAPK pathways. It also demonstrates the ability to modulate epigenetic factors, which are crucial for gene expression regulation in cancer.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.
In Vitro Cell Viability (MTT) Assay
This protocol is a composite based on methodologies described for assessing the cytotoxicity of both saffron extract and this compound.
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Treatment: Stock solutions of this compound (dissolved in DMSO) or saffron extract (dissolved in sterile water or ethanol) are prepared. The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0-1000 µg/mL for extract; 0-500 µM for crocetin). Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used.
-
Incubation: Cells are incubated with the treatment for specified periods, typically 24, 48, and 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 550 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated as the concentration of the agent that reduces cell viability by 50%.
In Vivo Tumor Xenograft Model
This protocol is a generalized representation based on studies investigating the anti-tumor effects of saffron components in animal models.
-
Animal Model: Athymic nude mice (4-6 weeks old) are used. They are housed in sterile conditions with free access to food and water.
-
Tumor Cell Implantation: Human cancer cells (e.g., pancreatic MIA-PaCa-2 or prostate PC3) are harvested and suspended in a sterile saline solution. Approximately 1-2 x 10^6 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomly assigned to control and treatment groups.
-
Treatment Administration:
-
This compound/Saffron Extract Group: The compound is administered orally via gavage at a predetermined dose (e.g., 20-50 mg/kg/day).
-
Control Group: Mice receive the vehicle (e.g., sterile water or corn oil) on the same schedule.
-
-
Monitoring: Tumor size is measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²)/2. The body weight and general health of the mice are also monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a set duration.
-
Analysis: Tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (to examine protein expression like pEGFR, Bax, Bcl-2) or Western blotting. The tumor growth inhibition rate is calculated to determine efficacy.
Comparative Analysis and Conclusion
The available preclinical data suggests that both saffron extract and its purified component, this compound, are potent anticancer agents.
-
Potency: Direct comparative studies and analyses of IC50 values indicate that purified This compound is often more potent than crude saffron extract. For instance, one study found crocetin to be 5 to 18-fold more cytotoxic to various cancer cell lines than its glycoside precursor, crocin (a major component of saffron extract). Another study in a prostate cancer xenograft model showed crocetin was more effective at delaying tumor growth than saffron extract. This is likely due to the higher concentration of the active molecule and the absence of other compounds that might have antagonistic or less potent effects.
-
Mechanism of Action: this compound provides a more targeted mechanism, with strong evidence for its role in inhibiting the EGFR pathway and modulating the intrinsic apoptosis pathway. Saffron extract, being a mixture, exhibits a broader, more pleiotropic effect, influencing multiple signaling and epigenetic pathways. This could be advantageous in overcoming resistance but makes mechanistic studies more complex.
-
Therapeutic Application: Saffron extract's established use in traditional medicine and its demonstrated safety profile in numerous studies may facilitate its path to clinical applications as a complementary therapy. This compound, as a purified phytochemical, aligns more closely with conventional drug development pipelines, offering higher consistency, potency, and a more easily defined mechanism of action, which are critical for regulatory approval.
References
Validating the Antioxidant Capacity of Beta-Crocetin Using the DPPH Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacity of beta-crocetin, evaluated through the widely-used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The performance of this compound is contextualized against established antioxidant standards, supported by experimental data and detailed protocols for reproducibility.
Comparative Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value in the DPPH assay, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.
| Compound | DPPH IC50 Value (µg/mL) | Notes |
| This compound | Data not available in cited sources | Known to possess strong antioxidant properties and scavenge various reactive oxygen species. |
| Ascorbic Acid | 3.37 - 9.53 | A widely used water-soluble antioxidant standard. |
| Trolox | ~372.6 µM (cell viability IC50) | A water-soluble analog of vitamin E, commonly used as an antioxidant standard. Note: This value is for cell viability, not directly a DPPH IC50. |
| Gallic Acid | Not specified in cited sources | A phenolic acid known for its potent antioxidant activity. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps for determining the antioxidant capacity of a test compound using the DPPH assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compound (e.g., this compound)
-
Standard antioxidants (e.g., Ascorbic Acid, Trolox, Gallic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Preparation of Test and Standard Solutions:
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent.
-
Prepare stock solutions of the standard antioxidants (Ascorbic Acid, Trolox, Gallic Acid) in appropriate solvents.
-
From the stock solutions, prepare a series of dilutions of the test compound and standards at varying concentrations.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add a specific volume of the DPPH solution (e.g., 180 µL).
-
Add a small volume of the different concentrations of the test compound or standard solutions to the respective wells (e.g., 20 µL).
-
For the control well, add the same volume of the solvent used to dissolve the samples instead of the sample solution.
-
For the blank well, add the solvent used for the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes. The antioxidant compounds will react with the DPPH radical, causing the violet color to fade.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound or standard. The IC50 is the concentration that causes 50% inhibition of the DPPH radical.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the DPPH assay for validating the antioxidant capacity of this compound.
Caption: Workflow of the DPPH assay for antioxidant capacity determination.
Mechanism of DPPH Radical Scavenging
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This process leads to a color change of the DPPH solution from violet to yellow, which is measured spectrophotometrically.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
References
- 1. Evaluation of antioxidant activities of bioactive compounds and various extracts obtained from saffron (Crocus sativus L.): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Crocetin reduces the oxidative stress induced reactive oxygen species in the stroke-prone spontaneously hypertensive rats (SHRSPs) brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Crocetin and Other Carotenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of beta-Crocetin's performance against other notable carotenoids, supported by experimental data and detailed methodologies.
This compound, a primary active constituent of saffron, is a unique carotenoid distinguished by its shorter polyene backbone. This structural difference imparts distinct physicochemical and biological properties compared to other well-known carotenoids such as beta-carotene, lycopene, lutein, and astaxanthin. This guide delves into a comparative analysis of their antioxidant, anti-inflammatory, and anti-cancer activities, as well as their pharmacokinetic profiles.
Comparative Performance Data
The following tables summarize key quantitative data from various studies, offering a direct comparison between this compound and other carotenoids.
Table 1: Pharmacokinetic Profile
| Carotenoid | Time to Maximum Concentration (Tmax) (hours) | Key Findings |
| This compound | 1 - 4.8[1][2][3] | Rapidly absorbed compared to other carotenoids.[1][2] |
| beta-Carotene | Several hours | Slower absorption profile. |
| Lycopene | Several hours | Slower absorption profile. |
| Lutein | Several hours | Slower absorption profile. |
| Zeaxanthin | Several hours | Slower absorption profile. |
Table 2: In Vitro Antioxidant Activity
| Carotenoid | Assay | IC50 / Activity | Source |
| This compound | Hydroxyl Radical Scavenging (ESR) | Significant inhibition | |
| beta-Carotene | DPPH Radical Scavenging | - | - |
| Lycopene | DPPH Radical Scavenging | - | - |
| Lutein | DPPH Radical Scavenging | - | - |
| Astaxanthin | DPPH Radical Scavenging | - | - |
Table 3: Anti-inflammatory Effects
| Carotenoid | Model | Key Inflammatory Markers Affected |
| This compound | In vitro / In vivo | Inhibition of NO, IL-1β, TNF-α, ROS |
| beta-Carotene | In vivo (rat macrophages) | Inhibition of NF-κB, JAK2/STAT3, JNK/p38 MAPK signaling; decreased IL-1β, IL-6, TNF-α |
| Lycopene | Human Endothelial Cells | Down-regulation of NF-κB dependent adhesion molecules |
| Astaxanthin | In vitro / In vivo | Anti-inflammatory effects |
| Lutein | In vivo (rat model) | Attenuation of TNF-α and IL-6 |
Table 4: Anti-Cancer Activity
| Carotenoid | Cancer Model | Key Findings |
| This compound | Pancreatic, Breast, Lung Cancer (in vitro & in vivo) | Inhibits proliferation, induces apoptosis, suppresses tumor progression. More effective than its glycoside form, crocin. |
| beta-Carotene | Various Cancer Models | Cancer-preventive properties linked to antioxidant activity and induction of gap junctional communication. |
| Crocin (precursor to Crocetin) | Breast Cancer (in vivo) | Protective effect against NMU-induced breast cancer, though less effective than crocetin. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Carotenoid Quantification
Objective: To separate and quantify this compound and other carotenoids in biological samples.
Materials:
-
HPLC system with a diode array detector (DAD)
-
C18 or C30 reversed-phase column (e.g., Spherisorb ODS-1, 250 x 4.6 mm, 5 µm)
-
Mobile phase: A gradient of solvents such as methanol, methyl tert-butyl ether (MTBE), acetonitrile, and water.
-
Carotenoid standards (e.g., beta-carotene, lycopene, lutein, zeaxanthin, this compound)
-
Extraction solvents: Hexane, acetone, ethanol, diethyl ether, petroleum ether.
-
Saponification reagent (optional, for esterified carotenoids): 10% methanolic potassium hydroxide (KOH).
-
Antioxidant (e.g., butylated hydroxytoluene - BHT) to prevent degradation during sample preparation.
Procedure:
-
Sample Extraction:
-
Homogenize the sample (e.g., plasma, tissue) with an organic solvent mixture (e.g., hexane/acetone/ethanol).
-
For dried samples, solvents like ethyl acetate and methanol can be used.
-
Protect samples from light and heat throughout the procedure to minimize carotenoid degradation.
-
-
Saponification (if necessary):
-
To hydrolyze carotenoid esters, incubate the extract with methanolic KOH.
-
Neutralize and extract the non-saponifiable fraction containing the carotenoids with a non-polar solvent like petroleum ether.
-
-
HPLC Analysis:
-
Inject the filtered sample onto the HPLC column.
-
Elute the carotenoids using a specific gradient mobile phase. For example, a linear gradient of methanol and MTBE.
-
Detect the eluted carotenoids using a DAD at approximately 450 nm.
-
Identify and quantify the carotenoids by comparing their retention times and spectral data with those of authentic standards.
-
MTT Assay for Cell Viability
Objective: To assess the cytotoxic effects of carotenoids on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Carotenoid stock solutions (dissolved in a suitable solvent like THF or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or a solution of SDS in DMF).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the carotenoid (e.g., this compound) or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
DPPH and ABTS Radical Scavenging Assays for Antioxidant Capacity
Objective: To determine the free radical scavenging activity of carotenoids.
DPPH Assay: Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Carotenoid solutions of varying concentrations.
-
Methanol.
-
Spectrophotometer.
Procedure:
-
Mix the carotenoid solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
ABTS Assay: Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.
-
Potassium persulfate solution.
-
Carotenoid solutions of varying concentrations.
-
Ethanol or buffer solution.
-
Spectrophotometer.
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark.
-
Dilute the ABTS•+ solution with ethanol or buffer to a specific absorbance.
-
Add the carotenoid solution to the diluted ABTS•+ solution.
-
Measure the absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
Calculate the percentage of ABTS•+ inhibition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz, illustrate key signaling pathways modulated by carotenoids and a typical experimental workflow.
References
- 1. The pharmacokinetic profile of crocetin in healthy adult human volunteers after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioaccessibility and Pharmacokinetics of a Commercial Saffron (Crocus sativus L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
A Comparative Guide to the Analytical Cross-Validation of Beta-Crocetin
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. Beta-crocetin, a primary active constituent of saffron, has garnered significant interest for its therapeutic potential. This guide provides an objective comparison of various analytical methods for the determination of this compound, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Comparison of Analytical Methods for this compound Quantification
The selection of an analytical method for this compound analysis is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Photodiode Array (PDA) detection is a widely adopted method. More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher sensitivity and specificity, while High-Performance Thin-Layer Chromatography (HPTLC) presents a simpler, high-throughput alternative.
Below is a summary of validation parameters for different analytical methods, extracted from various studies.
| Parameter | HPLC-UV/PDA | UHPLC-MS/MS | HPTLC |
| Linearity (Range) | 0.05 - 1.25 µg/mL[1][2] | 1 - 15 ng/mL[3] | 100 - 500 ng/band[4] |
| Correlation Coefficient (R²) | > 0.999[1] | > 0.99 | 0.9935 |
| Limit of Detection (LOD) | 0.5 mg/kg | - | 22.05 ng/band |
| Limit of Quantification (LOQ) | 0.05 µg/mL | - | 66.82 ng/band |
| Accuracy (Recovery %) | > 70% | 92.1% - 108.1% | - |
| Precision (Intra-day RSD %) | 0.37 - 2.6% | < 10% | - |
| Precision (Inter-day RSD %) | 1.69 - 6.03% | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in various samples, including human serum.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: A mixture of methanol, water, and acetic acid (85:14.5:0.5 v/v/v) is used.
-
Flow Rate: The mobile phase is pumped at a flow rate of 0.8 ml/min.
-
Detection: The UV detector is set to a wavelength of 423 nm for the detection of crocetin.
-
Internal Standard: 13-cis retinoic acid can be used as an internal standard.
-
Sample Preparation: Serum samples can be pretreated by solid-phase extraction or direct protein precipitation with acetonitrile.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This highly sensitive and specific method is ideal for identifying and quantifying crocetin isomers in complex biological matrices like human serum.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (H-ESI) source.
-
Column: A suitable reversed-phase column is used for separation.
-
Mobile Phase: A gradient elution program with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is typically employed.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ion mode.
-
Spray Voltage: 3500 V.
-
Ion Transfer Tube Temperature: 350 °C.
-
Vaporizer Temperature: 350 °C.
-
Multiple Reaction Monitoring (MRM): Transitions for crocetin are monitored, for instance, a precursor ion of m/z 327.1 and a product ion of m/z 239.2.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a rapid and cost-effective method for the quantification of beta-carotene, a related carotenoid, and can be adapted for this compound.
-
Stationary Phase: Silica gel 60 F254 aluminum plates.
-
Mobile Phase: A mixture of toluene and acetone in a 7:3 v/v ratio.
-
Sample Application: Samples are applied as bands of a specific width.
-
Development: The plate is developed in a chromatographic chamber with the mobile phase.
-
Detection: Densitometric analysis is performed at a specific wavelength (e.g., 448 nm for beta-carotene).
Visualizing the Process and Pathway
To better illustrate the experimental and biological context of this compound analysis, the following diagrams are provided.
References
Beta-Crocetin's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
A comprehensive review of existing research reveals beta-crocetin, a carotenoid derivative from saffron, as a potent anti-cancer agent with varying efficacy across different cancer cell lines. This guide synthesizes experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals. This compound's therapeutic potential is highlighted through its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumorigenesis.
Beta-c-rocetin has demonstrated significant anti-tumor activity in a variety of cancer types, including breast, pancreatic, colorectal, and cervical cancers.[1][2] Its mechanisms of action are multifaceted, primarily involving the inhibition of nucleic acid synthesis, enhancement of the body's antioxidant systems, induction of apoptosis, and interference with growth factor signaling pathways.[2]
Comparative Efficacy: A Quantitative Overview
The cytotoxic effect of this compound, often measured by the half-maximal inhibitory concentration (IC50), varies significantly among different cancer cell lines. This variability is likely due to the genetic and phenotypic heterogeneity of the cancer cells. The following table summarizes the reported IC50 values of this compound and its glycoside precursor, crocin, across several human cancer cell lines. Notably, crocetin generally exhibits higher cytotoxicity than crocin.[3]
| Cancer Cell Line | Compound | IC50 Value | Reference |
| Breast Cancer | |||
| MDA-MB-231 | Crocetin | 0.7 mg/ml (2.13 mM) | [4] |
| MCF-7 | Crocetin | 0.8 mg/ml (2.43 mM) | |
| MDA-MB-231 | Crocin | 4 mg/ml (4.09 mM) | |
| MCF-7 | Crocin | 3.5 mg/ml (3.58 mM) | |
| Pancreatic Cancer | |||
| MIA-PaCa-2 | Crocetin | Significant inhibition at 200 µM | |
| BxPC-3 | Crocetin | Significant inhibition at 200 µM | |
| Capan-1 | Crocetin | Significant inhibition at 200 µM | |
| ASPC-1 | Crocetin | Significant inhibition at 200 µM | |
| Glioblastoma | |||
| A172 | Crocins (CRCs) | 3.10 mg/mL (24h), 2.19 mg/mL (48h), 1.72 mg/mL (72h) | |
| A172 | Dimethylcrocetin (DMCRT) | 4.73 mg/mL (24h), 2.80 mg/mL (48h), 1.95 mg/mL (72h) | |
| Various Cancer Lines | |||
| HeLa (Cervical) | Crocetin | 0.16–0.61 mmol/L | |
| A549 (Lung) | Crocin | 5.48 mmol/L | |
| HepG2 (Liver) | Crocin | 2.87 mmol/L | |
| HCT116 (Colorectal) | Crocin | 1.99 mmol/L | |
| HeLa (Cervical) | Crocin | 3.58 mmol/L | |
| SK-OV-3 (Ovarian) | Crocin | 3.5 mmol/L |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting several critical signaling pathways. A recurring mechanism is the induction of apoptosis through the modulation of the Bax/Bcl-2 protein ratio, favoring the pro-apoptotic Bax. Furthermore, it has been shown to arrest the cell cycle at different phases, such as the G2/M phase in pancreatic cancer, by altering the expression of key regulatory proteins like Cdc2 and Cyclin B1. In some cancers, it also hinders growth factor signaling pathways.
Caption: this compound Induced Apoptotic Pathway.
Experimental Protocols
A summary of the typical experimental methodologies used to assess the effects of this compound is provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the IC50 values of this compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2,500 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or crocin for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p-VEGFR2), followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
References
- 1. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
- 2. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crocetin and crocin decreased cholesterol and triglyceride content of both breast cancer tumors and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: β-Crocetin in Combination Cancer Therapy
For Immediate Release
A comprehensive analysis of preclinical studies reveals the significant synergistic effects of β-Crocetin, a natural carotenoid derived from saffron, when used in combination with conventional chemotherapy agents. This guide provides researchers, scientists, and drug development professionals with an objective comparison of β-Crocetin's performance with cisplatin, paclitaxel, and doxorubicin, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Enhanced Efficacy Against Cancer Cells: A Quantitative Look
The synergistic potential of β-Crocetin is most evident in its ability to enhance the cytotoxic effects of standard chemotherapeutic drugs, leading to a significant reduction in the half-maximal inhibitory concentration (IC50) of these drugs and a corresponding increase in cancer cell apoptosis.
Combination with Cisplatin in Esophageal Squamous Carcinoma Cells (KYSE-150)
In human esophageal squamous carcinoma KYSE-150 cells, the combination of β-Crocetin and cisplatin has demonstrated a marked synergistic effect. While β-Crocetin alone exhibits a dose-dependent inhibitory effect on cell proliferation, its co-administration with cisplatin significantly enhances the latter's pro-apoptotic activity.[1][2][3] This synergy is associated with the upregulation of the p53/p21 signaling pathway.[1][2]
| Compound/Combination | Cell Line | IC50 Value | Apoptosis Rate | Reference(s) |
| β-Crocetin | KYSE-150 | ~200 µmol/l (viability ~53%) | Dose-dependent increase | |
| Cisplatin | KYSE-150 | Not explicitly stated | - | |
| β-Crocetin + Cisplatin | KYSE-150 | Not explicitly stated | Synergistically increased vs. single agents |
Note: Specific IC50 values for the combination and a precise combination index (CI) were not detailed in the reviewed literature, but the synergistic interaction was consistently reported.
Combination with Paclitaxel in Breast Cancer Cells (MCF-7)
The combination of Crocin, a precursor to β-Crocetin, with paclitaxel in MCF-7 breast cancer cells has shown a synergistic effect in reducing cell viability and inducing apoptosis. A notable outcome of this combination is the achievement of a 50% inhibitory concentration (IC50) at a lower dose of paclitaxel.
| Compound/Combination | Cell Line | IC50 Value (or effective concentration) | Apoptosis Rate (% of cells in sub-G1) | Reference(s) |
| Crocin | MCF-7 | 2.5 mg/mL (causes >50% cell death) | 54.01% (in combination with Paclitaxel) | |
| Paclitaxel | MCF-7 | 0.01 µmol/mL (in combination with Crocin) | - | |
| Crocin + Paclitaxel | MCF-7 | Achieved IC50 at the specified concentrations | 54.01% |
Combination with Doxorubicin in Breast Cancer Cells (MCF-7)
When combined with doxorubicin in MCF-7 cells, Crocin has been shown to significantly increase the cytotoxic and apoptotic effects of the chemotherapy drug. This suggests that Crocin can sensitize breast cancer cells to doxorubicin, potentially allowing for lower, less toxic doses of the conventional drug.
| Compound/Combination | Cell Line | IC50 Value | Apoptosis Rate | Reference(s) |
| Crocin | MCF-7 | IC50 of 628.36 µg/ml (as crocetin β-d-glucosyl ester) | - | |
| Doxorubicin | MCF-7 | Not explicitly stated | 24.17% (at 0.01 µmol/ml) | |
| Crocin + Doxorubicin | MCF-7 | Synergistically reduced | 50.17% (Crocin at 2.5 mg/ml + Doxorubicin at 0.01 µmol/ml) |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
The synergistic effects of β-Crocetin are rooted in its ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and drug resistance.
Synergistic Action of β-Crocetin with Cisplatin via the p53/p21 Pathway
The combination of β-Crocetin and cisplatin in KYSE-150 cells leads to a significant upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. This activation of the p53/p21 pathway is a critical driver of the observed synergistic anti-cancer effect, leading to cell cycle arrest and apoptosis.
Caption: Synergistic activation of the p53/p21 pathway by β-Crocetin and Cisplatin.
Experimental Workflow for Assessing Synergy
A typical experimental workflow to assess the synergistic effects of β-Crocetin involves a series of in vitro assays to determine cell viability, apoptosis, and the expression of key proteins.
Caption: General experimental workflow for synergy assessment.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the assessment of β-Crocetin's synergistic effects.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of β-Crocetin, the chemotherapeutic agent, and their combination for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the compounds of interest as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The collective evidence from preclinical studies strongly supports the synergistic potential of β-Crocetin in combination with conventional chemotherapy agents. Its ability to enhance the efficacy of drugs like cisplatin, paclitaxel, and doxorubicin, coupled with its modulation of key cancer-related signaling pathways, positions β-Crocetin as a promising candidate for further investigation in cancer therapy. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon and further explore the therapeutic benefits of this natural compound.
References
- 1. Synergistic anticancer effect of combined crocetin and cisplatin on KYSE-150 cells via p53/p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anticancer effect of combined crocetin and cisplatin on KYSE-150 cells via p53/p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Validation of Beta-Crocetin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research findings on the therapeutic potential of beta-crocetin, a primary carotenoid constituent of saffron. The objective is to offer an independent validation perspective by comparing quantitative data and experimental methodologies from various studies. This document summarizes key findings in anti-cancer, anti-inflammatory, and antioxidant research, presenting data in a structured format to facilitate cross-study comparisons. Detailed experimental protocols for key assays are also provided to support the replication and further investigation of these findings.
Comparative Analysis of Anti-Cancer Efficacy
This compound has been investigated for its anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This section compares the cytotoxic effects of this compound as reported in different studies, focusing on pancreatic and breast cancer models.
Pancreatic Cancer
Table 1: Comparative Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Study |
| MIA-PaCa-2 | ~150 | 72 | [3H]-Thymidine incorporation | Dhar et al. (2009)[1][2] |
| BxPC-3 | Not explicitly calculated | 72 | [3H]-Thymidine incorporation | Dhar et al. (2009)[1][2] |
| Capan-1 | Not explicitly calculated | 72 | [3H]-Thymidine incorporation | Dhar et al. (2009)[2] |
| AsPC-1 | Not explicitly calculated | 72 | [3H]-Thymidine incorporation | Dhar et al. (2009) |
Note: While IC50 values were not explicitly stated for all cell lines in the study by Dhar et al. (2009), significant inhibition of proliferation was observed at concentrations of 100 µM and 200 µM.
In a key in vivo study utilizing a xenograft mouse model, oral administration of crocetin (4 mg/kg daily for 30 days) resulted in a significant regression of pancreatic tumor growth derived from MIA-PaCa-2 cells. This was accompanied by a decrease in the expression of the proliferation marker PCNA and epidermal growth factor receptor (EGFR).
Breast Cancer
Table 2: Comparative Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Exposure Time (h) | Assay | Study |
| MCF-7 | 628.36 ± 15.52 | 72 | MTT | Mam et al. (2020) |
The study by Mam et al. (2020) also reported that crocetin beta-d-glucyl ester exhibited this cytotoxic effect on the MCF-7 breast cancer cell line without significantly affecting the normal L-6 cell line.
Mechanistic Insights: Signaling Pathways
The anti-cancer effects of this compound are attributed to its modulation of key signaling pathways involved in cell proliferation and apoptosis.
EGFR Signaling Pathway
This compound has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: this compound inhibits the EGFR signaling pathway to reduce cell proliferation.
Intrinsic Apoptosis Pathway
This compound can induce apoptosis by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Caption: this compound induces apoptosis by altering the Bax/Bcl-2 ratio.
Experimental Protocols
To aid in the independent validation and replication of these findings, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol outlines the steps for detecting changes in protein expression, such as EGFR, Bax, and Bcl-2.
-
Cell Lysis: Lyse crocetin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., EGFR, p-EGFR, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the protein expression levels relative to the loading control.
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes an in vivo model to assess the anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject 2.5 x 10^6 MIA-PaCa-2 pancreatic cancer cells into the flank of athymic nude mice.
-
Tumor Development: Allow tumors to grow to a palpable size (e.g., after 30 days).
-
Treatment: Administer this compound (e.g., 4 mg/kg) or a vehicle control orally to the mice daily for a specified period (e.g., 30 days).
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., PCNA) and Western blotting for signaling proteins.
Experimental Workflow: From In Vitro to In Vivo
The logical progression of research on this compound often follows a path from initial in vitro screening to more complex in vivo validation.
Caption: A typical experimental workflow for evaluating the anti-cancer potential of this compound.
References
A Comparative Analysis of the Neuroprotective Effects of Beta-Crocetin and Fluoxetine
In the landscape of neuroprotective agent research, both the natural carotenoid beta-crocetin and the well-established antidepressant fluoxetine have emerged as compounds of significant interest. This guide provides a detailed comparison of their neuroprotective effects, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes findings from preclinical studies in similar disease models to offer an objective overview.
Mechanisms of Neuroprotection: A Tale of Two Molecules
This compound, a primary active constituent of saffron, and fluoxetine, a selective serotonin reuptake inhibitor (SSRI), exert their neuroprotective effects through distinct yet sometimes overlapping mechanisms.
This compound: The neuroprotective capacity of this compound is predominantly attributed to its potent antioxidant and anti-inflammatory properties. It directly scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.[1][2][3][4][5] Furthermore, it has been shown to inhibit inflammatory pathways, including the suppression of pro-inflammatory cytokine production.
Fluoxetine: While primarily known for its role in modulating serotonergic neurotransmission, fluoxetine's neuroprotective effects are increasingly recognized to stem from its anti-inflammatory, anti-apoptotic, and neurogenic properties. It has been demonstrated to suppress microglial activation, reduce the expression of pro-inflammatory markers, and inhibit apoptotic cascades. Additionally, fluoxetine has been shown to modulate various signaling pathways, including the Wnt and Nrf2/HO-1 pathways, which are crucial for neuronal survival and antioxidant defense.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from studies investigating the neuroprotective effects of this compound (often administered as its glycoside, crocin) and fluoxetine in preclinical models of major neurological disorders. It is crucial to note that these data are not from head-to-head comparative studies, and thus, direct comparisons should be made with caution due to variations in experimental models, dosages, and outcome measures.
Table 1: Neuroprotective Effects in Cerebral Ischemia Models
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Crocin (metabolizes to Crocetin) | Rat (MCAO) | 50 mg/kg | Intraperitoneal | 48% reduction in cortical infarct volume; 45% reduction in striatal infarct volume. | |
| Rat (MCAO) | 80 mg/kg | Intraperitoneal | 60% reduction in cortical infarct volume; 75% reduction in striatal infarct volume. | ||
| Fluoxetine | Rat (MCAO) | 10 mg/kg | Intravenous | Infarct volume reduced to 14.5% - 22.8% of untreated control. | |
| Rat (GCI) | 20 mg/kg | Intraperitoneal | Decreased neuronal loss and inflammation. |
Table 2: Neuroprotective Effects in Alzheimer's Disease Models
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Crocetin | APPsw Transgenic Mice | Not specified | Oral | Significantly reduced insoluble Aβ; Reduced plasma pro-inflammatory cytokines. | |
| Crocin (metabolizes to Crocetin) | AlCl₃ and d-gal-induced AD Mice | Not specified | Not specified | Reduced Aβ1-42 deposition in the hippocampus; Increased levels of SOD and GSH-Px. | |
| Fluoxetine | APPswe/PSEN1dE9 Mice | Not specified | Not specified | Inhibited GSK-3β activity; Stabilized β-catenin levels. | |
| Socially Isolated Depressed Rats with AD | Not specified | Not specified | Increased brain monoamines and BDNF; Activated Nrf2/HO-1 pathway; Hindered TLR4/NLRP3 inflammasome signaling. |
Table 3: Neuroprotective Effects in Parkinson's Disease Models
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Crocetin | 6-OHDA Rat Model | 25, 50, 75 µg/kg | Not specified | Protected dopamine levels; Attenuated TBARS content. | |
| MPTP Mouse Model | Not specified | Not specified | Attenuated motor deficits; Protected dopaminergic neurons. | ||
| Fluoxetine | MPTP Mouse Model | 20 mg/kg/day | Intraperitoneal | Reduced dopaminergic neurodegeneration and microglial activation. | |
| Rotenone-induced PD Rats | 10.0 mg/kg | Intraperitoneal | Ameliorated catalepsy; Reversed the loss of dopaminergic neurons. |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies cited in the reviewed literature for assessing neuroprotective effects.
Animal Models of Neurodegeneration
-
Cerebral Ischemia:
-
Middle Cerebral Artery Occlusion (MCAO): In rats or mice, the middle cerebral artery is transiently or permanently occluded to induce focal cerebral ischemia. This is a widely used model to mimic stroke.
-
Global Cerebral Ischemia (GCI): In rats, transient occlusion of major arteries supplying the brain is performed to induce global ischemia.
-
-
Alzheimer's Disease:
-
Transgenic Mouse Models: Mice genetically engineered to overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with mutations associated with familial Alzheimer's disease (e.g., APPswe/PSEN1dE9). These mice develop age-dependent amyloid-β plaques and cognitive deficits.
-
Chemically-Induced Models: Administration of substances like aluminum chloride (AlCl₃) and D-galactose to induce oxidative stress and cognitive impairment, mimicking some aspects of Alzheimer's pathology.
-
-
Parkinson's Disease:
-
Neurotoxin-Induced Models:
-
6-hydroxydopamine (6-OHDA): Unilateral injection of this neurotoxin into the striatum or substantia nigra of rats to selectively destroy dopaminergic neurons.
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Systemic administration of this proneurotoxin in mice, which is metabolized to the dopaminergic neurotoxin MPP+, leading to the loss of dopaminergic neurons in the substantia nigra.
-
Rotenone: Systemic administration of this mitochondrial complex I inhibitor in rats to induce oxidative stress and dopaminergic neurodegeneration.
-
-
Assessment of Neuroprotective Effects
-
Behavioral Tests:
-
Motor Function: Rotarod test, pole test, and assessment of neurological deficit scores to evaluate motor coordination, balance, and neurological function.
-
Cognitive Function: Morris water maze, Y-maze, and object recognition tests to assess spatial learning, memory, and cognitive deficits.
-
-
Histological and Immunohistochemical Analysis:
-
Infarct Volume Measurement: Staining of brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the volume of ischemic damage.
-
Neuronal Viability: Staining with markers like NeuN or Nissl to quantify surviving neurons in specific brain regions.
-
Amyloid-β Plaque Load: Immunohistochemical staining with antibodies against Aβ to visualize and quantify plaque deposition in Alzheimer's disease models.
-
Dopaminergic Neuron Count: Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra in Parkinson's disease models.
-
Microglial Activation: Staining with Iba1 to assess the morphology and density of microglia as a marker of neuroinflammation.
-
-
Biochemical Assays:
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the levels and activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
-
Inflammatory Markers: Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators in brain tissue or plasma using ELISA or other immunoassays.
-
Protein Expression Analysis: Western blotting to measure the levels of key proteins involved in signaling pathways (e.g., p-GSK-3β, Nrf2, NF-κB) and apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of this compound and fluoxetine, as well as a generalized experimental workflow for evaluating neuroprotective agents.
Caption: this compound's neuroprotective signaling pathway.
Caption: Fluoxetine's multifaceted neuroprotective mechanisms.
Caption: General experimental workflow for neuroprotection studies.
References
- 1. Crocetin reduces the oxidative stress induced reactive oxygen species in the stroke-prone spontaneously hypertensive rats (SHRSPs) brain [jstage.jst.go.jp]
- 2. Crocetin reduces the oxidative stress induced reactive oxygen species in the stroke-prone spontaneously hypertensive rats (SHRSPs) brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protective effects of crocin in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moderating effects of crocin on some stress oxidative markers in rat brain following demyelination with ethidium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by crocetin in a hemi-parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Beta-Crocetin: An In Vivo Comparative Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic efficacy of beta-Crocetin against alternative treatments across key disease areas: oncology, neurodegenerative disorders, and cardiovascular disease. The information presented is collated from preclinical studies, with a focus on quantitative data and detailed experimental methodologies to aid in research and development decisions.
Executive Summary
This compound, a carotenoid derivative from saffron, has demonstrated significant therapeutic potential in a variety of in vivo models. Its multifaceted mechanism of action, primarily revolving around antioxidant, anti-inflammatory, and anti-apoptotic properties, positions it as a promising candidate for further investigation. This guide synthesizes key findings, comparing its performance with established or alternative therapeutic agents.
Oncology: Pancreatic and Glioblastoma Models
In preclinical cancer models, this compound exhibits notable anti-tumor effects, including inhibition of proliferation and induction of apoptosis.
Comparative Efficacy in Pancreatic Cancer
| Treatment Group | Animal Model | Dosage | Duration | Tumor Volume Reduction (%) | Key Findings |
| This compound | Athymic Nude Mice (MIA-PaCa-2 Xenograft) | 4 mg/kg/day (oral) | 30 days | ~45% regression vs. 225% growth in control[1] | Significantly inhibited tumor growth and proliferation. Increased Bax/Bcl-2 ratio, indicating apoptosis induction.[1] |
| Vehicle Control | Athymic Nude Mice (MIA-PaCa-2 Xenograft) | N/A | 30 days | N/A (225% growth)[1] | Uncontrolled tumor progression. |
Comparative Efficacy in Glioblastoma
| Treatment Group | Animal Model | Dosage | Duration | Median Survival / Time to Progression | Key Findings |
| This compound (CCT) | Nude Mice (U87MG Xenograft) | 100 mg/kg/day (oral) | Not specified | TTP: ~30 days | Showed anti-tumor effect, though less potent than Temozolomide.[2][3] |
| Temozolomide (TMZ) | Nude Mice (U87MG Xenograft) | 16 mg/kg | 5 consecutive days | TTP: ~40 days | Standard-of-care chemotherapy, demonstrated significant tumor growth delay. |
| Radiotherapy (RT) | Nude Mice (U87MG Xenograft) | 4 Gy | Single dose | TTP: ~25 days | Modest effect as a standalone treatment. |
| RT + TMZ | Nude Mice (U87MG Xenograft) | As above | As above | TTP: ~50 days | Combination therapy showed the most significant survival benefit. |
Neurodegenerative Disorders: Alzheimer's and Parkinson's Disease Models
This compound demonstrates neuroprotective effects by mitigating oxidative stress, inflammation, and apoptosis in preclinical models of neurodegeneration.
Comparative Efficacy in Alzheimer's Disease
| Treatment Group | Animal Model | Dosage | Duration | Key Outcomes |
| This compound | APPsw Transgenic Mice | 30 mg/kg/day | Not specified | Improved learning and memory; Reduced Aβ accumulation and neuroinflammation. |
| Donepezil | 3xTgAD Mice | 0.03-0.3 mg/kg (i.p.) | Acute | Ameliorated attentional deficits. |
| Crocin (related compound) | Aβ25-35-induced AD Mice | 40 mg/kg/day (i.p.) | 14 days | Attenuated cognitive dysfunction and hippocampal neuron injury. |
Comparative Efficacy in Parkinson's Disease
| Treatment Group | Animal Model | Dosage | Duration | Key Outcomes |
| This compound | 6-OHDA-induced Parkinsonian Rats | 25, 50, 75 µg/kg (pre-treatment) | 7 days | Protected against dopamine depletion and oxidative stress. |
| L-DOPA | 6-OHDA-induced Parkinsonian Rats | 12 mg/kg/day | 10 days | Restores striatal dopamine levels. |
| Crocin (related compound) | 6-OHDA-induced Parkinsonian Rats | 30, 60 mg/kg (i.p.) | 6 weeks | Reduced nitrosative damage at higher doses. |
Cardiovascular Disease: Heart Failure and Atherosclerosis Models
This compound shows cardioprotective effects by improving cardiac function and reducing atherosclerotic plaque formation in animal models.
Comparative Efficacy in Heart Failure
| Treatment Group | Animal Model | Dosage | Duration | Key Outcomes |
| This compound | Rat models of chronic heart failure | Not specified | Long-term | Improved cardiac function (EF, FS, SV). |
| Control | Rat models of chronic heart failure | N/A | N/A | Progressive decline in cardiac function. |
Comparative Efficacy in Atherosclerosis
| Treatment Group | Animal Model | Dosage | Duration | Key Outcomes |
| This compound | Not directly compared in available studies. | |||
| Atorvastatin | Rabbit model of atherosclerosis | 5 mg/kg/day | 4 weeks | Reduced serum lipids and lesion size; abolished macrophage infiltration. |
Experimental Protocols
This compound in Pancreatic Cancer Xenograft Model
-
Animal Model: Athymic (nude) mice.
-
Cell Line: MIA-PaCa-2 human pancreatic cancer cells (2.5 x 10^6 cells) injected into the right hind leg.
-
Treatment Protocol: Once a palpable tumor developed (after approximately 30 days), mice were orally administered 4 mg/kg of this compound daily for 30 days.
-
Efficacy Evaluation: Tumor size was measured twice weekly. At the end of the study, tumors were excised, and markers of proliferation (PCNA) and apoptosis (Bax/Bcl-2 ratio) were assessed.
This compound in Alzheimer's Disease Mouse Model
-
Animal Model: Nine-month-old male APPsw transgenic mice with a C57/BL6 background.
-
Treatment Protocol: Mice were orally administered 30 mg/kg/day of this compound.
-
Efficacy Evaluation: Learning and memory were assessed using behavioral tests. Brain tissue was analyzed for amyloid-β (Aβ) levels, and plasma was analyzed for inflammatory cytokines.
This compound in Parkinson's Disease Rat Model
-
Animal Model: Male Wistar rats.
-
Induction of Parkinsonism: Unilateral intrastriatal injection of 10 µg of 6-hydroxydopamine (6-OHDA).
-
Treatment Protocol: Rats were pre-treated with this compound at doses of 25, 50, and 75 µg/kg body weight for 7 days prior to 6-OHDA injection.
-
Efficacy Evaluation: Locomotor activity and rotation were observed. After 4 weeks, striatum and substantia nigra were analyzed for dopamine levels, its metabolites, and markers of oxidative stress.
Temozolomide in Glioblastoma Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: U87MG human glioblastoma cells.
-
Treatment Protocol: Temozolomide was administered at 16 mg/kg for 5 consecutive days.
-
Efficacy Evaluation: Time to tumor progression (TTP) and overall survival were monitored.
Donepezil in Alzheimer's Disease Mouse Model
-
Animal Model: 3xTgAD mice.
-
Treatment Protocol: Mice received intraperitoneal injections of Donepezil at doses of 0.03, 0.1, or 0.3 mg/kg one hour before behavioral testing.
-
Efficacy Evaluation: Attentional performance was assessed using a 5-choice serial reaction time task.
L-DOPA in Parkinson's Disease Rat Model
-
Animal Model: 6-OHDA-lesioned rats.
-
Treatment Protocol: Chronic L-DOPA treatment at a dose of 12 mg/kg/day for 10 days.
-
Efficacy Evaluation: Multi-site intracerebral microdialysis was used to measure dopamine and serotonin release.
Atorvastatin in Atherosclerosis Rabbit Model
-
Animal Model: Rabbits.
-
Induction of Atherosclerosis: Endothelial damage and an atherogenic diet for 4 weeks.
-
Treatment Protocol: Animals were switched to a standard diet and treated with Atorvastatin at 5 mg/kg/day for 4 weeks.
-
Efficacy Evaluation: Serum lipid levels and lesion size were measured. Arterial tissue was analyzed for macrophage infiltration and inflammatory markers.
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: Generalized experimental workflows for in vivo studies.
Caption: Logical relationship of this compound's action.
References
- 1. Effect of cholesterol re-supplementation and atorvastatin on plaque composition in the thoracic aorta of New Zealand white rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 3. researchgate.net [researchgate.net]
Unveiling the Binding Affinity of Beta-Crocetin to Key Target Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of beta-Crocetin's binding affinity to various target proteins. We delve into the available experimental and computational data, offering insights into its potential therapeutic applications and highlighting areas for future validation.
This compound, a natural carotenoid found in saffron, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. A crucial aspect of understanding its mechanism of action lies in validating its binding affinity to specific protein targets. This guide summarizes the current knowledge on this compound's interaction with key proteins implicated in various diseases, comparing its binding characteristics with alternative molecules where data is available.
Comparative Analysis of Binding Affinities
Direct experimental validation of this compound's binding affinity to many of its putative target proteins remains an area of active research. Much of the current understanding is derived from computational molecular docking studies, which predict the binding energy and conformation of this compound within the protein's binding site. While these studies provide valuable initial insights, they are theoretical and await confirmation by experimental methods.
The following table summarizes the available binding data for this compound and its derivatives with various target proteins. For comparison, we have included data for other known ligands of these targets.
| Target Protein | Ligand | Binding Affinity Metric | Value | Experimental Method | Reference |
| Human Serum Albumin (HSA) | This compound | Binding Constant (K) | 10^5 - 10^7 M⁻¹ | Absorption & Fluorescence Spectroscopy | [1] |
| VEGFR2 | This compound | Binding Affinity | -8.6 kcal/mol | Molecular Docking | [2] |
| Crocin | Binding Affinity | -8.4 kcal/mol | Molecular Docking | [2] | |
| Estrogen Receptor Alpha (ERα) | Crocetin beta-d-glucosyl ester | Docking Score | -6.9 | Molecular Docking | [3] |
| 4-hydroxytamoxifen (Control) | - | - | Molecular Docking | [3] | |
| Crocin -1 | Binding Free Energy (BFE) | -80.3 Kcal/mol | Molecular Docking | ||
| HDAC2 | Crocetin beta-d-glucosyl ester | Docking Score | -6.61 | Molecular Docking | |
| Crocin -1 | Binding Free Energy (BFE) | -61.7441 Kcal/mol | Molecular Docking | ||
| MCF-7 (Breast Cancer Cell Line) | Crocetin beta-d-glucosyl ester | IC50 | 628.36 ± 15.52 µg/ml | MTT Assay |
Note: It is crucial to distinguish between computationally predicted binding affinities (in kcal/mol or docking scores) and experimentally determined binding constants (like K, Kd, Ki, or IC50). The former provides an estimate of the interaction strength, while the latter represents a direct measurement of the binding or inhibitory activity.
Experimental Protocols
Accurate determination of binding affinity relies on robust experimental techniques. Below are detailed methodologies for key experiments cited in the context of validating ligand-protein interactions.
Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins (e.g., VEGFR2, ERα, HDAC2) are obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. The structures of this compound and other ligands are generated and optimized using computational chemistry software.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the defined binding site of the protein. The program explores various possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The interactions are scored based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is generally considered the most likely binding mode. The results are visualized to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. For instance, in a study on Estrogen Receptor alpha, self-docking was performed to validate the algorithm, achieving an RMSD of 1.9341 Å between the redocked and native poses, indicating the accuracy of the docking protocol.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Crocetin beta-d-glucosyl ester) for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Spectroscopic Binding Assays (for HSA)
Techniques like UV-vis absorption and fluorescence spectroscopy can be used to study the binding of ligands to proteins like Human Serum Albumin (HSA).
-
Absorption Spectroscopy: The binding of this compound to HSA can be monitored by observing shifts in the absorption spectrum of the carotenoid upon interaction with the protein.
-
Fluorescence Spectroscopy: The intrinsic fluorescence of HSA (due to tryptophan residues) can be quenched upon the binding of a ligand like this compound. The extent of quenching can be used to determine the binding constants. The Stern-Volmer equation is often used to analyze the quenching mechanism (static or dynamic).
Visualizing the Pathways and Processes
To better understand the context of this compound's interactions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Conclusion and Future Directions
The available evidence, largely from computational studies, suggests that this compound has the potential to bind to several key protein targets involved in cancer progression, including VEGFR2, ERα, and HDAC2. Experimental data confirms its strong binding to the transport protein HSA. However, there is a clear need for further experimental validation to quantify the binding affinities of this compound to its putative cancer targets using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Such studies would provide the definitive data required to solidify the therapeutic potential of this promising natural compound and guide future drug development efforts. The indirect evidence from cell-based assays, while encouraging, should be complemented with direct binding studies to elucidate the precise molecular mechanisms of action.
References
- 1. Binding of crocetin to plasma albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, purification and characterization of naturally derived Crocetin beta-d-glucosyl ester from Crocus sativus L. against breast cancer and its binding chemistry with ER-alpha/HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Beta-Crocetin Delivery Systems for Enhanced Therapeutic Efficacy
Beta-crocetin, a primary active metabolite of crocin found in saffron, holds significant therapeutic promise due to its antioxidant, anti-inflammatory, and anti-tumor properties.[1][2][3] However, its clinical application is hampered by poor water solubility, low stability, and limited oral bioavailability.[1][2] To overcome these challenges, various drug delivery systems have been developed to enhance the pharmacokinetic profile and therapeutic efficacy of this compound. This guide provides a comparative overview of different this compound delivery systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate formulation strategy.
Comparative Analysis of this compound Delivery Systems
The following tables summarize the quantitative data from various studies on different this compound delivery systems, including cyclodextrin inclusion complexes, polymeric nanoparticles, and liposomes.
Table 1: Physicochemical Properties and Encapsulation Efficiency
| Delivery System | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Cyclodextrin Inclusion Complexes | α-Cyclodextrin (α-CD) | - | 89.20 ± 0.43 | - | |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | - | 89.93 ± 0.57 | - | ||
| γ-Cyclodextrin (γ-CD) | - | 91.90 ± 0.39 | - | ||
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | 239.8 ± 9 | 79 ± 3 | 4.9 ± 0.2 | |
| Poly(lactic-co-glycolic acid) (PLGA) | 288 ± 4.22 | 97.20 ± 5.39 | - | ||
| Liposomes | Liposomal formulation (LEAF-4L6715) | - | - | - |
Table 2: Solubility and In Vitro Release
| Delivery System | Fold Increase in Aqueous Solubility | In Vitro Release Profile | Reference |
| Cyclodextrin Inclusion Complexes | 6,500 - 10,000 times (compared to pure drug) | Rapid dissolution | |
| Nanoemulsion | - | ~91.10% release in 12 hours |
Table 3: In Vivo Pharmacokinetic Parameters
| Delivery System | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | Relative Bioavailability (Fold Increase) | Reference |
| Free trans-Crocetin | Rats | 20 mg/kg (oral) | 0.545 ± 0.023 | 2 | - | |
| Cyclodextrin Inclusion Complexes (α-CD) | Rats | 20 mg/kg (oral) | 2.376 ± 0.118 | 1 | 4.35 | |
| Cyclodextrin Inclusion Complexes (HP-β-CD) | Rats | 20 mg/kg (oral) | 2.487 ± 0.126 | 1 | 4.49 | |
| Cyclodextrin Inclusion Complexes (γ-CD) | Rats | 20 mg/kg (oral) | 2.355 ± 0.095 | 1 | 4.37 | |
| Nanoemulsion (β-Carotene) | Rats | - | - | - | 5.38 | |
| Liposomes (LEAF-4L6715) | Mice | - | - | - | 6-fold improved half-life |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison tables.
Preparation of trans-Crocetin-Cyclodextrin Inclusion Complexes
Method: Ultrasonic Method
-
Dissolution: trans-Crocetin is dissolved in a suitable organic solvent.
-
Addition of Cyclodextrin: An aqueous solution of α-CD, HP-β-CD, or γ-CD is prepared.
-
Mixing and Sonication: The trans-crocetin solution is added dropwise to the cyclodextrin solution under continuous stirring. The mixture is then subjected to ultrasonication to facilitate the inclusion of the drug within the cyclodextrin cavity.
-
Filtration and Lyophilization: The resulting solution is filtered through a 0.22 µm microporous filter membrane. The filtrate is then freeze-dried to obtain the solid trans-crocetin/cyclodextrin inclusion complexes.
Characterization of Inclusion Complexes
-
Fourier Transform Infrared (FTIR) Spectroscopy: To evaluate the intermolecular interactions between trans-crocetin and cyclodextrins, FTIR spectra of the pure components, their physical mixture, and the inclusion complexes are recorded. Samples are prepared as KBr disks.
-
Powder X-ray Diffraction (PXRD): To assess the crystalline state of trans-crocetin within the inclusion complexes, PXRD patterns are obtained for the pure drug, cyclodextrins, physical mixture, and the final complexes.
-
1H Nuclear Magnetic Resonance (1H NMR): To confirm the encapsulation of trans-crocetin in the cyclodextrin cavity, 1H NMR studies are performed.
-
Phase Solubility Studies: The effect of increasing concentrations of cyclodextrins on the aqueous solubility of trans-crocetin is determined to confirm complex formation.
Solubility Determination
-
Sample Preparation: An excess amount of pure trans-crocetin or the inclusion complex is added to water or a phosphate buffer (pH 6.8).
-
Equilibration: The suspensions are placed in a thermostatic water bath and shaken for 72 hours in the dark to reach equilibrium.
-
Quantification: After equilibration, the solutions are centrifuged, and the supernatant is appropriately diluted. The concentration of trans-crocetin is determined using High-Performance Liquid Chromatography (HPLC).
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: Animals are fasted overnight prior to oral administration of either free trans-crocetin or the formulated delivery system (e.g., cyclodextrin inclusion complexes) at a specified dose.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points post-administration.
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of trans-crocetin in the plasma samples is quantified by a validated HPLC method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and the area under the plasma concentration-time curve (AUC) are calculated from the plasma concentration-time data.
Signaling Pathways and Mechanisms of Action
While the primary focus of the reviewed literature is on the formulation and pharmacokinetic aspects of this compound delivery, some studies allude to the downstream effects of enhanced delivery. For instance, improved bioavailability is expected to potentiate the known pharmacological activities of crocetin, which include antioxidant and anti-inflammatory effects. One proposed mechanism for crocetin's anti-inflammatory action involves the p38 MAPK pathway.
Conclusion
The development of advanced delivery systems is crucial for unlocking the full therapeutic potential of this compound. Cyclodextrin inclusion complexes have demonstrated a remarkable ability to increase the aqueous solubility and oral bioavailability of trans-crocetin. Polymeric nanoparticles also offer high encapsulation efficiency and the potential for controlled release. Liposomal formulations have been shown to improve the in vivo half-life of trans-crocetin.
The choice of an optimal delivery system will depend on the specific therapeutic application, desired release kinetics, and route of administration. The data presented in this guide provides a foundation for researchers to compare the performance of different this compound formulations and to inform the design of future studies aimed at developing clinically viable this compound-based therapies. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the superiority of one delivery system over another.
References
- 1. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Beta-Crocetin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as beta-Crocetin, is a critical component of this commitment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure that this compound is managed responsibly from acquisition to disposal. Adherence to these procedural steps is paramount for regulatory compliance and the safety of laboratory personnel and the surrounding environment.
Note on Nomenclature: The term "this compound" is not standard. This document pertains to "Crocetin" and its common isomer, "trans-Crocetin," which is the likely subject of inquiry.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle this compound with appropriate care. Based on available safety data, this compound is harmful if swallowed and exhibits high aquatic toxicity with long-lasting effects. Therefore, personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Characterization and Classification
The initial and most critical step in the disposal process is the characterization of this compound as hazardous waste. Due to its toxicity to aquatic life, it cannot be disposed of in standard laboratory trash or drains. It must be segregated and managed as chemical hazardous waste.
The following table summarizes the key hazard information for this compound, necessitating its classification as hazardous waste.
| Hazard Classification | Description | GHS Hazard Statement | Primary Reason for Hazardous Waste Classification |
| Acute Oral Toxicity | Harmful if ingested. | H302: Harmful if swallowed | Poses a direct health risk to humans. |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400: Very toxic to aquatic life | Poses a significant threat to environmental ecosystems. |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410: Very toxic to aquatic life with long lasting effects | Indicates long-term environmental persistence and harm. |
Step-by-Step Disposal Procedures for this compound
The following is a step-by-step guide for the proper disposal of this compound from a laboratory setting.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weigh boats), in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and chemically compatible waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Labeling
-
Immediately label the waste container with "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name ("this compound" or "Crocetin"), approximate concentration, and any other components in the waste mixture.
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of the laboratory personnel and away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
Step 4: Arranging for Disposal
-
Once the waste container is full or is no longer being added to, contact your institution's EHS department to schedule a pickup.
-
Do not exceed the maximum allowable accumulation time for hazardous waste as per your institution's and local regulations.
-
Complete all necessary waste disposal forms as required by your EHS department.
Step 5: Decontamination of Empty Containers
-
Empty containers that held pure this compound must be triple-rinsed with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected, depending on institutional policies.
-
After proper rinsing, the container can typically be disposed of as non-hazardous waste, but always confirm with your EHS guidelines.
Experimental Protocols Cited
This guide is based on standard hazardous waste management protocols and information derived from safety data sheets for Crocetin. Specific experimental protocols for the disposal of this compound are not available in the public domain; therefore, the procedures outlined are based on established best practices for chemical laboratory safety.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final removal from the laboratory.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Personal protective equipment for handling beta-Crocetin
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling of beta-Crocetin, including personal protective equipment (PPE), operational plans, and disposal protocols.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles. | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Protective gloves. | Impervious gloves are recommended.[2] |
| Skin & Body | Protective clothing. | Impervious clothing should be worn to prevent skin exposure.[1][2] |
| Respiratory | Suitable respirator. | Recommended in case of inadequate ventilation or when dust and aerosols may be formed.[3] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to avoid inhalation of dust or fumes.
-
Avoid direct contact with eyes, skin, and clothing.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling the substance.
-
Refrain from eating, drinking, or smoking in the work area.
Storage:
-
Store in a cool, well-ventilated place.
-
Keep containers tightly sealed.
-
Protect from direct sunlight and sources of ignition.
-
For long-term stability, it is recommended to store the powder at -20°C and solutions in solvent at -80°C.
Accidental Release and Disposal Plan
In the event of an accidental spill or for routine disposal, the following procedures should be followed to mitigate any potential hazards and environmental contamination.
| Procedure | Action |
| Accidental Release | - Wear full personal protective equipment.- Avoid breathing any vapors, mists, dust, or gas.- Ensure the area is well-ventilated.- Mechanically collect the spilled material.- Place the collected material into appropriate containers for disposal.- Prevent the substance from entering drains or water courses. |
| Disposal | - Dispose of the substance and its container at an approved waste disposal facility.- Treat contaminated packaging in the same manner as the substance itself.- Adhere to local and national waste management regulations by segregating waste into appropriate categories. |
Experimental Protocols
While specific experimental designs will vary, the following general methodologies are cited for working with this compound.
Preparation from Saffron: A common method involves the sonication of Crocus sativus stigmas, followed by alkalization and acidification of the supernatant. The resulting precipitate is then dissolved in ethyl acetate to obtain analytically pure crocetin.
Solubility Determination: To determine the solubility, an excess of this compound can be added to the desired solvent (e.g., water, phosphate buffer). The mixture is then shaken in a thermostatic water bath until equilibrium is reached. After centrifugation, the concentration of the drug in the supernatant is determined using High-Performance Liquid Chromatography (HPLC).
Preparation of Stock Solutions: For in-vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a primary stock solution. This stock solution can then be further diluted to the desired experimental concentrations.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
